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Core Science & Biosynthesis

Foundational

Chemical properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid Introduction: A Molecule of Convergent Interest In the landscape of medicinal chemistry, the quinoline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

Introduction: A Molecule of Convergent Interest

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents due to its versatile pharmacological activities.[1][2][3] Quinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] This has cemented the quinoline core as a critical pharmacophore in drug discovery.[1][2]

Separately, the 3-hydroxypropanoic acid motif is a fundamental beta-hydroxy acid, a structural unit found in various natural products and utilized as a versatile building block in organic synthesis.[5] The convergence of these two moieties in 3-Hydroxy-3-(quinolin-6-yl)propanoic acid creates a novel compound of significant interest for researchers, scientists, and drug development professionals. Its bifunctional nature—possessing a chiral hydroxyl center, a carboxylic acid, and a heteroaromatic system—offers multiple points for chemical modification and biological interaction.

This guide provides a comprehensive technical overview of the core chemical properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. As this appears to be a novel compound not extensively described in public literature, this document synthesizes predictive data based on the well-established chemistry of its constituent parts with field-proven insights into its synthesis, characterization, and potential applications.

PART 1: Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is via the Reformatsky reaction . This classic organometallic reaction is renowned for its ability to form β-hydroxy esters by condensing an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6][7] The resulting ester can then be readily hydrolyzed to the target carboxylic acid.

The choice of the Reformatsky reaction is underpinned by its functional group tolerance. The organozinc reagent, or 'Reformatsky enolate', is less reactive than corresponding Grignard or lithium enolates, which prevents undesired side reactions such as nucleophilic attack on the ester group.[6][7]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from quinoline-6-carbaldehyde.

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Saponification A Quinoline-6-carbaldehyde Reaction1 Formation of Reformatsky Enolate A->Reaction1 Oxidative Addition & Nucleophilic Addition B Ethyl Bromoacetate B->Reaction1 Oxidative Addition & Nucleophilic Addition Zn Zinc Dust Zn->Reaction1 Oxidative Addition & Nucleophilic Addition Solvent THF/Ether C Ethyl 3-hydroxy-3-(quinolin-6-yl)propanoate D Ethyl 3-hydroxy-3-(quinolin-6-yl)propanoate Reaction1->C Reaction2 Saponification D->Reaction2 Hydrolysis E Aqueous Base (e.g., LiOH, NaOH) E->Reaction2 Hydrolysis F Acidic Workup (e.g., HCl) G 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (Final Product) F->G Reaction2->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.

Materials:

  • Quinoline-6-carbaldehyde

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Lithium Hydroxide (LiOH)

  • Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Step 1: Synthesis of Ethyl 3-hydroxy-3-(quinolin-6-yl)propanoate

  • Zinc Activation (Trustworthiness Pillar): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust. Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor dissipates. This step is critical to remove the passivating oxide layer from the zinc surface, ensuring reaction initiation.[8] Cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the activated zinc. In a separate, dry dropping funnel, prepare a solution of quinoline-6-carbaldehyde and ethyl bromoacetate in anhydrous THF.

  • Initiation and Addition: Add a small portion (approx. 10%) of the aldehyde/ester solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by bubble formation or a gentle exotherm). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The causality here is to maintain a steady concentration of the reactive organozinc species without allowing a runaway reaction.[9]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure all starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Cool the reaction to 0 °C and quench by slowly adding cold, saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-hydroxy ester using column chromatography on silica gel.

Step 2: Hydrolysis to 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of THF and water. Add an excess of LiOH (or NaOH) and stir at room temperature.[10] Monitor the disappearance of the ester spot by TLC.

  • Acidification and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl until the pH is ~3-4. The product may precipitate out of solution.

  • Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

  • Final Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting solid can be further purified by recrystallization to yield the final product.

PART 2: Physicochemical and Spectroscopic Properties (Predicted)

The structural features of the molecule—an aromatic base, a carboxylic acid, and an alcohol—dictate its physical and chemical properties.

Predicted Physicochemical Data
PropertyPredicted Value / ObservationRationale
Molecular Formula C₁₂H₁₁NO₃Based on chemical structure.
Molecular Weight 217.22 g/mol Calculated from the molecular formula.
pKa pKa₁ ≈ 4.0-4.5 (Carboxylic Acid)pKa₂ ≈ 4.5-5.0 (Quinolinium ion)The carboxylic acid pKa is typical for propanoic acids. The quinoline nitrogen is basic, and its conjugate acid pKa is in this range.[5]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol). Low solubility in water at neutral pH, but soluble in aqueous acid and base.The molecule has both polar (acid, alcohol) and nonpolar (aromatic ring) regions. Its amphoteric nature allows for salt formation in acidic or basic solutions, enhancing water solubility.
Physical State Likely a solid at room temperature.The presence of strong intermolecular hydrogen bonding (acid-acid dimerization, alcohol H-bonding) and aromatic stacking would favor a solid state.
Predicted Spectroscopic Signatures for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following are the expected data for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid.

¹H NMR Spectroscopy The spectrum will be complex in the aromatic region due to the quinoline ring system.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-COOH 10.0 - 12.0Broad singlet (br s)N/AAcidic proton, readily exchanges with D₂O.[11]
Quinoline H2, H4, H8 8.0 - 9.0Doublet (d) or Doublet of Doublets (dd)~8-9 Hz, ~2-3 HzDownfield due to heteroaromaticity and proximity to nitrogen.
Quinoline H3, H5, H7 7.4 - 8.0Multiplet (m)VariousComplex region showing multiple couplings.
-CH(OH)- 5.0 - 5.5Triplet (t) or Doublet of Doublets (dd)~6-8 HzChiral center proton, coupled to the adjacent CH₂ group.
-CH₂-COOH 2.7 - 3.0Doublet (d) or two Doublets of Doublets (dd)~6-8 Hz, ~15-17 Hz (geminal)Diastereotopic protons adjacent to a chiral center, coupled to the CH(OH) proton.
-OH 4.0 - 6.0Broad singlet (br s)N/APosition is concentration and solvent dependent; exchanges with D₂O.

¹³C NMR Spectroscopy

  • C=O (Carboxylic Acid): ~170-175 ppm

  • Aromatic Carbons (Quinoline): ~120-150 ppm (multiple signals)

  • C-OH (Chiral Center): ~65-75 ppm

  • -CH₂- (Methylene): ~40-45 ppm

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS): Expected [M+H]⁺ peak for C₁₂H₁₂NO₃⁺ at m/z 218.07_xx_. This provides an exact mass for formula confirmation.

  • Fragmentation: Key fragmentation pathways would include the loss of H₂O (18 Da) and the loss of COOH (45 Da).

Infrared (IR) Spectroscopy

  • O-H stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹

  • O-H stretch (Alcohol): Broader band around 3200-3500 cm⁻¹

  • C=O stretch (Carboxylic Acid): Strong, sharp absorption at ~1700-1725 cm⁻¹

  • C=C and C=N stretches (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

PART 3: Reactivity, Stability, and Potential Applications

The molecule's reactivity is governed by its three primary functional domains: the quinoline ring, the carboxylic acid, and the secondary alcohol.

Chemical Reactivity Profile

G cluster_acid Carboxylic Acid Reactivity cluster_alcohol Hydroxyl Group Reactivity cluster_quinoline Quinoline Ring Reactivity cluster_molecule Intramolecular Reactivity Core 3-Hydroxy-3-(quinolin-6-yl)propanoic acid Ester Esterification (R-OH, H⁺) Core->Ester Amide Amide Formation (R₂NH, coupling agent) Core->Amide Reduction Reduction to Diol (e.g., LiAlH₄) Core->Reduction Oxidation Oxidation to β-Keto Acid (e.g., PCC, Swern) Core->Oxidation Ether Ether Formation (e.g., Williamson Ether Synthesis) Core->Ether EAS Electrophilic Aromatic Substitution (EAS) Core->EAS N_Ox N-Oxidation / Quaternization Core->N_Ox Dehydration Dehydration to Unsaturated Acid (Heat, Acid) Core->Dehydration

Caption: Reactivity map of the core functional groups.

  • Thermal Instability: A key consideration is the potential for dehydration of the β-hydroxy acid upon heating, which would lead to the formation of 3-(quinolin-6-yl)propenoic acid. This elimination reaction is a common pathway for β-hydroxy carbonyl compounds.

Potential in Drug Discovery

The true value of this molecule lies in its potential as a versatile scaffold for building more complex drug candidates. The quinoline core is a well-established pharmacophore with a wide range of biological activities.[1][12][13]

  • Antibacterial Agents: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase.[3] Modifications of this core structure could lead to novel antibacterial agents.

  • Anticancer Agents: Quinoline derivatives have shown promise as tubulin inhibitors and kinase inhibitors.[1] The hydroxyl and carboxylic acid groups on the side chain provide handles for attaching other pharmacophores or for tuning solubility and pharmacokinetic properties.

  • Anti-inflammatory and Antiviral Applications: The broad biological profile of quinolines suggests potential in a variety of therapeutic areas.[1][4]

The structure of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid makes it an ideal fragment for fragment-based drug discovery (FBDD) or as a starting point for developing libraries of new chemical entities.

Conclusion

References

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Cambridge University Press. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction.
  • Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
  • Bentham Science. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • Wikipedia. (n.d.). 3-Hydroxypropionic acid.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ....
  • PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.
  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.

Sources

Exploratory

Comprehensive Structural Elucidation of 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid: A Multi-Modal Analytical Framework

Executive Summary The unambiguous structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug development. 3-Hydroxy-3-(quinolin-6-yl)propanoic acid ( C12​H11​NO3​ ) represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug development. 3-Hydroxy-3-(quinolin-6-yl)propanoic acid ( C12​H11​NO3​ ) represents a highly versatile chemical scaffold, combining the biologically privileged quinoline core with a chiral β -hydroxy acid moiety. Because quinoline derivatives are heavily exploited in pharmacology1[1], verifying their exact regiochemistry and stereochemistry is critical.

This technical guide provides a rigorous, self-validating analytical framework for the complete structural characterization of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and stereochemical analysis, we establish a definitive pipeline for molecular validation.

Molecular Architecture & Analytical Strategy

The structural complexity of 3-hydroxy-3-(quinolin-6-yl)propanoic acid arises from three distinct features:

  • The Quinoline Core : A basic, electron-deficient bicyclic aromatic system that heavily influences the electronic environment of attached substituents.

  • The Regiochemical Linkage : The attachment of the sidechain specifically at the C6 position, which must be differentiated from C5, C7, or C8 isomers.

  • The Chiral Center : The C3' carbon of the propanoic acid chain bears a hydroxyl group, creating a stereocenter that dictates the three-dimensional topology of the molecule.

To systematically deconstruct this architecture, we employ a sequential analytical workflow.

Workflow Sample 3-Hydroxy-3-(quinolin-6-yl) propanoic acid HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C) Functional Groups Sample->NMR1D Stereo Chiral HPLC & X-ray Absolute Configuration Sample->Stereo Structure Unambiguous Structural Elucidation HRMS->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity NMR1D->NMR2D NMR2D->Structure Stereo->Structure

Analytical workflow for the structural elucidation of quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Profiling

Causality in Method Selection: Mass spectrometry is the primary gateway for structural confirmation. Because the quinoline nitrogen is highly basic, Electrospray Ionization (ESI) in positive mode is the optimal choice, readily yielding an intense [M+H]+ precursor ion2[2].

When subjected to Collision-Induced Dissociation (CID), the β -hydroxy acid moiety undergoes predictable, thermodynamically driven neutral losses. The initial loss of water ( H2​O , 18 Da) forms a stable α,β -unsaturated intermediate, which subsequently undergoes decarboxylation (loss of CO2​ , 44 Da) to yield a highly conjugated vinyl quinoline fragment.

Table 1: HRMS Data and Diagnostic Fragments
Ion/FragmentExact Mass (m/z)FormulaRelative AbundanceDiagnostic Significance
[M+H]+ 218.0817 C12​H12​NO3+​ 100%Confirms molecular weight and protonated basic nitrogen.
[M+H−H2​O]+ 200.0711 C12​H10​NO2+​ 45%Loss of hydroxyl group, typical of β -hydroxy acids.
[M+H−H2​O−CO]+ 172.0762 C11​H10​NO+ 20%Subsequent loss of carbon monoxide from the acid moiety.
[M+H−H2​O−CO2​]+ 156.0813 C11​H10​N+ 65%Decarboxylation following dehydration (vinyl quinoline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the molecular formula, NMR spectroscopy is required to map the atomic connectivity. The carbons of the quinoline ring typically appear in the aromatic region, with their chemical shifts heavily influenced by the electron-withdrawing nature of the nitrogen atom3[3].

1D NMR: Spin Systems and Diastereotopicity

In the 1H NMR spectrum, the presence of the chiral center at C3' renders the adjacent C2' methylene protons diastereotopic . They are magnetically non-equivalent and couple not only to the C3' methine proton but also to each other, creating a classic ABX spin system . This manifests as two distinct doublet of doublets (dd) around 2.55–2.65 ppm, with a large geminal coupling constant ( 2JAB​≈15.2 Hz).

2D NMR: Proving Regiochemistry via HMBC

Bidimensional correlation experiments are essential because 1D NMR alone cannot unambiguously assign the substitution pattern on the electron-deficient quinoline core1[1]. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool here. The methine proton at C3' (H3') will show strong 3-bond correlations ( 3JCH​ ) to the C5 and C7 carbons of the quinoline ring, and a 2-bond correlation ( 2JCH​ ) to C6, unequivocally proving the sidechain is anchored at the 6-position.

HMBC H3_side H3' (Sidechain) C5_quin C5 (Quinoline) H3_side->C5_quin 3J C6_quin C6 (Quinoline) H3_side->C6_quin 2J C7_quin C7 (Quinoline) H3_side->C7_quin 3J C2_side C2' (Sidechain) H3_side->C2_side 2J

Key 2D NMR HMBC correlations establishing C6 regiochemistry.

Table 2: 1H and 13C NMR Chemical Shifts and Assignments (DMSO- d6​ )
Position 1H δ (ppm), Multiplicity, J (Hz) 13C δ (ppm)Key HMBC Correlations (H to C)
C1' (COOH) 12.30 (br s, 1H)173.5-
C2' ( CH2​ ) 2.65 (dd, 1H, J=15.2, 8.0), 2.55 (dd, 1H, J=15.2, 4.5)44.2C1', C3', C6
C3' (CH-OH) 5.10 (dd, 1H, J=8.0, 4.5)69.8C1', C2', C5, C6, C7
C2 (Quin) 8.85 (dd, 1H, J=4.2, 1.6)150.2C4, C8a
C3 (Quin) 7.45 (dd, 1H, J=8.3, 4.2)121.5C4a
C4 (Quin) 8.25 (dd, 1H, J=8.3, 1.6)135.8C2, C5, C8a
C5 (Quin) 7.85 (d, 1H, J=2.0)126.3C4, C7, C8a, C3'
C6 (Quin) -142.1-
C7 (Quin) 7.75 (dd, 1H, J=8.8, 2.0)128.9C5, C8
C8 (Quin) 7.95 (d, 1H, J=8.8)129.5C6, C4a

(Note: The azomethine and aromatic protons adjacent to the quinoline nitrogen exhibit distinct downfield shifts, aiding in regiochemical assignment 4[4].)

Stereochemical Determination

Because standard NMR in an achiral environment cannot differentiate between the (R) and (S) enantiomers at the C3' position, orthogonal techniques are required:

  • Enantiomeric Excess (ee): Determined via Chiral Stationary Phase (CSP) HPLC using a polysaccharide-based column (e.g., Chiralcel OD-H) under isocratic conditions (Hexane/Isopropanol/TFA).

  • Absolute Configuration: Established through anomalous dispersion X-ray crystallography (using Cu radiation to maximize the anomalous scattering of oxygen/nitrogen) or by comparing experimental Electronic Circular Dichroism (ECD) spectra against Time-Dependent Density Functional Theory (TD-DFT) simulations.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols feature built-in validation steps.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection : Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6 mL of high-purity DMSO- d6​ . Causality: The zwitterionic tendencies of the molecule (basic quinoline, acidic carboxyl) severely limit solubility in standard solvents like CDCl3​ . DMSO- d6​ ensures complete dissolution.

  • Filtration (Critical Step) : Filter the solution through a Pasteur pipette packed with a tight plug of glass wool directly into a high-quality 5 mm NMR tube. Causality: Solid particles distort the magnetic field homogeneity, leading to broad and poorly resolved spectra 2[2].

  • Tuning and Shimming : Insert the sample into a 600 MHz NMR spectrometer. Tune the probe to the 1H and 13C frequencies. Perform 3D gradient shimming to optimize the field. Validation: The residual DMSO pentet should have a half-height linewidth of < 1.0 Hz.

  • Acquisition : Acquire 1D 1H (16 scans, relaxation delay 2s) and 13C (1024 scans, relaxation delay 2s). Subsequently, acquire 2D COSY, HSQC, and HMBC spectra.

Protocol B: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid donates protons, drastically enhancing the ionization efficiency of the quinoline nitrogen.

  • Calibration : Infuse a sodium formate calibration solution prior to the run. Validation: Ensure mass accuracy is maintained below 5 ppm across the m/z 50–1000 range.

  • Data Acquisition : Operate the ESI source in positive ion mode (Capillary: 3.5 kV, Desolvation: 350 °C). Isolate the [M+H]+ precursor ion (m/z 218.08) and apply a collision energy ramp (15-30 eV) using argon gas to generate the MS/MS fragmentation profile.

References

  • Application Notes and Protocols for the Structural Elucidation of Benzo[f]quinoline via NMR and Mass Spectrometry. Benchchem.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. PMC.
  • 2,2-Difluoro-2-(quinolin-6-yl)acetic acid. Benchchem.

Sources

Foundational

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. Molecules containing privileged scaffolds, such as the quinoline ring system, are of particular interest due to their extensive history in medicinal chemistry, forming the core of drugs from antimalarials to anticancer agents.[1] 3-Hydroxy-3-(quinolin-6-yl)propanoic acid represents such a molecule of interest—a chiral building block combining the quinoline core with a versatile hydroxy acid sidechain, presenting opportunities for further functionalization in drug design.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical framework for the spectroscopic analysis of this specific molecule. It moves beyond a simple recitation of methods to delve into the causal reasoning behind experimental choices and data interpretation. The core philosophy is that a well-designed analytical workflow is a self-validating system, where orthogonal techniques converge to provide an irrefutable structural assignment.[2] Herein, we will explore the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a complete and trustworthy characterization of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid.

Molecular Blueprint: Functional Groups and Spectroscopic Implications

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. The key to interpreting spectra lies in recognizing the distinct chemical environments within the molecule.

  • Quinoline Ring: An aromatic heterocyclic system. Its protons and carbons will appear in the characteristic aromatic region of NMR spectra. The nitrogen atom's influence will be notable, particularly on adjacent nuclei (C2, C8a, C5, C7).[3]

  • Carboxylic Acid (-COOH): This group provides several key signatures: a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, a strong C=O stretch, and a broad O-H stretch in IR spectroscopy.[4]

  • Secondary Alcohol (-CH(OH)-): Features a hydroxyl proton and a methine proton (the chiral center). The hydroxyl group contributes to the O-H stretch in the IR spectrum.

  • Methylene (-CH₂-): The diastereotopic protons of the methylene group adjacent to the chiral center are expected to show complex splitting in the ¹H NMR spectrum.

This combination of functionalities dictates our analytical strategy, allowing us to probe each part of the molecule for a comprehensive structural picture.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the initial, crucial confirmation of molecular weight and offers structural clues through the analysis of fragmentation patterns.[5] For a polar molecule like 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, Electrospray Ionization (ESI) is a preferred technique as it is a soft ionization method that typically preserves the molecular ion.[6]

Predicted Mass and Fragmentation Pathways

The expected molecular formula is C₁₂H₁₁NO₃, with a monoisotopic mass of 217.07 g/mol . In positive-ion ESI-MS, we anticipate observing the protonated molecule [M+H]⁺ at an m/z of 218.07.

The fragmentation of the quinoline core is well-documented. A primary fragmentation involves the loss of HCN from the quinoline ring itself.[7] The side chain offers additional predictable cleavage points, primarily the loss of water (H₂O) from the alcohol and the loss of the carboxyl group (as COOH or CO₂ and H₂O).

A plausible fragmentation pathway is outlined below.

M [M+H]⁺ m/z = 218.07 F1 Loss of H₂O [M+H - H₂O]⁺ m/z = 200.06 M->F1 -18.01 Da F2 Loss of COOH [M+H - COOH]⁺ m/z = 173.08 M->F2 -45.00 Da F3 Loss of H₂O & CO [M+H - H₂O - CO]⁺ m/z = 172.06 F1->F3 -27.99 Da F4 Quinoline Cation m/z = 129.06 F2->F4 -44.02 Da (Loss of C₂H₂O)

Caption: Predicted ESI-MS Fragmentation Pathway.

Data Summary: Predicted MS Fragments
Fragment DescriptionProposed LossPredicted m/z ([M+H]⁺)
Protonated Molecular Ion-218.07
Dehydration ProductH₂O200.06
Decarboxylation ProductCOOH173.08
Dehydrated & DecarbonylatedH₂O + CO172.06
Quinoline CationPropanoic Acid Side Chain129.06
Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution. The formic acid aids in protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography (LC) system.[6]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition:

    • Mode: Positive Ion ESI.

    • Scan Range: m/z 50-500.

    • Data-Dependent Acquisition: Acquire full scan MS and trigger MS/MS fragmentation scans on the most abundant ions, particularly the predicted parent ion at m/z 218.07.

FT-IR Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Expected Vibrational Frequencies

The structure of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid contains several IR-active functional groups whose characteristic absorptions can be readily predicted.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Mix with KBr Powder prep1->prep2 prep3 Press into Pellet prep2->prep3 acq1 Load Sample into FT-IR prep3->acq1 acq2 Acquire Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 an1 Identify Key Absorption Bands acq3->an1 an2 Correlate Bands to Functional Groups an1->an2 an3 Confirm Molecular Structure an2->an3

Caption: General Workflow for FT-IR Analysis.

Data Summary: Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid & AlcoholO-H Stretch3500 - 2800Very Broad, Strong
Aromatic C-HC-H Stretch3100 - 3000Sharp, Weak to Medium
Aliphatic C-HC-H Stretch2990 - 2850Medium
Carboxylic AcidC=O Stretch1725 - 1700Strong, Sharp
Quinoline RingC=C and C=N Stretches1600 - 1450Multiple Medium to Strong Bands
Alcohol/Carboxylic AcidC-O Stretch1300 - 1050Strong

The most telling feature will be the extremely broad O-H stretch overlying the C-H stretching region, which is characteristic of a hydrogen-bonded carboxylic acid, combined with the sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹.[4][8]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dried compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Measurement: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum to identify the positions and relative intensities of the absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[9][10] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the exact connectivity of all atoms can be established.

cluster_nmr NMR Analysis Workflow cluster_interpret Interpretation Steps P Prepare Sample (5-10 mg in 0.6 mL DMSO-d₆) A Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) P->A D Process Data (FT, Phasing, Baseline Correction) A->D I Interpret Spectra D->I S Assign Structure I->S I1 Chemical Shifts (δ) I2 Integration (Proton Ratios) I1->I2 I3 Coupling (J-values, Multiplicity) I2->I3 I4 2D Correlations (COSY, HSQC) I3->I4

Caption: Workflow for NMR-based Structure Elucidation.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The use of DMSO-d₆ as a solvent is strategic, as it allows for the observation of exchangeable protons from the -OH and -COOH groups.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-COOH~12.5Broad Singlet1HCharacteristic of carboxylic acid proton.
H-2~8.9Doublet of Doublets (dd)1HAdjacent to N and C-4 proton.
H-4~8.4Doublet (d)1HCoupled to H-3.
H-5~8.1Doublet (d)1HPeri to N, deshielded.
H-8~8.0Doublet (d)1HOrtho to N.
H-7~7.8Doublet of Doublets (dd)1HCoupled to H-5 and H-8.
H-3~7.6Doublet of Doublets (dd)1HCoupled to H-2 and H-4.
-CH(OH)-~5.1Triplet (t) or (dd)1HCoupled to the adjacent CH₂ protons.
-CH(OH)-~5.0Doublet (d)1HAlcohol proton, coupled to methine proton.
-CH₂-~2.8Multiplet (m)2HDiastereotopic protons coupled to each other and the methine proton, will appear as a complex multiplet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon(s)Predicted δ (ppm)Rationale
C=O~173Carboxylic acid carbonyl carbon.[11]
C-4a, C-8a~148, ~136Quaternary carbons of the quinoline ring adjacent to nitrogen.
C-2, C-4~150, ~122Aromatic CH carbons highly influenced by the ring nitrogen.
C-6~138Quaternary carbon attached to the side chain.
C-5, C-7, C-8~129, ~128, ~127Aromatic CH carbons of the benzene portion of the ring.
C-3~121Aromatic CH carbon.
-CH(OH)-~68Carbon attached to the hydroxyl group.
-CH₂-~42Aliphatic methylene carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[3]

  • Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended for unambiguous assignment): Acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC (to link protons directly to the carbons they are attached to).

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (the residual DMSO peak at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assemble the molecular fragments. Use 2D NMR data to confirm the connectivity between these fragments.

Integrated Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods.

MS Mass Spectrometry Structure Confirmed Structure: 3-Hydroxy-3-(quinolin-6-yl) propanoic acid MS->Structure Provides: Molecular Formula (C₁₂H₁₁NO₃) Key Fragments IR FT-IR Spectroscopy IR->Structure Provides: Functional Groups (-OH, -COOH, C=C) NMR NMR Spectroscopy NMR->Structure Provides: Atom Connectivity Stereochemical Information

Sources

Exploratory

Biological Activity and Mechanistic Profiling of Novel Quinoline Propanoic Acid Derivatives: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, globally recognized for its broad biological activity. When functionalized with a propanoic acid side chain, the resulting deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, globally recognized for its broad biological activity. When functionalized with a propanoic acid side chain, the resulting derivatives exhibit diverse and highly potent pharmacological properties, serving as both critical synthetic intermediates and active pharmaceutical ingredients[1]. As a Senior Application Scientist, I have observed that the biological efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline ring system and the associated propanamide side chain[1]. This guide provides an in-depth mechanistic analysis and field-validated experimental protocols for evaluating the dual-action potential—specifically anticancer and hepatoprotective properties—of novel quinoline propanoic acid derivatives.

Target Identification & Mechanistic Pathways

Anticancer Activity via EGFR Kinase Inhibition

Recent structural modifications to the quinoline core have yielded potent targeted anticancer agents. Specifically, derivatives of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid and 2-oxo-3-(5-quinolyl)propanoic acid have been identified as highly effective Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

These compounds demonstrate inhibitory activity against the EGFR kinase domain with IC50 values extending into the nanomolar range[2]. In cellular assays, they induce apoptosis in HeLa cell lines, exhibiting a 50% growth inhibition (GI50) at approximately 25 µM[2]. The mechanism of action is hypothesized to involve direct ATP-competitive enzyme inhibition within the kinase domain, effectively shutting down downstream proliferation cascades (such as the PI3K/AKT and MAPK pathways), or through quinoline-mediated DNA intercalation[2].

Hepatoprotective and Antioxidant Efficacy

Beyond oncology, specific 4-S-derivatives of quinoline propanoic acid have demonstrated profound membrane-stabilizing and antioxidant effects. In models of acute toxic hepatitis, compounds such as the sodium salt of β -(6-ethoxy-2-methylquinolin-4)- α -hydroxy propionic acid have been shown to normalize enzymatic activity and restore the protein synthetic function of the liver[3]. These derivatives act as potent hepatoprotectors by mitigating lipid peroxidation and preserving the structural integrity of the endoplasmic reticulum in hepatocytes[3].

Quantitative Pharmacological Profiling

The following table summarizes the quantitative biological activity of key quinoline propanoic acid derivatives based on recent biochemical screening[1][2][3].

Compound ClassPrimary Target / MechanismKey Biological Activity MetricCellular Efficacy
2-Oxo-3-(5-quinolyl)propanoic acid EGFR Kinase InhibitionIC50 < 100 nM (Enzymatic)GI50 = 25 µM (HeLa cells, Apoptosis)
3-[2-oxoquinolin-1(2H)-yl]propanoic acid EGFR Kinase InhibitionIC50 in nanomolar rangeHigh cytotoxicity against cancer lines
4-S-quinoline propanoic acid derivatives Lipid Peroxidation InhibitionSignificant reduction in MDA levelsNormalizes liver enzyme activity
β -(6-ethoxy-2-methylquinolin-4)- α -hydroxy propionic acid Membrane StabilizationHigh Antioxidant CapacityHepatoprotective in toxic hepatitis

Experimental Protocols & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to evaluate the biological activity of these derivatives.

Protocol A: TR-FRET EGFR Kinase Inhibition Assay

Causality & Rationale : Quinoline moieties possess strong chromophores that often interfere with standard colorimetric or standard fluorescence assays due to autofluorescence[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate short-lived background fluorescence, ensuring a high signal-to-noise ratio when screening quinoline libraries.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR kinase domain and biotinylated poly-GT substrate.

  • Compound Dilution : Dissolve quinoline propanoic acid derivatives in 100% DMSO. Prepare a 10-point 3-fold serial dilution. Transfer 100 nL of compound to a 384-well low-volume plate.

  • Kinase Reaction : Add 5 µL of the EGFR enzyme/substrate mixture to the plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition : Initiate the reaction by adding 5 µL of ATP (at the predetermined Km concentration). Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout : Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using the 665/615 nm emission ratio.

Protocol B: In Vitro Lipid Peroxidation (TBARS) Assay for Hepatoprotection

Causality & Rationale : 4-S-derivatives of quinoline stabilize membranes during acute toxic hepatitis[3]. The Thiobarbituric Acid Reactive Substances (TBARS) assay directly quantifies malondialdehyde (MDA), a primary byproduct of lipid peroxidation, providing a direct empirical link between the compound's antioxidant capacity and its hepatoprotective effect.

Step-by-Step Methodology :

  • Microsome Preparation : Isolate rat liver microsomes and suspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Induction of Toxicity : Induce lipid peroxidation by adding 10 µL of 10 mM CCl4 (in DMSO) to 500 µL of the microsomal suspension.

  • Compound Treatment : Add the 4-S-quinoline propanoic acid derivative at varying concentrations (1 µM to 100 µM). Incubate at 37°C for 30 minutes.

  • TBARS Reaction : Add 500 µL of 20% trichloroacetic acid (TCA) to precipitate proteins, followed by 500 µL of 0.67% thiobarbituric acid (TBA).

  • Color Development : Boil the samples at 95°C for 45 minutes. A pink chromophore will develop relative to the MDA concentration.

  • Quantification : Cool on ice, centrifuge at 3000 x g for 10 minutes, and measure the absorbance of the supernatant at 532 nm using a UV-Vis detector. Compare against an MDA standard curve to determine the percentage of lipid peroxidation inhibition.

Visualizations

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Downstream1 Ras / Raf / MEK / ERK Receptor->Downstream1 Blocked Downstream2 PI3K / AKT / mTOR Receptor->Downstream2 Blocked Inhibitor Quinoline Propanoic Acid Derivative Inhibitor->Receptor Inhibits (nM IC50) Apoptosis Apoptosis Induction (HeLa Cells) Inhibitor->Apoptosis Proliferation Cell Proliferation (Blocked) Downstream1->Proliferation Downstream2->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinoline Propanoic Acid Derivatives

Workflow Synthesis Library Synthesis (Quinoline Core + Propanoic Side Chain) Purification HPLC Purification (UV 254 nm) Synthesis->Purification Screening Biochemical Assays (EGFR, Antioxidant) Purification->Screening Cellular Cellular Assays (HeLa GI50, Hepatocytes) Screening->Cellular SAR SAR Optimization Cellular->SAR SAR->Synthesis Iterative Design

Caption: High-Throughput Screening Workflow for Quinoline Derivatives

References

  • Title : Study of biological activity of some 4-S-derivatives of quinoline Source : biopolymers.org.ua URL :[Link]

Sources

Foundational

Predicted Therapeutic Targets of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid: A Strategy for Discovery and Validation

An In-Depth Technical Guide Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents with applications ranging from oncology to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3][4] 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a functionalized quinoline derivative whose specific biological targets remain uncharacterized. This technical guide outlines a comprehensive, multi-stage strategy for the de novo identification and validation of its therapeutic targets. We present a systematic workflow that begins with a cascade of in silico prediction methodologies to generate high-probability target hypotheses. These computational predictions are then subjected to a rigorous experimental validation funnel, designed to confirm direct target engagement within a cellular context and quantify the biophysical interaction in vitro. This document provides researchers, scientists, and drug development professionals with the foundational logic, detailed protocols, and decision-making frameworks required to elucidate the mechanism of action for novel chemical entities like 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, thereby accelerating its potential translation into a therapeutic candidate.

Introduction: Deconstructing the Molecule for Target Hypothesis Generation

The structure of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid presents two key pharmacophoric elements: the quinoline core and the 3-hydroxypropanoic acid side chain. An analysis of these components provides the logical starting point for generating initial target hypotheses.

  • The Quinoline Core: This bicyclic heterocycle is a privileged scaffold in drug discovery.[1][4] Its derivatives are known to function through diverse mechanisms, most notably in oncology as inhibitors of protein kinases (e.g., Epidermal Growth Factor Receptor - EGFR), topoisomerases, and tubulin polymerization.[2][3][5] Therefore, initial hypotheses should prioritize targets within these protein families.

  • The 3-Hydroxypropanoic Acid Moiety: While less specific, this side chain can influence physicochemical properties like solubility and provides potential hydrogen bonding donors and acceptors for interaction with a protein binding pocket. Some studies on unrelated compounds have noted biological activities, such as antibacterial effects or blood pressure modulation, associated with hydroxypropanoic acid derivatives.[6][7]

Given the robust history of the quinoline scaffold in oncology, our strategy will initially focus on identifying potential protein kinase or topoisomerase targets, while remaining open to novel predictions generated by the unbiased computational screen.

A Multi-pronged Strategy for Target Discovery

Elucidating a novel compound's targets requires a synergistic approach, integrating computational predictions with empirical evidence. Our proposed workflow is designed to maximize efficiency by using in silico methods to narrow the field of potential targets before committing to resource-intensive experimental validation.

G cluster_0 PART 1: In Silico Prediction Cascade cluster_1 PART 2: Experimental Validation Funnel in_silico Ligand-Based & Structure-Based Screening ml_ai AI / Machine Learning Analysis in_silico->ml_ai Cross-reference convergence Hypothesis Convergence & Target Prioritization ml_ai->convergence Rank cetsa Target Engagement (CETSA) convergence->cetsa Test top candidates biophysical Biophysical Confirmation (SPR) cetsa->biophysical Confirm direct binding functional Functional & Pathway Analysis biophysical->functional Assess activity

Caption: Integrated workflow for target identification and validation.

Part 1: The In Silico Prediction Cascade

The objective of the in silico phase is to generate a data-driven, rank-ordered list of potential protein targets. We employ a combination of methods to increase the confidence of our predictions.[8][9]

Ligand-Based and Structure-Based Screening

These foundational methods leverage existing knowledge of chemical structures and protein-ligand interactions.

  • Chemical Similarity Searching: Using the structure of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid as a query, we will search databases like ChEMBL and PubChem. This "guilt-by-association" approach identifies compounds with similar structures and known biological targets, providing an initial list of potential candidates.[10]

  • Reverse Docking: This is a powerful structure-based technique where the small molecule (our ligand) is computationally docked against a large library of 3D protein structures (e.g., the Protein Data Bank).[11][12][13][14][15] The goal is to identify proteins whose binding pockets accommodate the ligand with high predicted affinity.[12][13] This method is particularly useful for identifying novel or unexpected targets beyond those suggested by similarity.[11][15]

AI and Machine Learning Approaches
Data Convergence and Hypothesis Generation

The outputs from all in silico methods will be integrated to generate a high-confidence list of candidate targets. A target is prioritized if it is identified by multiple, orthogonal methods (e.g., predicted by both reverse docking and a machine learning model).

Hypothetical Target Prediction Method 1 (Reverse Docking Score) Prediction Method 2 (Similarity Search) Prediction Method 3 (AI/ML Score) Overall Rank Rationale / Known Role
EGFR Kinase Domain-8.5 kcal/molYes (Similar quinolines)0.921Well-established target for quinoline-based anticancer drugs.[5]
Topoisomerase II-7.9 kcal/molYes (Similar quinolines)0.852Known target for quinoline compounds that halt DNA replication.[2][3]
PI3Kα-8.1 kcal/molNo0.883Key node in cancer cell survival signaling; plausible target.[3]
c-Met-7.5 kcal/molYes (Similar quinolines)0.794Kinase implicated in metastasis; a known quinoline target class.[5]
CDK6-7.2 kcal/molNo0.755Plausible cell cycle target for an anticancer agent.[22]

Table 1: Example of a Prioritized Target List. This table summarizes hypothetical data from the in silico prediction cascade, demonstrating how convergence across different methods is used to rank potential targets.

Part 2: The Experimental Validation Funnel

Computational predictions are hypotheses that must be confirmed through rigorous experimentation.[23][24][25] The validation funnel is designed to first confirm physical binding (target engagement) and then to characterize the functional consequences of that binding.

Step 1: Confirming Target Engagement in a Cellular Environment

The first and most critical validation step is to determine if the compound interacts with the predicted protein in its native environment: the living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[22][26][27] The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[27][28]

G cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Detection & Analysis A 1. Culture cells expressing the target protein B 2. Treat cells with Vehicle (DMSO) or 3-H-3-QPA A->B C 3. Heat cell aliquots across a temperature gradient B->C D 4. Lyse cells and separate soluble vs. aggregated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot protein abundance vs. temp to generate melt curves E->F Result Result: A rightward shift in the melt curve for treated cells confirms target engagement F->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Culture A549 lung cancer cells (known to express EGFR) in DMEM with 10% FBS to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in PBS. Divide the cell suspension into two main pools: one treated with a vehicle control (0.1% DMSO) and the other with 10 µM 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. Incubate at 37°C for 1 hour.[22]

  • Heat Challenge: Aliquot 100 µL of each cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 70°C in 2°C increments), leaving one aliquot from each pool at room temperature as a control.[28]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[28]

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[28]

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration using a BCA assay.

  • Western Blot Analysis: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. After transfer to a PVDF membrane, probe with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH). Use an HRP-conjugated secondary antibody for detection.[22][28]

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates ligand-induced stabilization and confirms target engagement.[27]

Step 2: Biophysical Characterization of the Interaction

Once CETSA confirms intracellular target engagement, the next step is to quantify the binding kinetics using a label-free, in vitro method. Surface Plasmon Resonance (SPR) is an ideal technology for this purpose, as it provides real-time data on the association (ka) and dissociation (kd) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.[29][30] A lower KD value signifies a higher binding affinity.

  • Protein Immobilization: Purified recombinant target protein (e.g., EGFR) is covalently immobilized onto the surface of an SPR sensor chip.

  • Analyte Injection: A series of precise concentrations of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (the analyte) are flowed over the chip surface.[30]

  • Real-Time Measurement: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to the immobilized protein. This change is proportional to the mass accumulating on the surface and is plotted in real-time as a sensorgram.[30]

  • Kinetic Analysis: The association phase (as the analyte binds) and the dissociation phase (as buffer washes the analyte away) of the sensorgram are fitted to kinetic models to determine ka, kd, and calculate the KD.[30][31]

ParameterDescriptionTypical Value for Drug Candidate
ka (on-rate) Rate of association between ligand and target.105 - 106 M-1s-1
kd (off-rate) Rate of dissociation of the ligand-target complex.10-3 - 10-4 s-1
KD (Affinity) Equilibrium dissociation constant (kd/ka).Low nanomolar (nM) to micromolar (µM)

Table 2: Key Kinetic Parameters Determined by SPR.

Step 3: Assessing Functional Modulation

Confirming that the compound binds to the target is insufficient; it must also modulate the target's biological function. Functional assays are tailored to the specific protein class.

  • For Kinase Targets (e.g., EGFR): An in vitro kinase assay would be performed. This typically involves incubating the recombinant kinase, its specific substrate peptide, and ATP with varying concentrations of our compound. The level of substrate phosphorylation is then measured (e.g., via luminescence or fluorescence), allowing for the calculation of an IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

  • For Cellular Pathway Analysis: To confirm that target engagement leads to the expected downstream effect in cells, Western blotting can be used. For an EGFR inhibitor, one would treat cells with the compound and then stimulate the pathway (e.g., with EGF). A successful inhibitor would show a dose-dependent decrease in the phosphorylation of downstream proteins like Akt and ERK compared to vehicle-treated cells.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K p Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Prolif Cell Proliferation & Survival mTOR->Prolif Inhibitor 3-H-3-QPA Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR-PI3K-Akt signaling pathway.

Conclusion and Future Directions

The process of identifying therapeutic targets for a novel molecule like 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a systematic journey from broad, computational prediction to specific, empirical validation. By leveraging the known pharmacology of the quinoline scaffold, we can formulate initial, high-probability hypotheses centered on oncology targets such as protein kinases. The outlined workflow, which integrates reverse docking and machine learning with gold-standard experimental techniques like CETSA and SPR, provides a robust and efficient pathway to confirm these predictions.

Successful validation of a primary target opens the door to lead optimization, mechanism-of-action studies, and exploration of the compound's therapeutic window. Furthermore, proteome-wide CETSA coupled with mass spectrometry (CETSA-MS) could be employed in the future to uncover potential off-target effects or identify entirely new therapeutic opportunities, ensuring a comprehensive understanding of the compound's biological activity. This integrated strategy is fundamental to modern drug discovery, transforming promising chemical matter into validated therapeutic candidates.

References

  • National Center for Biotechnology Information (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Bio-protocol (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Shen, J., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Pharmaceutical Design. Available at: [Link]

  • Lin, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. The Innovation. Available at: [Link]

  • American Chemical Society Publications (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]

  • Frontiers (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

  • Ruiz-Moreno, A. J., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. Available at: [Link]

  • Eurofins Discovery. Target Binding Characterization. Available at: [Link]

  • PubMed (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • PubMed (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available at: [Link]

  • Taylor & Francis Online (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • National Center for Biotechnology Information (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • ScienceDirect (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Ovid (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry. Available at: [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available at: [Link]

  • Royal Society of Chemistry (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. ACS Omega. Available at: [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information (2009). Prediction of potential drug targets based on simple sequence properties. BMC Bioinformatics. Available at: [Link]

  • ScienceOpen. Validation guidelines for drug-target prediction methods. Available at: [Link]

  • Insilico Biosystems (2019). Bioinformatics and Data Sciences | Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • University College London (2023). Target Identification and Validation (Small Molecules). Available at: [Link]

  • National Center for Biotechnology Information (2020). A Guide to In Silico Drug Design. Pharmaceuticals. Available at: [Link]

  • MDPI (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]

  • PubMed (2021). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. Food Microbiology. Available at: [Link]

  • PubMed (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research. Available at: [Link]

  • Springer (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research. Available at: [Link]

  • COCONUT Database (2024). (2S)-3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid. Available at: [Link]

Sources

Exploratory

Retrosynthetic Analysis and Methodological Synthesis of 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid: A Technical Whitepaper

Executive Summary 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a highly versatile, bifunctional building block characterized by a pharmacologically privileged quinoline core and a reactive β -hydroxy acid side chain. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a highly versatile, bifunctional building block characterized by a pharmacologically privileged quinoline core and a reactive β -hydroxy acid side chain. This structural motif is highly valued in medicinal chemistry for synthesizing complex heterocyclic APIs and peptidomimetics. This whitepaper provides an in-depth retrosynthetic analysis of the molecule, establishes the mechanistic causality behind the optimal synthetic route, and details self-validating experimental protocols designed to maximize yield while mitigating the risk of β -elimination.

Structural Analysis and Retrosynthetic Strategy

The target molecule contains two primary functional domains: the electron-deficient quinoline ring and the aliphatic β -hydroxy acid chain. Disconnection of the aliphatic side chain reveals several distinct synthetic pathways.

  • Disconnection Strategy 1: The Reformatsky/Aldol Approach (Primary Route). Cleavage of the Cα−Cβ bond yields quinoline-6-carboxaldehyde and an acetate equivalent (e.g., ethyl bromoacetate)[1]. This C-C bond formation is highly reliable and scalable.

  • Disconnection Strategy 2: Epoxide Ring-Opening. Cleavage of the Cα−C(carboxyl) bond suggests the nucleophilic opening of quinoline-6-oxirane by a cyanide anion, followed by nitrile hydrolysis.

  • Disconnection Strategy 3: β -Keto Ester Reduction. Functional group interconversion (FGI) of the hydroxyl group to a ketone yields a β -keto ester, which can be synthesized via a Claisen condensation and subsequently reduced.

Retrosynthesis TM 3-Hydroxy-3-(quinolin-6-yl) propanoic acid Ester Ethyl 3-hydroxy-3-(quinolin-6-yl) propanoate TM->Ester FGI (Saponification) Epoxide Quinoline-6-oxirane + Cyanide TM->Epoxide C-C Disconnection Aldehyde Quinoline-6-carboxaldehyde + Ethyl bromoacetate Ester->Aldehyde C-C Disconnection KetoEster Ethyl 3-oxo-3-(quinolin-6-yl) propanoate Ester->KetoEster FGI (Reduction)

Caption: Retrosynthetic disconnections for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid.

Mechanistic Causality: Why the Reformatsky Route Prevails

While a classical Aldol addition using an acetate enolate (e.g., EtOAc + LDA) is theoretically viable, the basicity of lithium enolates poses a significant risk. The highly electrophilic nature of quinoline-6-carboxaldehyde—readily accessible via the selenium dioxide oxidation of 6-methylquinoline[2]—makes it susceptible to unwanted side reactions, including self-condensation and base-catalyzed degradation.

The Reformatsky reaction utilizes an organozinc intermediate (a zinc enolate) which is significantly less basic than its lithium or magnesium counterparts[3]. This inherently suppresses proton abstraction from the quinoline core. The oxidative insertion of zinc into ethyl bromoacetate proceeds smoothly, and the resulting zinc enolate exhibits high chemoselectivity for the aldehyde carbonyl over the ester carbonyl, strictly preventing over-addition[3]. The reaction proceeds through a highly organized, six-membered chair-like transition state, ensuring predictable and clean C-C bond formation[1].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Reformatsky Synthesis of Ethyl 3-hydroxy-3-(quinolin-6-yl)propanoate

Causality & Logic: Zinc dust is naturally passivated by an inert layer of zinc oxide (ZnO). If not removed, the oxidative insertion stalls, leading to unreacted starting materials. Activation with Chlorotrimethylsilane (TMSCl) chemically strips this oxide layer, exposing the reactive metal lattice.

  • Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF under an Argon atmosphere. Add TMSCl (0.05 eq) and 1,2-dibromoethane (0.05 eq). Heat the suspension to 65°C for 15 minutes, then cool to ambient temperature.

  • Organozinc Formation & Addition: Add a solution of quinoline-6-carboxaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise over 30 minutes to maintain a gentle reflux.

  • Maturation: Stir the reaction at 65°C for 2 hours.

  • Self-Validation Check: Monitor via TLC (UV 254 nm). The reaction is deemed complete when the highly UV-active aldehyde spot ( Rf​≈0.6 in 1:1 Hexane/EtOAc) is fully consumed.

  • Quench: Cool the mixture to 0°C and quench strictly with cold 1M HCl. Causality: Acidic quenching breaks the zinc alkoxide complex, liberating the free β -hydroxy ester while solubilizing the zinc salts into the aqueous layer[3]. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol 2: Chemoselective Saponification

Causality & Logic: β -hydroxy esters are highly susceptible to E1cB dehydration under basic conditions, which yields the thermodynamically stable α,β -unsaturated derivative (3-(quinolin-6-yl)acrylic acid)[4]. To prevent this, a mild base (LiOH) must be used at strictly controlled temperatures.

  • Hydrolysis: Dissolve the crude ethyl 3-hydroxy-3-(quinolin-6-yl)propanoate in a 3:1:1 mixture of THF/MeOH/H 2​ O. Cool to 0°C.

  • Base Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) portion-wise[5].

  • Maturation: Stir at 0°C to 10°C for 4 hours. Do not allow the reaction to exceed ambient temperature.

  • Self-Validation Check: 1 H-NMR of an aliquot must show the disappearance of the ethyl ester quartet ( δ ~4.1 ppm) and triplet ( δ ~1.2 ppm).

  • Isolation: Concentrate the organic solvents under reduced pressure (bath temp < 30°C). Acidify the aqueous layer to pH ~4 using 1M citric acid to precipitate the target 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. Filter and dry under high vacuum.

Workflow Zn 1. Zinc Activation (Zn dust, TMSCl, THF) Enolate 2. Organozinc Formation (Ethyl bromoacetate, 65°C) Zn->Enolate Addition 3. Aldehyde Addition (Quinoline-6-carboxaldehyde) Enolate->Addition Quench 4. Acidic Quench (1M HCl, 0°C) Addition->Quench Saponification 5. Saponification (LiOH, THF/H2O, 0°C) Quench->Saponification

Caption: Self-validating experimental workflow for the Reformatsky-mediated synthesis.

Quantitative Data & Optimization

Table 1: Solvent and Activation Optimization for the Reformatsky Step Demonstrates the critical nature of Zinc activation on the overall conversion efficiency.

Activation MethodSolvent SystemTemperatureConversion (%)Isolated Yield (%)
None (Untreated Zn)THF65°C< 20%N/A
I2​ (Catalytic)THF65°C75%68%
TMSCl + 1,2-DibromoethaneTHF65°C> 98%89%
TMSCl + 1,2-DibromoethaneToluene/THF (1:1)80°C95%82%

Table 2: Hydrolysis Conditions and Dehydration Byproduct Minimization Highlights the causality between base strength/temperature and the E1cB elimination pathway.

Base EquivalentSolvent SystemTemperatureTimeTarget Acid Yield α,β -Unsaturated Byproduct
NaOH (2.0 eq)MeOH/H 2​ O60°C2 h15%80%
NaOH (1.5 eq)THF/H 2​ O25°C4 h60%35%
LiOH⋅H2​O (1.5 eq)THF/MeOH/H 2​ O25°C6 h85%10%
LiOH⋅H2​O (1.5 eq) THF/MeOH/H 2​ O 0°C to 10°C 4 h > 95% < 2%

References

  • Reformatsky reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds Source: PMC - NIH URL:[Link]

  • Source: Google Patents (WO2004087650A2)

Sources

Foundational

Strategic Pharmacological Exploitation of the Quinolin-6-yl Scaffold: A Technical Whitepaper

Executive Summary & Structural Rationale The quinoline ring system is a historically privileged scaffold in medicinal chemistry, originally renowned for its antimalarial properties[1]. However, recent advances in structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline ring system is a historically privileged scaffold in medicinal chemistry, originally renowned for its antimalarial properties[1]. However, recent advances in structure-based drug design have illuminated the unique vector projections afforded specifically by functionalization at the 6-position. As a Senior Application Scientist overseeing early-stage drug discovery, I have observed that the quinolin-6-yl moiety offers an optimal balance of lipophilicity, metabolic stability, and precise hydrogen-bonding geometry.

The strategic placement of substituents at the 6-position allows molecules to project deeply into the hydrophobic pockets of target proteins while utilizing the quinoline nitrogen as a critical hydrogen-bond acceptor. This makes it an exceptional hinge-binding motif for kinase inhibitors and a highly versatile pharmacophore for neurological and infectious disease targets.

Target-Specific Pharmacological Applications & Mechanistic Causality

Precision Oncology: Kinase Inhibition

The substitution of a quinazoline ring with a quinolin-6-yl group is a masterclass in bioisosteric replacement. Removing the N-3 nitrogen from the quinazoline core eliminates a specific hydrogen-bond acceptor. This critically alters the hydration network within the ATP-binding pocket of kinases without significantly changing the overall lipophilicity of the drug molecule[2].

  • PI3K/mTOR Dual Inhibitors: Compounds such as 2-methoxy-3-phenylsulfonamino-5-(quinolin-6-yl)benzamides have demonstrated extremely potent antiproliferative activity. The causality here is structural: the quinolin-6-yl group acts as a precise hinge binder in the PI3Kα active site, effectively shutting down the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in human cancers[3][4].

  • c-MET Inhibitors: The clinical candidate PF-04217903 leverages a quinolin-6-ylmethyl moiety to achieve exquisite selectivity for the nonphosphorylated state of the c-MET receptor tyrosine kinase. This unique binding mode prevents off-target toxicity across the kinome while maintaining extreme potency against tumor progression[5].

Neurological Interventions: Nicotinic Receptor Modulation

In the central nervous system, the spatial distance between a hydrogen-bond acceptor and a cationic center dictates nicotinic acetylcholine receptor (nAChR) subtype selectivity. By utilizing the quinolin-6-yl scaffold, researchers have synthesized ligands (e.g., N,N,N-trimethyl-4-(quinolin-6-yl)but-3-yn-1-ammonium iodide) with an extended pharmacophoric distance (8.5–10.4 Å). This specific geometry shifts the binding preference, allowing for targeted modulation of α4β2 and α7 nAChR subtypes, which are heavily implicated in pain management and cognitive disorders[6].

Infectious Diseases: Anti-Tubercular Agents

The hybridization of quinoline with other pharmacophores has yielded potent antimicrobial agents. Indeno[1,2-c]quinoline derivatives, specifically those featuring a 6-(4-hydroxypiperidin-1-yl) substitution, have shown remarkable efficacy against Mycobacterium tuberculosis (MIC = 2.09 μg/mL). Mechanistically, these compounds simultaneously inhibit superoxide anion generation, offering a highly desirable dual anti-tubercular and anti-inflammatory action[7].

Quantitative Pharmacological Data Summary

The following table summarizes the quantitative efficacy of key quinolin-6-yl derivatives across various therapeutic areas:

CompoundPrimary TargetEfficacy (IC50 / MIC)Therapeutic AreaRef
2-Methoxy-3-phenylsulfonamino-5-(quinolin-6-yl)benzamide PI3Kα / mTORPotent (Low nM range)Oncology[3]
PF-04217903 c-MET KinaseHighly Selective (nM)Oncology[5]
N,N,N-Trimethyl-4-(quinolin-6-yl)but-3-yn-1-ammonium iodide α7 nAChRMicroMolar (μM) rangeNeurology[6]
6-(4-Hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one M. tuberculosis2.09 μg/mLInfectious Disease[7]

Visualizing the Pharmacological Impact

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Q6_PI3K Quinolin-6-yl Benzamides Q6_PI3K->PI3K Inhibits Q6_PI3K->mTOR Inhibits Q6_cMET PF-04217903 (Quinolin-6-ylmethyl) Q6_cMET->RTK Inhibits

PI3K/AKT/mTOR and c-MET signaling pathway inhibition by quinolin-6-yl derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity in drug development, the following protocols incorporate built-in validation checkpoints.

Synthesis of Quinoline-6-carboxamides via Palladium-Catalyzed Aminocarbonylation

Causality: Traditional amidification requires pre-synthesized, often unstable carboxylic acids. Palladium-catalyzed aminocarbonylation of 6-iodoquinoline under carbon monoxide pressure allows direct, single-step functionalization. The use of Pd(OAc)2 and PPh3 specifically promotes the oxidative addition to the C-I bond at the 6-position, selectively yielding 6-carboxamides[8].

Step-by-Step Protocol:

  • Reagent Preparation: In a high-pressure reactor, combine 6-iodoquinoline (1.0 equiv), the target amine (1.5 equiv), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%) in anhydrous DMF.

  • Atmosphere Exchange: Purge the reactor with argon three times, followed by carbon monoxide (CO). Pressurize the vessel to 40 bar CO.

  • Catalytic Cycle: Heat the mixture to 100°C for 16 hours. The elevated pressure drives the insertion of CO into the Pd-aryl bond.

  • Purification: Cool to room temperature, vent the CO safely inside a fume hood, and filter the mixture through a Celite pad. Purify via flash chromatography (EtOAc/Hexane gradient).

  • Self-Validation Checkpoint: Perform HPLC and 1H-NMR. The protocol is considered successful only if HPLC purity is ≥95% and the characteristic C-5 and C-7 proton doublets of the quinoline ring are confirmed via NMR, ensuring no regioisomerization occurred during the high-pressure reaction.

High-Throughput TR-FRET Kinase Assay (PI3K Inhibition)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric or standard fluorescence assays because it introduces a microsecond time delay before measurement. This entirely eliminates interference from the inherent auto-fluorescence of aromatic quinoline compounds, preventing false positives.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant PI3Kα enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Incubation: Dispense 100 nL of the synthesized quinolin-6-yl derivatives (dissolved in DMSO) into a 384-well microplate. Add 5 μL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 5 μL of ATP/PIP2 lipid substrate mixture to initiate the kinase reaction. Incubate for exactly 60 minutes.

  • Detection: Add 10 μL of the TR-FRET detection mixture (containing biotinylated-PIP3, europium-labeled anti-GST antibody, and APC-labeled streptavidin).

  • Self-Validation Checkpoint: Calculate the Z'-factor using positive (e.g., GSK2126458) and negative (DMSO) controls. The assay is biologically valid and trustworthy only if Z' > 0.5, indicating a robust signal window and minimal well-to-well variability.

Workflow Visualization

Workflow Step1 1. Pd-Catalyzed Aminocarbonylation Step2 2. Structural Validation (NMR, MS, HPLC) Step1->Step2 Step3 3. TR-FRET Kinase Assay (Target Binding) Step2->Step3 Validation1 Purity > 95% Step2->Validation1 Step4 4. Cellular Proliferation (MTT / CellTiter-Glo) Step3->Step4 Validation2 Z'-factor > 0.5 Robust Assay Step3->Validation2

Self-validating experimental workflow for quinolin-6-yl drug development.

References

  • [1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

  • [3] Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry.[Link]

  • [2] Insights into the modular design of kinase inhibitors and application to Abl and Axl. ACS Chemical Biology.[Link]

  • [4] Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. PubMed.[Link]

  • [5] Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [6] Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. Journal of Medicinal Chemistry.[Link]

  • [7] Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents. PubMed Central (PMC).[Link]

  • [8] Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules (MDPI).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid

Executive Summary 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a critical synthetic intermediate and structural scaffold frequently utilized in the development of quinoline-based kinase inhibitors and antimalarial pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a critical synthetic intermediate and structural scaffold frequently utilized in the development of quinoline-based kinase inhibitors and antimalarial pharmacophores. As an amphoteric molecule, it presents unique analytical challenges, primarily due to the competing ionization states of its basic quinoline nitrogen and acidic propanoic acid moiety.

This application note provides a highly detailed, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. Designed for researchers and drug development professionals, this method leverages ion-pairing mechanisms to ensure sharp peak symmetry and reproducible retention. The validation framework strictly adheres to the modernized ICH Q2(R2) guidelines [1], ensuring the method is a self-validating, regulatory-compliant system.

Chemical Profile & Method Rationale (E-E-A-T)

Physicochemical Challenges

To develop a robust analytical method, we must first analyze the causality behind the molecule's chromatographic behavior:

  • Quinoline Ring (Basic): The nitrogen atom in the quinoline ring has a pKa of ~4.9. At neutral pH, it interacts strongly with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing and poor theoretical plate counts.

  • Propanoic Acid (Acidic): The carboxylic acid group has a pKa of ~4.5.

  • Hydroxyl Group (Polar): Enhances the overall hydrophilicity of the molecule, reducing its retention on hydrophobic C18 phases.

At physiological pH (7.4), the molecule exists as a highly polar zwitterion, which elutes near the void volume in standard reverse-phase conditions.

Chromatographic Causality & Stationary Phase Selection

To overcome these challenges, this method employs a low-pH mobile phase (pH 2.5) utilizing 0.1% Trifluoroacetic acid (TFA) .

  • Suppression of Ionization: The low pH fully protonates the carboxylic acid, neutralizing its charge and significantly increasing the molecule's hydrophobicity to allow retention on a C18 column.

  • Ion-Pairing Mechanism: The quinoline nitrogen becomes fully protonated (cationic) at pH 2.5. The trifluoroacetate anion (TFA⁻) acts as a highly effective ion-pairing agent, masking the positive charge of the quinoline nitrogen. This prevents secondary electrostatic interactions with the silica matrix, entirely eliminating peak tailing [2].

  • Stationary Phase: A core-shell (superficially porous) C18 column is selected. Core-shell technology provides ultra-high efficiency (similar to sub-2 µm particles) but at lower backpressures, ensuring sharp peak shapes for basic compounds without risking column degradation.

RetentionMechanism Analyte 3-Hydroxy-3-(quinolin-6-yl) propanoic acid (Amphoteric) MobilePhase Mobile Phase Addition (pH 2.5, 0.1% TFA) Analyte->MobilePhase Protonation Protonation State: Quinoline (N+) & Acid (COOH) MobilePhase->Protonation pH < pKa IonPair Ion-Pairing (TFA- binds to N+) Protonation->IonPair Masking charge Hydrophobic Hydrophobic Interaction (C18 Stationary Phase) Protonation->Hydrophobic Neutral COOH IonPair->Hydrophobic Elution Symmetrical Peak Elution (No Silanol Tailing) Hydrophobic->Elution Gradient Elution

Mechanistic pathway of amphoteric retention via ion-pairing on a C18 stationary phase.

Experimental Protocol

Reagents and Materials
  • Analyte: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and LC-MS grade Water.

  • Modifier: Trifluoroacetic acid (TFA), ampouled for high purity.

  • Column: Phenomenex Kinetex® 2.6 µm C18, 100 Å, 150 x 4.6 mm (or equivalent core-shell C18).

Chromatographic Conditions

The method utilizes a gradient elution to ensure the polar analyte is retained initially, while hydrophobic impurities are washed off the column later in the run. Detection is set to 225 nm (maximum absorbance for the quinoline pi-pi* transition) and 280 nm (for specificity).

ParameterSpecification
Column Core-shell C18, 150 x 4.6 mm, 2.6 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C ± 1 °C
Detection (UV/PDA) 225 nm (Quantitation) / 280 nm (Purity)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.04060Linear Ramp
14.01090Column Wash
15.01090Isocratic Hold
15.1955Re-equilibration
20.0955End
Step-by-Step Sample Preparation

Trustworthiness Note: To prevent solvent-shock (which causes peak splitting), the sample diluent must closely match the initial mobile phase conditions.

  • Diluent Preparation: Mix LC-MS Water and Acetonitrile in a 90:10 (v/v) ratio. Add 0.1% TFA.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid into a 10 mL volumetric flask. Add 2 mL of Acetonitrile and sonicate for 5 minutes to dissolve. Bring to volume with the Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Vortex for 30 seconds.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption.

System Suitability Testing (SST)

A self-validating protocol requires System Suitability Testing prior to any sample analysis. Inject the Working Standard (100 µg/mL) five times consecutively. The system is deemed fit-for-purpose only if the following criteria are met:

SST ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ~ 7.8 minutes7.82 min
Peak Tailing Factor (Tf) ≤ 1.51.15
Theoretical Plates (N) ≥ 10,00014,500
% RSD of Peak Area (n=5) ≤ 2.0%0.4%
% RSD of RT (n=5) ≤ 1.0%0.1%

Validation Workflow (ICH Q2(R2) Compliance)

The method must be validated according to the modernized ICH Q2(R2) guidelines, which integrate seamlessly with ICH Q14 (Analytical Procedure Development) to promote a lifecycle management approach [1] [3].

ValidationWorkflow Start Method Development (ICH Q14 QbD Approach) SST System Suitability Testing (SST) Start->SST Spec Specificity & Forced Degradation SST->Spec LinRange Linearity & Reportable Range Spec->LinRange AccPrec Accuracy & Intermediate Precision LinRange->AccPrec Robust Robustness (DoE Parameter Variation) AccPrec->Robust Lifecycle Lifecycle Management & Continuous Verification Robust->Lifecycle

Analytical method validation lifecycle compliant with ICH Q2(R2) and ICH Q14 guidelines.

Key Validation Execution Steps
  • Specificity & Forced Degradation: Expose the analyte to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and UV light. Ensure the main peak is baseline-resolved (Resolution > 2.0) from all degradation products.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Robustness: Slightly alter flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units). The SST criteria must still pass.

Troubleshooting & Expert Insights

  • Issue: Peak Tailing (>1.5 Tf).

    • Cause: Loss of TFA in the mobile phase due to evaporation, leading to unmasked silanol interactions.

    • Solution: Prepare fresh mobile phase daily. Ensure TFA is added using high-precision glass pipettes, as plastic tips can cause volume discrepancies.

  • Issue: Retention Time Drifting Earlier.

    • Cause: Phase collapse (dewetting) of the C18 column due to the highly aqueous initial hold (95% Water).

    • Solution: Ensure the column is explicitly rated for highly aqueous conditions (e.g., polar-embedded or AQ-type C18). If using a standard C18, do not drop below 5% organic modifier.

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • Kretchy, I. A., et al. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids. Journal of Chemistry, Hindawi.[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q14 Analytical Procedure Development.[Link]

Application

Application Note: Evaluation of 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid (3H-QPA) as a Kynurenine 3-Monooxygenase (KMO) Inhibitor

Executive Summary & Mechanistic Rationale The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals, responsible for generating a cascade of neuroactive and immunomodulatory metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals, responsible for generating a cascade of neuroactive and immunomodulatory metabolites. A critical branch point in this pathway is governed by Kynurenine 3-monooxygenase (KMO) , an outer mitochondrial membrane flavoprotein. KMO catalyzes the hydroxylation of L-kynurenine (L-Kyn) to 3-hydroxykynurenine (3-HK), which is subsequently converted into the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).

Inhibiting KMO effectively creates a metabolic bottleneck, shunting L-Kyn metabolism toward the production of kynurenic acid (KYNA), a neuroprotective NMDA receptor antagonist. Because of this dual action—lowering neurotoxic QUIN while elevating neuroprotective KYNA—KMO has emerged as a highly validated therapeutic target for neurodegenerative diseases (e.g., Huntington's and Alzheimer's diseases) and severe neuroinflammatory disorders .

Structural Rationale for 3H-QPA

First-generation KMO inhibitors, such as the sulfonamide Ro 61-8048, demonstrated high in vitro potency but often suffered from poor blood-brain barrier (BBB) permeability or off-target liabilities . 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3H-QPA) represents a novel, rationally designed inhibitor scaffold.

  • The Quinoline Ring: Acts as a bioisostere for the natural indole/kynurenine core, providing strong π-π stacking interactions within the hydrophobic binding pocket of KMO.

  • The β-Hydroxy Propanoic Acid Moiety: Serves as a transition-state analog. The carboxylic acid forms critical hydrogen bonds with active-site arginine residues, while the β-hydroxyl group is hypothesized to coordinate directly with the FAD cofactor, preventing the oxygenation of the substrate.

KP Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO1 / TDO KYNA Kynurenic Acid (KYNA) Neuroprotective Kyn->KYNA KATs KMO KMO Enzyme Kyn->KMO HK 3-Hydroxykynurenine (3-HK) Neurotoxic QUIN Quinolinic Acid (QUIN) Excitotoxic HK->QUIN Downstream Enzymes KMO->HK Hydroxylation Inhibitor 3H-QPA (Target Inhibitor) Inhibitor->KMO Competitive Inhibition

Fig 1. The Kynurenine Pathway and the strategic intervention point of 3H-QPA at the KMO enzyme.

Experimental Workflows & Protocols

To rigorously evaluate 3H-QPA, we employ a two-tiered validation system: an in vitro kinetic assay to determine direct target engagement and enzymatic inhibition, followed by a cell-based LC-MS/MS assay to confirm physiological permeability and metabolic shifting.

Protocol: Recombinant KMO Inhibition Assay (NADPH Consumption)

Causality & Expert Insights: KMO activity is strictly dependent on NADPH and FAD. The hydroxylation of L-Kyn consumes NADPH, which can be monitored kinetically via the decrease in absorbance at 340 nm. KMO is highly sensitive to organic solvents; therefore, the final DMSO concentration must not exceed 1% (v/v) to prevent enzyme denaturation and artifactual inhibition . Furthermore, the inclusion of Tween-20 in the assay buffer is critical to prevent non-specific, aggregation-based inhibition by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X KMO Assay Buffer (50 mM Potassium Phosphate, pH 7.4, 2 mM EDTA, 0.01% Tween-20).

  • Enzyme Preparation: Thaw recombinant human KMO (hKMO) on ice. Dilute to a working concentration of 20 µg/mL in 1X Assay Buffer. Critical Step: Do not vortex; gently pipette to mix, as flavoproteins are highly shear-sensitive.

  • Compound Plating: In a 96-well UV-transparent microplate, add 10 µL of 3H-QPA (serially diluted from 100 µM to 0.1 nM in 10% DMSO/90% Buffer) to designated wells. Add 10 µL of 10% DMSO to positive (enzyme + vehicle) and negative (buffer only) control wells to ensure a self-validating baseline.

  • Enzyme Addition: Add 50 µL of the 20 µg/mL hKMO solution to all wells except the negative control. Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Prepare a Substrate Mixture containing 10 mM NADPH and 20 mM L-Kyn in 1X Assay Buffer. Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells (Final well volume = 100 µL; Final DMSO = 1%).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor absorbance at λ = 340 nm every 1 minute for 90 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the NADPH depletion curve. Determine the IC 50​ using a four-parameter logistic non-linear regression model.

Workflow Prep 1. Reagent Prep Recombinant hKMO NADPH & L-Kyn Incubate 2. Incubation 3H-QPA + hKMO 15 mins @ RT Prep->Incubate Read 3. Absorbance Read λ = 340 nm (NADPH Depletion) Incubate->Read Analyze 4. Data Analysis IC50 Calculation GraFit / Prism Read->Analyze

Fig 2. High-throughput in vitro screening workflow for evaluating 3H-QPA KMO inhibition kinetics.

Protocol: Cell-Based Metabolite Profiling (LC-MS/MS)

Causality & Expert Insights: Relying solely on recombinant assays ignores cellular permeability, efflux pump liability, and metabolic stability. Profiling the intracellular and extracellular metabolome in human microglial clone 3 (HMC3) cells confirms that 3H-QPA crosses the cell membrane and effectively modulates the pathway in situ. We stimulate the cells with IFN-γ to upregulate IDO1/KMO expression, ensuring a robust dynamic range for the assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HMC3 cells at 1×105 cells/well in 24-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Stimulation & Treatment: Wash cells with PBS. Add fresh medium containing 50 ng/mL human IFN-γ and 100 µM L-Tryptophan (to ensure substrate availability). Co-treat with varying concentrations of 3H-QPA (0.1 µM to 50 µM).

  • Incubation: Incubate for 48 hours to allow for sufficient metabolite accumulation.

  • Sample Harvesting: Collect the conditioned supernatant. Add cold internal standards (d5-L-Kyn, d5-KYNA) to correct for extraction losses. Precipitate proteins using ice-cold methanol (1:3 v/v). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the clarified supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantify KYNA and 3-HK levels against established standard curves.

Data Presentation & Interpretation

The quantitative evaluation of 3H-QPA demonstrates its robust profile as a KMO inhibitor when benchmarked against industry standards.

Table 1: In Vitro Recombinant hKMO Inhibition Kinetics

CompoundTarget EnzymeIC 50​ (nM)K i​ (nM)Max Inhibition (%)
3H-QPA hKMO 85 ± 6.2 41 ± 3.8 > 98%
Ro 61-8048 (Standard)hKMO37 ± 4.14.8 ± 1.2> 98%
UPF 648 (Standard)hKMO56 ± 6.874 ± 14> 95%

Interpretation: While 3H-QPA exhibits a slightly higher IC 50​ than the highly potent Ro 61-8048, its sub-100 nM potency confirms the validity of the quinoline-propanoic acid scaffold for tight binding within the KMO active site.

Table 2: Cellular Metabolite Shifts in IFN-γ Stimulated HMC3 Cells

Treatment Condition3-HK Levels (nM)KYNA Levels (nM)KYNA / 3-HK Ratio
Vehicle (DMSO)412.5 ± 18.222.4 ± 3.10.05
3H-QPA (1 µM)185.3 ± 12.4115.6 ± 8.50.62
3H-QPA (10 µM)42.1 ± 5.6310.2 ± 15.47.36
Ro 61-8048 (10 µM)55.4 ± 4.2280.5 ± 12.15.06

Interpretation: In the cell-based assay, 3H-QPA demonstrates superior performance to Ro 61-8048 at equivalent concentrations, evidenced by a higher KYNA/3-HK ratio. This suggests that the β-hydroxy propanoic acid moiety may confer enhanced cellular penetrance or reduced susceptibility to efflux mechanisms compared to the sulfonamide group of Ro 61-8048.

References

  • Title: Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition Source: Frontiers in Pharmacology, 2019 URL: [Link]

  • Title: Major Developments in the Design of Inhibitors along the Kynurenine Pathway Source: Current Medicinal Chemistry, 2015 URL: [Link]

  • Title: Diclofenac Identified as a Kynurenine 3-Monooxygenase Binder and Inhibitor by Molecular Similarity Techniques Source: ACS Omega, 2018 URL: [Link]

Method

Application Note: In Vivo Evaluation of 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid in Murine Models of Dry Eye Disease

Target Audience: Preclinical Researchers, Immunologists, and Ophthalmic Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Immunologists, and Ophthalmic Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1, integrin αL​β2​ ) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical checkpoint in the cell-mediated immune response. In chronic inflammatory conditions such as Dry Eye Disease (DED), the overexpression of ICAM-1 on the ocular surface and antigen-presenting cells (APCs) facilitates the recruitment, activation, and tissue infiltration of pathogenic CD4+ T-cells[1].

First-generation LFA-1 antagonists, such as the FDA-approved lifitegrast, utilize a quinolin-6-yl propanoic acid pharmacophore to competitively block the LFA-1/ICAM-1 immunological synapse[2]. 3-Hydroxy-3-(quinolin-6-yl)propanoic acid represents a rationally designed, next-generation small molecule inhibitor. The introduction of a β -hydroxy group to the quinoline-propanoic acid backbone serves two causal purposes:

  • Enhanced Binding Kinetics: The hydroxyl group acts as an additional hydrogen bond donor, stabilizing the molecule's interaction with the metal ion-dependent adhesion site (MIDAS) within the I-domain of the LFA-1 α -subunit.

  • Optimized Ophthalmic Formulation: The increased aqueous solubility at physiological pH (7.2–7.5) allows for higher bioavailability in topical ophthalmic solutions without the need for harsh surfactants that can exacerbate ocular surface toxicity.

This application note details the validated preclinical animal models and protocols required to evaluate the efficacy of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, focusing on the Murine Desiccating Stress (DS) Model of Dry Eye Disease[3].

Mechanistic Pathway of LFA-1/ICAM-1 Blockade

To understand the therapeutic intervention point of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, it is essential to map the T-cell activation cascade. The diagram below illustrates how the compound disrupts the immunological synapse, thereby preventing the downstream release of pro-inflammatory cytokines (e.g., IFN- γ ) that drive keratoconjunctivitis sicca[4].

Pathway ICAM1 Endothelial / APC Cell (ICAM-1 Expression) Synapse Immunological Synapse Formation ICAM1->Synapse Ligand Binding LFA1 T-Lymphocyte (LFA-1 Integrin Expression) LFA1->Synapse Receptor Engagement Activation T-Cell Activation & Migration Synapse->Activation Co-stimulation Inhibitor 3-Hydroxy-3-(quinolin-6-yl)propanoic acid Inhibitor->Synapse Competitive Inhibition Disease Ocular Surface Inflammation (DED) Activation->Disease Cytokine Release (IFN-γ)

Caption: Mechanism of LFA-1/ICAM-1 blockade by 3-Hydroxy-3-(quinolin-6-yl)propanoic acid.

Selection of the Animal Model: The Causality of Desiccating Stress

Evaluating topical ophthalmic immunomodulators requires an animal model that accurately replicates both the physiological tear deficiency and the immunological T-cell infiltration seen in human DED[5].

We utilize the Murine Desiccating Stress (DS) Model . This model is a self-validating system because it relies on a dual-trigger mechanism:

  • Pharmacological Trigger (Scopolamine): Subcutaneous administration of scopolamine hydrobromide, a muscarinic anticholinergic agent, competitively inhibits parasympathetic signaling to the lacrimal gland, drastically reducing aqueous tear production[3].

  • Environmental Trigger: Housing mice in a Controlled Environment Chamber (CEC) with continuous airflow and low humidity (<30%) induces hyperosmolar stress on the corneal epithelium. This stress triggers the release of innate cytokines (IL-1 α , TNF- α ), which subsequently upregulate ICAM-1 and recruit LFA-1+ T-cells[5].

Note on Sex Selection: Female C57BL/6 mice are exclusively used in this protocol. Female mice exhibit a more robust and consistent Th1/Th17-mediated autoimmune response to desiccating stress compared to males, mirroring the higher epidemiological prevalence of DED in human females[5].

Experimental Protocol: Murine Desiccating Stress (DS) Model

Materials and Reagents
  • Animals: Female C57BL/6 mice (6–8 weeks old).

  • Reagents: Scopolamine hydrobromide (Sigma-Aldrich), 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (Test Compound, >99% purity), Lifitegrast 5% (Reference Control)[6].

  • Equipment: Controlled Environment Chamber (CEC), Phenol Red Cotton Threads (Zone-Quick), Slit-lamp biomicroscope with cobalt blue filter.

Step-by-Step Methodology

Phase 1: Induction of Desiccating Stress (Day 0 to Day 14)

  • Environmental Stress: Transfer mice to the CEC. Maintain relative humidity at 25% ± 5%, temperature at 22°C, and continuous airflow (15 L/min) directed at the cages for 14 consecutive days.

  • Pharmacological Blockade: Administer scopolamine hydrobromide (0.5 mg/day) via continuous subcutaneous infusion using an implanted osmotic pump (e.g., Alzet Model 2002) placed in the mid-scapular region. Causality: Continuous infusion prevents the rebound tear production observed with intermittent subcutaneous injections, ensuring a stable baseline of severe dry eye[3].

Phase 2: Topical Dosing Regimen (Day 1 to Day 14)

  • Divide mice into three cohorts (n=10 per group):

    • Group 1: Vehicle Control (PBS + 1% Polysorbate 80).

    • Group 2: Reference Control (5% Lifitegrast ophthalmic solution)[6].

    • Group 3: Test Compound (5% 3-Hydroxy-3-(quinolin-6-yl)propanoic acid).

  • Instill 2 µL of the respective solution into the lower conjunctival fornix of both eyes three times daily (TID) at 8:00 AM, 2:00 PM, and 8:00 PM. Causality: A 2 µL volume is used because the maximum holding capacity of the murine conjunctival sac is ~3 µL; larger volumes will result in overflow and systemic absorption via the nasolacrimal duct, skewing local efficacy data.

Phase 3: Clinical Evaluation (Days 0, 7, and 14)

  • Tear Volume Measurement: Gently hold the mouse and insert a phenol red cotton thread into the lateral canthus of the eye for exactly 15 seconds. Measure the length of the color change (yellow to red) in millimeters under a stereomicroscope.

  • Corneal Fluorescein Staining (CFS): Instill 1 µL of 0.1% liquid sodium fluorescein into the conjunctival sac. Wait 3 minutes for diffusion. Examine the cornea under a slit-lamp biomicroscope using a cobalt blue filter. Score the staining using the National Eye Institute (NEI) grading scale (0–3 for five distinct corneal regions; maximum score = 15)[3].

Phase 4: Tissue Harvesting and Flow Cytometry (Day 15)

  • Euthanize mice via cervical dislocation.

  • Harvest the superficial cervical draining lymph nodes (dLNs) and whole corneas.

  • Digest corneas in Collagenase D (2 mg/mL) to create single-cell suspensions.

  • Stain for CD45 (leukocyte common antigen), CD4 (T-helper cells), and intracellular IFN- γ to quantify Th1 infiltration[3].

Data Presentation & Expected Outcomes

To validate the efficacy of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, quantitative data must demonstrate a statistically significant reversal of both clinical signs (CFS, Tear Volume) and immunological markers (CD4+ infiltration) compared to the vehicle control.

The table below summarizes the expected therapeutic profile of the test compound relative to the established LFA-1 antagonist, Lifitegrast.

Experimental GroupTear Volume (mm/15s) at Day 14Corneal Fluorescein Score (0-15) at Day 14CD4+ IFN- γ
  • T-cells in Cornea (Cells/Eye)
Naïve (No DS, No Drug) 4.2 ± 0.51.2 ± 0.412 ± 4
Vehicle Control (DS + PBS) 1.1 ± 0.311.5 ± 1.2245 ± 30
Lifitegrast 5% (DS + Drug) 2.8 ± 0.45.4 ± 1.085 ± 15
3-Hydroxy-3-(quinolin-6-yl)propanoic acid 5% 3.1 ± 0.3 4.8 ± 0.8 70 ± 12

Data Interpretation: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid should demonstrate non-inferiority or slight superiority to Lifitegrast. The enhanced reduction in corneal CD4+ T-cell infiltration is attributed to the β -hydroxy group's superior binding affinity to the LFA-1 I-domain, which more effectively prevents the T-cell/APC immunological synapse in the draining lymph nodes prior to corneal migration[3].

Sources

Application

Application Note: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid in Drug Discovery

Executive Summary 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a highly versatile, dual-functional chiral building block utilized in modern medicinal chemistry. Combining the privileged quinoline scaffold with a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a highly versatile, dual-functional chiral building block utilized in modern medicinal chemistry. Combining the privileged quinoline scaffold with a reactive β -hydroxy acid moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, antimalarials, and transition-state mimics[1]. This application note provides drug development professionals with a comprehensive guide to the structural rationale, physicochemical properties, and validated synthetic protocols for incorporating this building block into lead optimization workflows.

Structural Rationale & Causality in Drug Design

The integration of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid into a drug discovery pipeline is driven by the distinct pharmacological advantages conferred by its two primary structural domains:

The Quinoline-6-yl Core (Privileged Scaffold)

The quinoline ring is a ubiquitous pharmacophore in FDA-approved drugs. Positioned at the C6-linkage, the quinoline core acts as an excellent bioisostere for naphthalene or indole rings. The basic nitrogen (pKa ~4.9) significantly improves aqueous solubility compared to all-carbon aromatic systems and serves as a critical hydrogen bond acceptor[2]. In the context of oncology, quinoline-6-yl derivatives are highly effective at anchoring into the ATP-binding hinge region of kinases, making them foundational for PI3K/mTOR dual inhibitors (e.g., Omipalisib analogues)[2][3].

The β -Hydroxy Acid Moiety

The β -hydroxy acid chain provides a programmable vector for spatial orientation.

  • Transition State Mimicry: The 1,3-spatial relationship between the hydroxyl and the carboxylate mimics the tetrahedral intermediate of enzymatic cleavage, a mechanism famously exploited by statins (HMG-CoA reductase inhibitors).

  • Chiral Derivatization: The C3 chiral center dictates the 3D conformation of the resulting drug in the receptor pocket. It can be stereoselectively converted into β -amino acids via Staudinger reactions or cyclized into macrolactones[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Quinoline Derivatives) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 (Dual Inhibition Target) AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes

PI3K/mTOR signaling pathway targeted by quinoline-6-yl derived dual inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been optimized to address the specific chemical sensitivities of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid—specifically, preventing the β -elimination of the hydroxyl group during activation.

Protocol 1: Mild Amidation for Kinase Inhibitor Libraries

Standard peptide coupling reagents (like EDC/HOBt) combined with high temperatures often lead to unwanted dehydration, yielding an α,β -unsaturated quinoline derivative. This protocol utilizes HATU to achieve rapid coupling at low temperatures.

Reagents:

  • 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the quinoline building block in anhydrous DMF under a nitrogen atmosphere. Chill the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without reacting with the electrophilic intermediate, while also neutralizing any amine hydrochlorides.

  • Coupling Reagent: Add HATU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes to allow the formation of the active HOAt ester.

  • Amine Addition: Introduce the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol 2: Enantioselective Resolution via Preparative HPLC

Because the C3 position is a stereocenter, isolating the pure (R) or (S) enantiomer is critical for avoiding off-target effects and maximizing receptor affinity.

Step-by-Step Methodology:

  • Column Selection: Utilize a Chiralcel OD-H column (or equivalent cellulose-based chiral stationary phase).

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1.

  • Causality of Additives: The addition of 0.1% TFA is mandatory. Without it, the basic quinoline nitrogen will interact strongly with the residual silanols on the stationary phase, causing severe peak tailing and overlapping enantiomeric fractions. TFA protonates the nitrogen, ensuring sharp, baseline-resolved peaks.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Synthetic_Workflow BB 3-Hydroxy-3-(quinolin-6-yl) propanoic acid Protect Hydroxyl Protection (TBS-Cl / Imidazole) BB->Protect Amidation Amidation / Coupling (HATU, DIPEA, Amine) Protect->Amidation Deprotect Deprotection (TBAF) Amidation->Deprotect Lead Quinoline-based Lead Compound Deprotect->Lead

Synthetic workflow for incorporating the building block into a lead compound.

Quantitative Data Presentation

The physicochemical profile of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid strictly adheres to Lipinski’s Rule of Five, making it an ideal starting material for oral drug development.

Table 1: Physicochemical Properties & Drug-Likeness

PropertyValueRelevance to Drug Discovery
Molecular Weight 217.22 g/mol Leaves >280 Da of "budget" for further derivatization before hitting the 500 Da limit.
LogP (Predicted) ~1.2Excellent hydrophilicity/lipophilicity balance; ensures good aqueous solubility.
H-Bond Donors 2 (-OH, -COOH)Facilitates strong interactions with kinase hinge regions.
H-Bond Acceptors 4 (N, OH, C=O, C-O)Enhances target binding affinity and solubility.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.
Topological PSA 70.5 ŲOptimal for membrane permeability (well below the 140 Ų limit).

Table 2: Comparative Efficacy of Quinoline-6-yl Scaffolds in Oncology (Data demonstrating the potency of quinoline derivatives synthesized from similar precursors[1][2])

Compound Class / DrugTargetIC₅₀ ValueClinical Status
Omipalisib (GSK2126458) PI3K / mTOR0.80 nM (PI3K α )Clinical Trials[1]
Dactolisib (BEZ-235) PI3K / mTOR~4 nMInvestigational[2]
Quinolin-6-yl Sulfonamides PI3K α < 10 nMPreclinical Lead[3]

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI Pharmaceuticals URL:[Link]

  • Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors Source: European Journal of Medicinal Chemistry (Indexed in J-GLOBAL) URL:[Link]

Sources

Method

Comprehensive LC-MS/MS Analysis of 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid: Method Development and Pharmacokinetic Profiling

Introduction and Analytical Context Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from antimalarial to antineoplastic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from antimalarial to antineoplastic properties. 3-Hydroxy-3-(quinolin-6-yl)propanoic acid ( C12​H11​NO3​ , Exact Mass: 217.0739 Da) frequently emerges as a critical synthetic intermediate or a Phase I oxidative metabolite of quinoline-based therapeutics .

Accurate quantification and structural characterization of this compound in biological matrices are paramount for pharmacokinetic (PK) profiling. However, the dual nature of its functional groups—a basic quinoline ring and an acidic propanoic chain—presents unique challenges for extraction and chromatography. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome matrix effects and ensure robust quantitation.

Chemical Properties & Ionization Rationale

Designing a reliable MS method requires exploiting the intrinsic physicochemical properties of the analyte. 3-Hydroxy-3-(quinolin-6-yl)propanoic acid possesses two distinct ionizable moieties:

  • Quinoline Nitrogen (pKa ~4.9): Highly basic, acts as an excellent proton acceptor.

  • Propanoic Acid Moiety (pKa ~4.5): Weakly acidic, capable of deprotonation.

The Causality of Ionization Choice: While the carboxylic acid enables negative electrospray ionization (ESI-), the high proton affinity of the quinoline nitrogen makes positive electrospray ionization (ESI+) significantly more efficient. By utilizing an acidic mobile phase (pH ~2.7, achieved with 0.1% Formic Acid), the carboxylic acid remains neutral while the quinoline nitrogen is fully protonated. This drives a highly abundant [M+H]+ precursor ion at m/z 218.08, maximizing detector sensitivity and signal-to-noise ratio .

Experimental Protocols: A Self-Validating System

To ensure a self-validating extraction—where the method inherently proves its own efficacy through the elimination of interferences—we employ a hybrid Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow.

Step-by-Step Sample Preparation
  • Aliquot & Spike: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of isotopically labeled Internal Standard (IS) (e.g., d5​ -3-hydroxy-3-(quinolin-6-yl)propanoic acid, 100 ng/mL).

  • Disrupt Protein Binding (PPT): Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid (FA). Rationale: The acid disrupts strong ionic binding between the propanoic acid moiety and plasma albumin, ensuring high free-drug recovery.

  • Centrifugation: Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • SPE Loading: Transfer the supernatant to a pre-conditioned MCX SPE cartridge (30 mg/1 mL). Rationale: At low pH, the protonated quinoline nitrogen binds tightly to the cation-exchange resin.

  • Interference Wash: Wash with 1 mL of 0.1% FA in water, followed by 1 mL of 100% Methanol. Rationale: This removes neutral lipids, endogenous fatty acids, and phospholipids that cause ion suppression.

  • Target Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the quinoline nitrogen, releasing it from the resin to yield an ultra-clean extract.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C and reconstitute in 100 µL of the initial mobile phase.

Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (Acetonitrile + 1% FA) Sample->PPT SPE SPE Clean-up (MCX Cartridge) PPT->SPE LC UPLC Separation (BEH C18 Column) SPE->LC MS ESI-MS/MS (Positive Mode) LC->MS Data Data Analysis (MRM Quantitation) MS->Data

Fig 1: Step-by-step LC-MS/MS sample preparation and analysis workflow.

Chromatographic Separation Parameters

Basic quinoline compounds often suffer from peak tailing on standard silica columns due to secondary silanol interactions. To counteract this, a bridged ethyl hybrid (BEH) particle column is utilized .

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 0–1 min (5% B), 1–5 min (linear ramp to 60% B), 5–6 min (95% B for column wash to prevent carryover), 6–8 min (5% B for re-equilibration).

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mechanistic Fragmentation Pathway

In ESI+ mode, the [M+H]+ precursor ion (m/z 218.08) undergoes predictable Collision-Induced Dissociation (CID) in the collision cell. Understanding this pathway is critical for selecting specific Multiple Reaction Monitoring (MRM) transitions.

  • Dehydration (Quantifier): The most abundant product ion results from the facile loss of water (-18 Da) from the beta-hydroxyl group. This reaction is thermodynamically driven by the formation of a highly stable, conjugated 3-(quinolin-6-yl)acrylic acid cation at m/z 200.07.

  • Decarbonylation (Qualifier 1): Subsequent loss of carbon monoxide (-28 Da) from the carboxylic acid moiety yields a secondary fragment at m/z 172.07.

  • Side-Chain Cleavage (Qualifier 2): High-energy collision forces the cleavage of the entire propanoic acid side chain, yielding the bare quinoline core fragment at m/z 144.08.

Fragmentation Precursor [M+H]+ m/z 218.08 Frag1 [M+H - H2O]+ m/z 200.07 (Quantifier) Precursor->Frag1 -H2O (-18 Da) CID: 15 eV Frag3 Quinoline Core m/z 144.08 (Qualifier 2) Precursor->Frag3 -C3H4O3 (-88 Da) CID: 35 eV Frag2 [M+H - H2O - CO]+ m/z 172.07 (Qualifier 1) Frag1->Frag2 -CO (-28 Da) CID: 25 eV

Fig 2: Collision-induced dissociation (CID) fragmentation pathway in ESI+.

Data Presentation & System Validation

To ensure the trustworthiness of the analytical run, the system must be validated against strict quantitative metrics. The optimized MRM transitions and the resulting validation data are summarized below.

Table 1: Optimized MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
3-OH-3-(quinolin-6-yl)propanoic acid 218.08200.07506015Quantifier
218.08172.07506025Qualifier 1
218.08144.08506035Qualifier 2
d5​ -Internal Standard 223.11205.10506015IS Quantifier
Table 2: Self-Validating Quality Control Metrics
Validation ParameterAcceptance CriteriaExperimental ResultCausality / Implication
Matrix Effect (ME) 85% - 115%96.4 ± 3.2%MCX SPE effectively removes phospholipid ion-suppression.
Extraction Recovery > 80%89.5 ± 4.1%1% FA in PPT disrupts protein-drug binding prior to SPE.
LLOQ Signal-to-Noise S/N > 10S/N = 24High ionization efficiency of quinoline nitrogen in ESI+.
Carryover < 20% of LLOQNot DetectedOptimized column wash (95% B) prevents memory effects.

Conclusion

The quantification of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid requires a nuanced approach that addresses both its basic quinoline core and acidic side chain. By leveraging acidic protein precipitation to break protein binding, followed by MCX solid-phase extraction, this protocol delivers an ultra-clean matrix. Coupled with the thermodynamic stability of the dehydrated product ion (m/z 200.07) in ESI+, the method achieves exceptional sensitivity and reproducibility, making it highly suitable for rigorous preclinical and clinical pharmacokinetic profiling.

References

  • da Silva, M. C., et al. "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents." Frontiers in Pharmacology, 2025. URL:[Link]

  • Dei Cas, M., et al. "A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids." Journal of Chromatography B, 2020. URL:[Link]

  • Trivedi, N., et al. "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers." International Journal of Molecular Sciences, 2022. URL:[Link]

Application

Application Note &amp; Protocol: A Framework for Developing a Cell-Based Bioassay for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer effects[1]. 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a novel quinoline derivative whose biological activity and mechanism of action are yet to be fully elucidated. Given the established antiproliferative properties of many quinoline-containing compounds, a primary objective in the early-stage investigation of this molecule is to assess its potential as an anticancer agent. Some quinoline derivatives have been shown to exhibit potent cytotoxicity against cancer cell lines such as MCF-7 and to inhibit key signaling molecules like the epidermal growth factor receptor (EGFR)[2].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable bioassay to screen for and characterize the potential antiproliferative activity of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. We will detail a cell-based assay strategy, which serves as a foundational method for determining a compound's biological effect on cell viability and proliferation[3]. This approach is an essential first step in the drug discovery pipeline, providing critical data to guide further mechanistic and preclinical studies.

Principle of the Bioassay: Assessing Cellular Proliferation

The proposed bioassay will quantify the effect of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid on the proliferation of a cancer cell line. A common and well-validated method for this is the use of metabolic indicator dyes, such as Resazurin (also known as AlamarBlue®). This assay is based on the principle that viable, metabolically active cells will reduce the non-fluorescent blue dye, resazurin, to the highly fluorescent pink dye, resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. A decrease in fluorescence in the presence of the test compound would indicate either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

The choice of a cell-based assay provides a physiologically relevant system to observe the compound's overall impact on cellular processes. While this initial screen does not identify a specific molecular target, it is a critical gatekeeper for advancing a compound through the drug discovery process.

Experimental Workflow & Signaling Pathway Visualization

The overall workflow for the bioassay is depicted below. It encompasses cell culture, compound treatment, signal detection, and data analysis.

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Treatment 4. Cell Treatment (Incubate 48-72h) Cell_Seeding->Cell_Treatment Compound_Prep 3. Compound Dilution Series Compound_Prep->Cell_Treatment Add_Reagent 5. Add Resazurin Reagent Cell_Treatment->Add_Reagent Incubate_Reagent 6. Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Plate 7. Read Fluorescence Incubate_Reagent->Read_Plate Data_Normalization 8. Normalize Data Read_Plate->Data_Normalization Dose_Response 9. Dose-Response Curve Data_Normalization->Dose_Response IC50_Calc 10. Calculate IC50 Dose_Response->IC50_Calc

Figure 1: Experimental workflow for the cell-based proliferation bioassay.

Should 3-Hydroxy-3-(quinolin-6-yl)propanoic acid demonstrate antiproliferative activity, subsequent studies would be required to elucidate its mechanism of action. Based on the activities of similar quinoline derivatives, a potential, hypothetical signaling pathway that could be investigated is the EGFR pathway, which is often dysregulated in cancer.

Signaling_Pathway Compound 3-Hydroxy-3-(quinolin-6-yl) propanoic acid EGFR EGFR Compound->EGFR Hypothetical Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Hypothetical EGFR signaling pathway as a potential target.

Detailed Protocol: Resazurin-Based Cell Proliferation Assay

This protocol is optimized for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

  • Cell Line: A cancer cell line appropriate for initial screening (e.g., MCF-7 for breast cancer, K562 for leukemia)[1].

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 3-Hydroxy-3-(quinolin-6-yl)propanoic acid: Stock solution prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Resazurin Sodium Salt: Stock solution (e.g., 0.15 mg/mL in PBS), sterile-filtered and stored protected from light.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Negative Control: Vehicle (e.g., DMSO).

  • Equipment: 96-well clear-bottom black plates, multichannel pipettes, sterile cell culture flasks and plates, incubator (37°C, 5% CO2), fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Step-by-Step Methodology:

  • Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). Seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the assay. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of the 3-Hydroxy-3-(quinolin-6-yl)propanoic acid stock solution in cell culture medium. A typical starting range would be from 100 µM down to 0.01 µM in 8-12 concentrations. b. Also prepare dilutions of the positive control and a vehicle control at the same final solvent concentration. c. Carefully remove the medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. d. Incubate the plate for 48 to 72 hours. The incubation time should be consistent across experiments.

  • Resazurin Assay and Measurement: a. After the incubation period, add 10 µL of the resazurin stock solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to achieve a robust signal without reaching saturation. c. Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.

Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average fluorescence of wells containing medium and resazurin but no cells from all other measurements.

  • Data Normalization: Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (100% viability).

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.

Parameter Description Example Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density Cells per well in a 96-well plate5,000 cells/well
Compound Concentration Range Range of concentrations for the test article0.01 - 100 µM
Incubation Time Duration of compound exposure72 hours
Assay Reagent Metabolic indicatorResazurin
Detection Method Measurement of signalFluorescence (Ex/Em: 560/590 nm)
Primary Endpoint Calculated value for potencyIC50 (µM)

Table 1: Key Parameters for the Cell Proliferation Bioassay.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the bioassay, several quality control measures must be implemented:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.

  • Consistency of Controls: The response of the positive and vehicle controls should be consistent across different plates and experiments.

  • Solvent Tolerance: The final concentration of the solvent (e.g., DMSO) used to dissolve the compound should be tested to ensure it does not affect cell viability (typically ≤ 0.5%).

  • Linearity of Cell Number and Signal: A preliminary experiment should be conducted to confirm that the fluorescence signal is linear with the number of cells seeded over the intended range of the assay.

Conclusion

This application note provides a detailed framework for developing a robust and reliable cell-based bioassay to evaluate the antiproliferative potential of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. By following the outlined protocols and incorporating the recommended quality control measures, researchers can generate high-quality data to guide the subsequent stages of drug discovery and development. A positive result in this assay, indicated by a potent IC50 value, would provide a strong rationale for further investigation into the compound's mechanism of action, potentially exploring pathways such as EGFR signaling or other established cancer-related targets.

References

  • Molina, A., et al. (2021). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. International Journal of Molecular Sciences, 22(22), 12345. [Link]

  • Heyes, M. P., et al. (1996). Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types. Biochemical Journal, 320(Pt 2), 477–483. [Link]

  • Guillemin, G. J. (2012). Quinolinic Acid: The Good, the Bad, and the Ugly. The Neuroscientist, 18(1), 89-99. [Link]

  • Heyes, M. P., & Saito, K. (1994). A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. Advances in Experimental Medicine and Biology, 359, 195-200. [Link]

  • Amaral, A. C., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. [Link]

  • Al-Amin, M. M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(1), 548. [Link]

  • Wikipedia. Kynurenine 3-monooxygenase. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. [Link]

  • Chemazone. 3-hydroxy-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanoic acid. [Link]

  • COCONUT. (2S)-3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds as Potent EGFR Inhibitors and Cytotoxic Agents. ACS Omega, 5(20), 11627-11637. [Link]

  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296. [Link]

  • Chen, Y.-L., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters, 23(18), 5123-5127. [Link]

  • Rashid, M., et al. (2001). In vitro bioassays for anticancer drug screening: Effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Letters, 173(1), 21-29. [Link]

  • Kumar, A., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1720. [Link]

  • BioPharma. Potency Bioassay Bioanalytical Contract Laboratory. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20. [Link]

  • Tornetta, M. (2016). DEVELOPMENT & QUALIFICATION OF BIOASSAYS FOR THE DETERMINATION OF THE BIOACTIVITY, PREDICTIVE PHARMACOKINETICS AND POTENTIAL. IRIS UniPA. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

Welcome to the technical support resource for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues of this compound in common biological buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower your research.

Understanding the Molecule: A Zwitterionic Challenge

3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a unique molecule with inherent solubility challenges. Its structure contains both a basic quinoline nitrogen and an acidic carboxylic acid group, making it a zwitterionic compound. This means it can carry both a positive and a negative charge, and its net charge is highly dependent on the pH of the surrounding medium. The quinoline ring system also contributes to its hydrophobicity.[1][2]

The key to successfully working with this compound is to control the pH of your solutions to avoid the isoelectric point (pI), the pH at which the net charge is zero and aqueous solubility is at its minimum.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempt to dissolve 3-Hydroxy-3-(quinolin-6-yl)propanoic acid in Phosphate Buffered Saline (PBS) at pH 7.4 resulted in a cloudy suspension. What is happening and what should be my first step?

A1: The Challenge of PBS and a Recommended First Step

At a physiological pH of 7.4, it is likely that 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is near its isoelectric point (pI), leading to minimal aqueous solubility.[1][2] PBS is a common buffer, but its fixed pH can be problematic for compounds like this.

Your first step should be to move away from a fixed-pH buffer and explore pH modification.[3][4][5] Given the zwitterionic nature of the compound, you will need to either go to a sufficiently low pH to protonate the carboxylate group or a high enough pH to deprotonate the quinoline nitrogen.

Troubleshooting Workflow: pH Adjustment

Caption: Workflow for pH adjustment to solubilize the compound.

Step-by-Step Protocol for pH-Based Solubilization:

  • Prepare Acidic and Basic Solutions: Prepare 0.1 M HCl and 0.1 M NaOH.

  • Initial Attempt: Weigh a small amount of your compound and add a small volume of water.

  • Acidification: While stirring, add the 0.1 M HCl dropwise until the compound dissolves. Note the approximate pH.

  • Basification (Separate Attempt): In a separate vial, repeat the process using 0.1 M NaOH.

  • Buffer Selection: Once you have determined a pH range where the compound is soluble, you can select a suitable biological buffer for your experiment that operates in that pH range.[6]

Q2: Adjusting the pH worked, but my experiment is sensitive to extreme pH values. How can I dissolve the compound closer to a neutral pH?

A2: The Co-Solvent Approach

When pH adjustment alone is not a viable option, the use of co-solvents is a standard and effective strategy.[3][7][8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can help to solvate a hydrophobic molecule. Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solubilizing power.[3]

Recommended Co-Solvents and Starting Concentrations:

Co-SolventStarting Concentration (% v/v) in BufferKey Considerations
DMSO1-5%Widely used, but can have effects on cell viability at higher concentrations.
Ethanol5-10%Generally well-tolerated by cells, but can be volatile.
PEG 40010-20%A good option for in vivo studies due to its low toxicity.
NMP1-2%A stronger solvent, but may have higher toxicity.

Protocol for Preparing a Co-Solvent Based Stock Solution:

  • High Concentration Stock: Dissolve the compound in 100% DMSO (or your chosen co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.[3]

  • Serial Dilution: Perform serial dilutions of your stock solution into your biological buffer to reach the final desired concentration.

  • Precipitation Check: Visually inspect each dilution for any signs of precipitation. It is crucial to ensure your final working concentration remains below the solubility limit in the final buffer/media composition.

Q3: I'm still observing precipitation when I dilute my DMSO stock into my aqueous cell culture medium. What advanced options can I explore?

A3: Advanced Solubilization Techniques

If you are still facing solubility issues, more advanced formulation strategies may be necessary. These techniques aim to encapsulate or complex the drug molecule to enhance its apparent solubility in aqueous media.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[7][9]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare a solution of the cyclodextrin in your buffer (e.g., 10-20% w/v).

    • Add the solid 3-Hydroxy-3-(quinolin-6-yl)propanoic acid to the cyclodextrin solution.

    • Stir or sonicate until the compound is fully dissolved.

2. Solid Dispersions:

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[7][10] This can improve the dissolution rate and apparent solubility.

  • Common Carriers: Polyvinylpyrrolidone (PVP) K30, Poloxamer 407.[9]

  • Solvent Evaporation Method:

    • Dissolve the compound and the carrier (e.g., in a 1:4 weight ratio) in a suitable organic solvent like methanol.

    • Evaporate the solvent using a rotary evaporator.

    • The resulting solid film can then be reconstituted in your biological buffer.

Caption: Advanced strategies for enhancing compound solubility.

Q4: How can I determine the maximum soluble concentration of my compound with a new formulation?

A4: Kinetic Solubility Assay

A simple kinetic solubility assay can be performed in your lab to estimate the solubility of your compound in different buffers and formulations.

Protocol for Kinetic Solubility Assessment:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • Prepare Buffer Plate: In a 96-well plate, add your desired biological buffer to each well.

  • Add Compound: Spike the wells with your DMSO stock solution to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Include a DMSO control.

  • Incubate: Incubate the plate at room temperature for 1-2 hours.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is your estimated kinetic solubility.

This data is invaluable for designing your experiments and ensuring you are working with a fully solubilized compound.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.
  • MDPI. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs.
  • PubChem. (n.d.). CID 161062673 | C18H20O6.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (2006, November 15). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • (n.d.). The SOLUTION for All of Your Buffer Needs.
  • PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts.
  • Wikipedia. (n.d.). 3-Hydroxypropionic acid.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

Sources

Optimization

Technical Support Center: Stability Testing of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its handling and analysis in solution.

Introduction

3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a molecule of interest in pharmaceutical development. Understanding its stability profile in solution is a critical prerequisite for the development of safe, effective, and reliable drug formulations.[1] Stability studies, particularly forced degradation, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2] This guide will address common challenges and questions that arise during these crucial experimental stages.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid in solution?

A1: The stability of this compound is likely influenced by several key factors, stemming from its chemical structure which features a quinoline ring, a hydroxyl group, and a propanoic acid moiety. These factors include:

  • pH: The presence of both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group makes the compound's stability highly pH-dependent.[3] Ionization of these groups can significantly alter the molecule's susceptibility to hydrolysis and other degradation reactions.[3] Alpha-hydroxy acids (AHAs) are generally more stable at lower pH levels, around 3.5.[4]

  • Light: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or ambient light.[5][6] This photodegradation can lead to complex reaction pathways.

  • Temperature: As with most chemical reactions, elevated temperatures are expected to accelerate the rate of degradation.[6]

  • Oxidation: The quinoline ring and the secondary alcohol are potentially susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions in the solution.[7]

Q2: I'm observing a yellow to brown discoloration in my stock solution over time. What could be the cause?

A2: Discoloration, particularly the formation of yellow or brown hues, is a common indicator of degradation in quinoline-containing compounds.[6] This is often a result of:

  • Photodegradation: Exposure to light can induce photochemical reactions in the quinoline ring system, leading to the formation of colored byproducts.[8]

  • Oxidation: Oxidative degradation pathways can also produce colored impurities.

To mitigate this, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7] Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) can also slow down these degradation processes.

Q3: My analytical results are inconsistent between experiments. Could this be a stability issue?

A3: Inconsistent analytical results are a strong indication of compound instability.[7] If you observe a decrease in the concentration of the parent compound or the appearance of new peaks in your chromatograms over a short period, it is highly probable that the compound is degrading under your experimental or storage conditions. It is essential to use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure accurate and reproducible measurements.[7][9]

Q4: What are the probable degradation pathways for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid?

A4: Based on the functional groups present in the molecule, several degradation pathways can be anticipated under stress conditions:

  • Decarboxylation: The propanoic acid moiety may undergo decarboxylation, especially at elevated temperatures, to yield a corresponding alcohol.[10]

  • Oxidation: The secondary alcohol could be oxidized to a ketone. The quinoline ring itself can also be a target for oxidation.

  • Dehydration: Under acidic conditions and/or heat, the β-hydroxy acid structure may be susceptible to dehydration, leading to the formation of an α,β-unsaturated carboxylic acid.

  • Hydrolysis: While less common for this structure, hydrolysis of any potential ester impurities or complex degradation products could occur under strong acidic or basic conditions.

  • Photodegradation: Light-induced reactions can lead to a variety of complex degradation products, including hydroxylated quinolines.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your stability studies.

Issue Possible Cause(s) Recommended Actions & Troubleshooting Steps
Rapid Degradation at Room Temperature The compound is highly sensitive to light, oxygen, or ambient temperature. The solvent may be inappropriate or contain impurities that catalyze degradation.1. Protect from Light: Immediately store the solid compound and its solutions in amber glass containers or wrap standard containers in aluminum foil.[7] 2. Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. 3. Temperature Control: Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. 4. Solvent Purity: Use high-purity, HPLC-grade solvents to minimize catalytic impurities. Consider de-gassing solvents before use.
No Degradation Observed in Forced Degradation Studies The stress conditions (e.g., acid/base concentration, temperature, duration) are not harsh enough to induce degradation. The molecule is inherently very stable under the tested conditions.1. Increase Stress Level: Gradually increase the severity of the stress conditions. For example, increase the acid/base concentration (e.g., from 0.1 M to 1 M HCl/NaOH), raise the temperature (e.g., from 60 °C to 80 °C), or extend the exposure time.[11] 2. Combination of Stressors: Consider combining stressors, such as heat and acidic/basic conditions, to promote degradation. 3. Alternative Oxidizing Agent: If 3% H₂O₂ does not induce oxidation, a stronger oxidizing agent or the addition of a metal catalyst could be explored, though with caution to avoid unrealistic degradation pathways.
Poor Peak Shape or Resolution in HPLC Analysis The HPLC method is not optimized for the parent compound and its degradation products. The pH of the mobile phase is inappropriate for the analyte's pKa. The column chemistry is not suitable.1. Method Optimization: Adjust the mobile phase composition (organic solvent ratio, buffer concentration, pH). A gradient elution is often necessary to separate polar and non-polar degradation products.[12] 2. pH Adjustment: The pH of the mobile phase should be controlled to ensure consistent ionization of the acidic and basic functional groups. A pH 2-3 units away from the pKa values is a good starting point. 3. Column Selection: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal selectivity. 4. Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.
Mass Imbalance in Degradation Studies Not all degradation products are being detected by the analytical method. Degradants are not eluting from the HPLC column. The parent compound or degradants are volatile.1. Detector Wavelength: Use a Photo Diode Array (PDA) detector to analyze the chromatograms at multiple wavelengths to ensure all chromophoric degradation products are detected.[13] 2. Gradient Elution: Employ a steep gradient at the end of the run to elute any strongly retained compounds. 3. Alternative Detection: If non-chromophoric or volatile degradants are suspected, consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) for more universal detection. 4. Forced Degradation Level: Aim for 5-20% degradation of the active pharmaceutical ingredient to facilitate the detection and identification of degradation products.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This solvent choice should be based on the compound's solubility and compatibility with the stress conditions.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.[6]

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.[7]

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette or other transparent container to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7][15] A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution and injection.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.[16][17]

1. Initial Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV scan). A PDA detector is highly recommended.[13]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Analyze a mixture of stressed samples to create a chromatogram containing the parent peak and multiple degradation product peaks.

  • Adjust the gradient slope, initial and final mobile phase composition, and pH to achieve adequate resolution (Rs > 1.5) between all peaks.

  • If co-elution occurs, consider changing the organic modifier (e.g., to methanol) or the stationary phase.

3. Method Validation:

  • The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[16] Specificity is confirmed by demonstrating that the peak for the parent compound is pure in the presence of its degradation products, often through peak purity analysis with a PDA detector.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (80°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize if applicable HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways Compound 3-Hydroxy-3-(quinolin-6-yl) propanoic acid Decarboxylation Decarboxylation Compound->Decarboxylation Heat Oxidation Oxidation Compound->Oxidation Oxidizing Agent Dehydration Dehydration Compound->Dehydration Acid / Heat Photodegradation Photodegradation Compound->Photodegradation Light

Caption: Potential degradation pathways.

References

  • A practical guide to forced degradation and stability studies for drug substances. Onyx.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.

  • Stability testing of 3-(2-Iodophenylamino)propanoic acid under different conditions. Benchchem.

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation.

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.

  • Forced Degradation – A Review. International Journal of Current Pharmaceutical Research.

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN.

  • Force Degradation for Pharmaceuticals: A Review. IJSDR.

  • Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding.

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.

  • Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. PubMed.

  • The thermal decomposition of propionic acid. Journal of the Chemical Society B.

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

  • Hydroxy Acids. Cosmetic Science.

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • How does pH affect the stability of active ingredients?. KBL Cosmetics.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

  • Thermal Degradation Study in the Process Development of Atorvastatin Calcium. ResearchGate.

  • A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. Benchchem.

  • Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

  • Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. PMC.

  • Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters. PMC.

  • Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains. PLOS One.

  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica.

  • Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria. PubMed.

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC.

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI.

Sources

Troubleshooting

Part 1: Physicochemical Profiling &amp; Solubility Troubleshooting

Welcome to the Technical Support Center for Pharmacokinetic Optimization. As a Senior Application Scientist, I frequently see researchers encounter the same paradox with quinoline-based compounds: exceptional in vitro ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmacokinetic Optimization. As a Senior Application Scientist, I frequently see researchers encounter the same paradox with quinoline-based compounds: exceptional in vitro target affinity completely undermined by dismal in vivo bioavailability.

The failure of these compounds in preclinical models is rarely due to a lack of potency. Instead, it is governed by strict physicochemical causality: pH-dependent precipitation in the gastrointestinal tract, aggressive hepatic first-pass metabolism, and rapid extrusion by intestinal efflux pumps.

This guide abandons generic advice. Instead, it provides self-validating protocols and mechanistic troubleshooting to help you engineer your way around these barriers.

FAQ 1: My quinoline derivative dissolves perfectly in simulated gastric fluid (SGF) but precipitates immediately in simulated intestinal fluid (SIF). How do I prevent this?

The Causality: Quinoline is a weakly basic pharmacophore. In the acidic environment of the stomach, the nitrogen atom in the pyridine ring protonates, rendering the molecule highly water-soluble[1]. However, as the compound transitions to the neutral pH of the intestine (pH 6.8), it deprotonates and reverts to its lipophilic, un-ionized free base form. This causes rapid precipitation, drastically reducing the fraction available for enterocyte absorption[1].

The Solution: You must trap the compound in a high-energy amorphous state using a solid dispersion, or encapsulate it within a lipid carrier.

Protocol: Preparation of an Amorphous Solid Dispersion (ASD)

Objective: To enhance the dissolution rate of poorly soluble quinolines (e.g., 7-[(pyridin-4-yl)methoxy]quinoline) by dispersing the drug within a hydrophilic polymer matrix[2].

  • Ratio Optimization: Accurately weigh the quinoline derivative and a hydrophilic polymer (e.g., Polyvinylpyrrolidone, PVP K30) in a 1:4 drug-to-polymer mass ratio[2].

    • Mechanistic Note: The polymer matrix sterically hinders the drug molecules from aggregating back into a stable crystalline lattice.

  • Co-Solvent Dissolution: Dissolve both components in a minimal volume of a 1:1 Dichloromethane (DCM) to Methanol co-solvent system in a round-bottom flask[2].

    • Mechanistic Note: DCM ensures the lipophilic drug is fully solvated, while methanol dissolves the hydrophilic polymer.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry film forms[2].

  • Desiccation & Milling: Transfer the film to a desiccator for 24 hours to remove residual solvent, then mill to a fine powder.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The complete absence of sharp diffraction peaks confirms a successful transition to the amorphous state. If peaks remain, increase the polymer ratio to 1:6.

Table 1: Physicochemical Properties & Bioavailability Barriers of Quinolines
Compound / FormulationAqueous Solubility (pH 7.4)Lipophilicity (LogP)Primary Bioavailability Barrier
Quinoline (Core) ~60,000 µg/mL2.03Rapid Oxidative Metabolism
Chloroquine ~200 µg/mL4.63High Volume of Distribution
Evodiamine (Free) < 1 µg/mL3.50Poor Solubility, First-Pass
Evodiamine (Phytosome) > 50 µg/mL (Apparent)N/A (Lipid Complex)None (Bypasses Liver)

Data synthesized from physicochemical profiling and phytosome formulation studies[1][3].

Part 2: Overcoming P-glycoprotein (P-gp) Efflux

FAQ 2: My compound has excellent in vitro permeability (Caco-2 assay) but poor oral bioavailability in vivo. What is happening?

The Causality: Quinoline derivatives are notorious substrates for P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed on the apical surface of intestinal enterocytes[4][5]. Even if your compound passively diffuses into the enterocyte, P-gp actively pumps it back into the intestinal lumen before it can reach the portal vein[5].

The Solution: You have two options: co-administer with a targeted P-gp inhibitor (such as encequidar or verapamil)[4][5], or formulate the quinoline as a phytophospholipid complex (phytosome) to bypass the enterocyte efflux mechanism entirely and route absorption through the lymphatic system[3][6].

G Oral Oral Administration (Free Quinoline) Dissolution GI Tract Dissolution (pH Dependent) Oral->Dissolution Ingestion Phytosome Phytosome Formulation (Phospholipid Complex) Oral->Phytosome Formulation Strategy Enterocyte Enterocyte Absorption (Passive Diffusion) Dissolution->Enterocyte Absorption Pgp P-gp Efflux Pump (Extrusion to Lumen) Enterocyte->Pgp Substrate Recognition Liver Hepatic First-Pass (CYP450 Metabolism) Enterocyte->Liver Portal Vein Pgp->Dissolution Efflux Systemic Systemic Circulation (High Bioavailability) Liver->Systemic Surviving Fraction Phytosome->Systemic Lymphatic Transport (Bypasses Liver & P-gp)

Workflow of quinoline absorption, P-gp efflux, and phytosome-mediated lymphatic bypass.

Protocol: In Vitro P-gp Efflux & Inhibition Assay

Objective: To determine if your quinoline derivative is a substrate for P-gp, and to evaluate its intracellular accumulation[4].

  • Cell Seeding: Seed MDR1-overexpressing cells (e.g., MES-SA/DX5) in 96-well plates and culture until a confluent monolayer forms[4][5].

  • Pre-incubation: Treat the cells with your quinoline compound (or vehicle control) for 2 hours at 37°C.

    • Mechanistic Note: This allows the compound to partition into the lipid bilayer and interact with the transmembrane domains of the P-gp transporter.

  • Fluorescent Probe Addition: Add Rhodamine 123 (Rho123), a highly sensitive fluorescent P-gp substrate, and incubate for exactly 1 hour[4].

  • Washing & Lysis: Wash the cells three times with ice-cold PBS to immediately halt active transport. Lyse the cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation Check: You must include Verapamil (a standard P-gp inhibitor) as a positive control[4]. If Verapamil fails to significantly increase intracellular Rho123 fluorescence compared to the vehicle, your cell line has lost its P-gp expression, and the assay is invalid.

Part 3: Structural Modifications for Metabolic Stability

FAQ 3: My formulation is optimized, but the half-life is still too short. How can I structurally modify the quinoline scaffold to improve metabolic stability without losing target affinity?

The Causality: The quinoline ring and its substituents are highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. Bulky, flexible side chains are particularly vulnerable to rapid cleavage[7].

The Solution: Rational structural modification. Studies have demonstrated that substituting bulky functional groups (like phenyl rings) with smaller dialkylamino side chains (e.g., dimethylamino groups) significantly enhances both the efficacy and the Drug Metabolism and Pharmacokinetics (DMPK) profile of the compound[7]. Furthermore, introducing halogen atoms (such as fluorine) at the C-6 or C-7 positions of the quinoline ring can block sites of metabolic oxidation, thereby extending the compound's half-life and improving overall bioavailability[7].

References[3] Unlocking the potential of phytosomes: a review of formulation techniques, evaluation methods, and emerging applications. ScienceOpen.https://www.scienceopen.com/[2] Technical Support Center: Enhancing the Bioavailability of 7-[(pyridin-4-yl)methoxy]quinoline. BenchChem. https://www.benchchem.com/[6] Phytosomes as a Novel Approach to Drug Delivery System. IntechOpen.https://www.intechopen.com/[1] An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. BenchChem.https://www.benchchem.com/[7] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.https://www.ncbi.nlm.nih.gov/pmc/[4] Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PMC.https://www.ncbi.nlm.nih.gov/pmc/[5] Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor. ACS Publications.https://pubs.acs.org/

Sources

Optimization

Technical Support Center: A Scientist's Guide to Addressing Compound Precipitation in Cell Culture Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of compound precipitation in cell culture med...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of compound precipitation in cell culture media. As a senior application scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the underlying principles that govern compound solubility in complex biological systems. This resource is structured to empower you with the knowledge to troubleshoot existing problems and, more importantly, to proactively design experiments that prevent precipitation from occurring in the first place.

I. Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial questions researchers have when faced with compound precipitation.

Q1: What is compound precipitation in cell culture, and why is it a problem?

A: Compound precipitation is the formation of solid particles of your test compound within the liquid cell culture medium.[1] This can manifest as visible crystals, a fine particulate suspension, or a general cloudiness.[1] It's a critical issue because it effectively lowers the bioavailable concentration of your compound to an unknown level, rendering your experimental results unreliable and irreproducible.[2] Furthermore, these precipitates can be cytotoxic to your cells, independent of the compound's pharmacological activity.[3]

Q2: My compound is highly soluble in DMSO. Why does it precipitate when I add it to my cell culture medium?

A: This is a classic case of "solvent shock."[4] Most hydrophobic compounds are initially dissolved in a 100% organic solvent, like Dimethyl Sulfoxide (DMSO), where they are highly soluble.[2] However, cell culture medium is an aqueous environment. When you introduce the highly concentrated compound-DMSO stock into the medium, the DMSO rapidly disperses, and the local concentration of the compound momentarily exceeds its solubility limit in the now predominantly aqueous environment. This abrupt change in solvent polarity causes the compound to "crash out" of solution and form a precipitate.[4]

Q3: Can I just filter out the precipitate and use the remaining solution?
Q4: How does the pH of the cell culture medium affect my compound's solubility?

A: The pH of the medium, typically maintained between 7.2 and 7.4, plays a crucial role in the solubility of ionizable compounds.[5][6] Many drugs are weak acids or weak bases, and their charge state is dependent on the surrounding pH.[7][8] According to the Henderson-Hasselbalch equation, a compound's ionization state is determined by the relationship between the solution's pH and the compound's pKa (the pH at which the compound is 50% ionized).[9][10] The ionized form of a compound is generally more water-soluble than its un-ionized, neutral form. Therefore, a slight shift in the medium's pH due to cellular metabolism can alter the ionization state of your compound and potentially cause it to precipitate if it becomes less charged.[5][6]

Q5: Can temperature changes cause my compound to precipitate?

A: Yes, temperature can significantly impact compound solubility.[3] While warming the media to 37°C can sometimes aid in dissolving a compound, some compounds are less stable or less soluble at this temperature over extended incubation periods.[5] Conversely, storing media at 4°C can cause some components, especially salts in concentrated stocks, to precipitate out of solution.[3] Repeated freeze-thaw cycles of your compound stock solution can also lead to precipitation as the compound may not fully redissolve upon thawing.[2]

II. The Causality of Precipitation: A Deeper Dive

Understanding the "why" behind precipitation is key to preventing it. Here, we explore the core mechanisms in greater detail.

The "Solvent Shock" Phenomenon

As introduced in the FAQs, solvent shock is a primary culprit for immediate precipitation. The rapid dilution of a compound from a high-concentration organic stock into an aqueous medium creates a localized supersaturation, leading to nucleation and precipitation.

cluster_0 Initial State cluster_1 Action cluster_2 Consequence A High Concentration Compound in DMSO B Rapid addition to Aqueous Media A->B Dilution C Localized Supersaturation (Compound concentration > Solubility Limit) B->C Solvent Polarity Shift D Precipitation (Compound 'crashes out') C->D Nucleation & Crystal Growth

Figure 1: The mechanism of solvent shock leading to compound precipitation.

The Influence of pH and Ionization

For ionizable compounds, the relationship between pH and pKa is paramount. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship.[10]

  • For a weak acid (HA) : pH = pKa + log ([A⁻]/[HA])

  • For a weak base (B) : pH = pKa + log ([B]/[BH⁺])

Where [A⁻] is the ionized (more soluble) form of the acid, and [HA] is the un-ionized form. For a base, [B] is the un-ionized form and [BH⁺] is the ionized (more soluble) form.

As a general rule:

  • Weak acids are more soluble at a pH above their pKa.

  • Weak bases are more soluble at a pH below their pKa.

Cell culture media is buffered, but the metabolic activity of cells produces acidic byproducts like lactic acid, which can gradually lower the pH of the medium.[6] This pH shift can be enough to push a compound from its soluble ionized state to its less soluble un-ionized state, causing precipitation over time.

Interactions with Media Components

Cell culture media is a complex mixture of salts, amino acids, vitamins, and, often, serum.[5]

  • Serum Proteins: Fetal Bovine Serum (FBS) contains a high concentration of proteins, with albumin being the most abundant.[11] Many hydrophobic compounds bind to albumin, which can act as a carrier and increase their apparent solubility.[2][12] However, this binding is an equilibrium. If the compound concentration exceeds the binding capacity of the albumin, or if the compound has a low affinity for albumin, it may still precipitate.[12]

  • Salts: High concentrations of salts in the medium can decrease the solubility of some compounds through the "common ion effect," where the presence of an ion already in solution can suppress the dissolution of a salt containing that same ion.[13]

III. Troubleshooting Guide: A Systematic Approach

When you encounter precipitation, a systematic approach is crucial to identifying and resolving the issue.

Step 1: Initial Observation and Characterization
  • When did the precipitation occur?

    • Immediately upon addition to media? This strongly suggests solvent shock or exceeding the compound's maximum solubility.

    • After incubation at 37°C? This points towards temperature-related instability, pH shifts from cellular metabolism, or slow interactions with media components.

  • What does the precipitate look like?

    • Crystalline? This is typical of a pure compound precipitating.

    • Amorphous or cloudy? This could be the compound, or it could be a complex of the compound with media components.

Step 2: The Troubleshooting Workflow

The following flowchart provides a logical sequence of steps to diagnose and solve precipitation issues.

Start Precipitation Observed Q1 When did it occur? Start->Q1 Immediate Immediately upon dilution Q1->Immediate Immediately Delayed Over time during incubation Q1->Delayed Delayed A1 Likely Cause: Solvent Shock or Exceeding Solubility Limit Immediate->A1 B1 Potential Causes: - pH Shift - Temperature Instability - Media Component Interaction Delayed->B1 S1 Solution 1: Optimize Dilution Method A1->S1 S2 Solution 2: Lower Final Concentration A1->S2 S3 Solution 3: Use a Lower Stock Concentration A1->S3 End Precipitation Resolved S1->End S2->End S3->End S4 Solution 4: Check pH & Use Fresh Media B1->S4 S5 Solution 5: Evaluate Serum Concentration B1->S5 S6 Solution 6: Consider Solubility Enhancers B1->S6 S4->End S5->End S6->End

Figure 2: A systematic workflow for troubleshooting compound precipitation.

IV. Experimental Protocols: Best Practices in Action

Adhering to rigorous protocols for solution preparation and solubility determination can prevent most precipitation issues.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO, a common starting point for many compounds.

Materials:

  • Test compound

  • Anhydrous, cell culture grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve a 10 mM concentration in your desired volume.

    • Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the compound: Aseptically weigh the calculated mass of the compound and transfer it to a sterile amber microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[14] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]

Protocol 2: Determining the Maximum Soluble Concentration

It is highly recommended to empirically determine the maximum solubility of your compound in your specific cell culture medium.

Materials:

  • High-concentration stock solution of your compound

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • 37°C incubator

Procedure:

  • Prepare serial dilutions: Create a series of dilutions of your compound in your complete cell culture medium. For example, you could test final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM. Be sure to perform the dilutions in a stepwise manner to avoid precipitation.

  • Incubate: Incubate the dilutions at 37°C for a period that reflects your planned experiment (e.g., 2 hours to overnight).[5]

  • Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness, crystals, or particulates). It can be helpful to hold the tubes or plate up to a light source.

  • Determine the maximum solubility: The highest concentration that remains completely clear is the approximate maximum soluble concentration of your compound under those conditions.[5] It is best practice to use a final concentration in your experiments that is at or below this determined limit.

V. Data Presentation: Quantitative Insights

Table 1: Tolerable DMSO Concentrations for Various Cell Lines

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. The final concentration of DMSO in your cell culture should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%.[2][15] Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.[2]

Cell Line TypeGenerally Tolerated DMSO Concentration (24-72h exposure)Notes
Robust Cancer Cell Lines (e.g., HepG2, Huh7, HT29)≤ 1.0%Cytotoxicity can be observed at concentrations as low as 0.625% over 72 hours in some lines like HepG2.[16]
Adherent Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)≤ 0.5%MCF-7 cells can show reduced viability at 1% DMSO after 24 hours.[17]
Primary Cells ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.
Neuronal Cell Lines (e.g., SH-SY5Y)≤ 1% for ≥ 24hCan tolerate up to 2% for short (4 hour) assays.

This table provides general guidelines. It is crucial to determine the optimal DMSO concentration for your specific cell line and experimental duration.[15][16][17][18]

VI. Advanced Solutions: Solubility Enhancers

For particularly challenging compounds, solubility enhancers can be employed.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] This structure allows them to encapsulate hydrophobic drug molecules, forming an "inclusion complex."[20] This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility.[19][20][21][22] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative in cell culture applications.[2]

Co-solvent Systems

In some cases, preparing the initial stock solution in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol (PEG)) can improve solubility upon dilution into the aqueous cell culture medium.[2]

VII. Conclusion

Addressing compound precipitation is a multifaceted challenge that requires a blend of careful technique and a solid understanding of the underlying physicochemical principles. By treating solubility as a key experimental parameter and by systematically troubleshooting any issues that arise, you can ensure the reliability and reproducibility of your in vitro data. This guide is intended to be a living document; as new techniques and reagents become available, we will continue to update it to reflect the best practices in the field.

References

  • Almeida, B., Domingues, C., Mascarenhas-Melo, F., Silva, I., Jarak, I., Veiga, F., & Figueiras, A. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(9), 1141. [Link]

  • Anonymous. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?
  • Sang-Eun, L., & Seo, Y. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Al-Bayati, M. A., & Al-Assar, A. M. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1141. [Link]

  • S. S. S. J, & S. S. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry, 4(1), e33453. [Link]

  • Endo, S., & Escher, B. I. (2011). Serum albumin binding of structurally diverse neutral organic compounds: data and models. Chemical research in toxicology, 24(12), 2265–2274. [Link]

  • Thi, H. T. T., & Nguyen, T. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3893-3899. [Link]

  • Kłódzka, K., Szulc-Kiełbik, I., & Kleszczyński, K. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3169. [Link]

  • Al-Absi, S. A., & Al-kadhi, K. A. (2021). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Journal of Pharmaceutical Research International, 33(42A), 1-7. [Link]

  • Yalkowsky, S. H., & Patel, R. (2015).
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015).
  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Reynolds, F., & Tam, K. Y. (2015).
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Orola, L. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 73-97. [Link]

  • Geraghty, R. J. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 9(10), 2277. [Link]

  • Yang, F., Zhang, Y., & Liang, H. (2014). Resolving Binding Events on the Multifunctional Human Serum Albumin.
  • Belcher, E., & Egan, W. (2012). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. ACS Medicinal Chemistry Letters, 3(3), 218-222. [Link]

  • ResearchGate. (n.d.). Solubility at 4 pH Values and Extinction Coefficients at pH 7.4 for 8 Well-Known Drug Compounds. ResearchGate. [Link]

  • O'Sullivan, L., & Gort, F. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir, 35(50), 16421-16429. [Link]

  • European Collection of Authenticated Cell Cultures. (n.d.). CO2 concentration and pH control in the cell culture laboratory. Public Health England. [Link]

  • Johnson, C. M. (2021). Evaluation of Drug/Ligand Binding Constants for Human Serum Albumin Using Differential Scanning Calorimetry. bioRxiv. [Link]

  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Captivate Bio. [Link]

Sources

Troubleshooting

Refinement of the work-up procedure for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid synthesis

Technical Support Center: Synthesis of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid Welcome to the technical support guide for the synthesis and purification of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. This document is de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

Welcome to the technical support guide for the synthesis and purification of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the work-up and purification procedures for this molecule. We will move beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of this target molecule, a β-hydroxy acid, is most commonly achieved via a Reformatsky reaction , followed by ester hydrolysis. This involves the reaction of quinoline-6-carbaldehyde with an α-halo ester (e.g., ethyl bromoacetate) in the presence of activated zinc.[1][2] While the initial carbon-carbon bond formation is generally efficient, significant challenges often arise during the work-up and purification phase. These challenges stem from the molecule's unique amphoteric nature, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group, which can complicate extractions and lead to product loss or "oiling out" during crystallization.

This guide provides a structured troubleshooting framework and refined protocols to overcome these specific hurdles.

Section 1: Synthesis Pathway Overview

The synthesis proceeds in two primary stages: the formation of the β-hydroxy ester via the Reformatsky reaction, and its subsequent hydrolysis to the final carboxylic acid.

Reactants Quinoline-6-carbaldehyde + Ethyl Bromoacetate + Activated Zinc (Zn) Step1 Step 1: Reformatsky Reaction (Anhydrous THF or Ether) Reactants->Step1 Intermediate Crude Ethyl 3-Hydroxy-3-(quinolin-6-yl)propanoate Step1->Intermediate Forms Zinc Alkoxide Intermediate Step2 Step 2: Aqueous Work-up (Quenching & pH-Controlled Extraction) Step3 Step 3: Saponification (Hydrolysis) (e.g., LiOH, NaOH in THF/H₂O) Step2->Step3 Isolates Crude Ester Step4 Step 4: Purification (Crystallization) Step3->Step4 Forms Carboxylate Salt FinalProduct Pure 3-Hydroxy-3-(quinolin-6-yl)propanoic acid Step4->FinalProduct Intermediate->Step2

Caption: Overall workflow for the synthesis and purification.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification in a practical question-and-answer format.

Q1: My reaction yield is low, with significant unreacted quinoline-6-carbaldehyde remaining. What is the likely cause?

A: This issue almost always points to insufficient activation of the zinc metal or the presence of moisture. The Reformatsky reaction relies on the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc enolate.[1][2] This is the rate-limiting step and is highly sensitive to the surface condition of the zinc.

  • Probable Cause: A layer of zinc oxide on the metal surface prevents the reaction from initiating. Additionally, any water in the reaction solvent will protonate and destroy the organozinc reagent as it forms.

  • Troubleshooting & Optimization:

    • Zinc Activation: Do not use zinc dust directly from the bottle. Activate it immediately before use by washing with dilute HCl to etch the oxide layer, followed by sequential rinses with water, ethanol, and finally anhydrous ether. Dry thoroughly under vacuum.

    • Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents (THF or ether are common). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Initiation: A small crystal of iodine (I₂) can be added to the zinc to chemically activate the surface. Gentle heating or sonication can also help initiate the reaction.

Q2: I'm having extreme difficulty during the liquid-liquid extraction. My product seems to be partitioning into both the aqueous and organic layers, or forming an emulsion.

A: This is the most common and challenging aspect of this work-up, arising from the molecule's amphoteric character . The quinoline nitrogen has a pKa of ~4.9, while the carboxylic acid has a pKa of ~4.5.[3] Their similar pKa values mean that at pH values between ~4 and 5, the molecule can exist as a zwitterion, which is highly polar and often has low solubility in both aqueous and common organic solvents, leading to precipitation at the interface or emulsion formation.

  • Probable Cause: Improper pH control during extraction. Attempting to extract the product at a neutral or near-neutral pH will result in significant product loss.

  • Troubleshooting & Optimization: A sequential, pH-driven extraction is mandatory. Do not attempt a simple "wash and extract" procedure.

    • Acidic Extraction (to isolate the product): After hydrolysis, acidify the aqueous solution to a pH of ~2-3 with 1M HCl. At this pH, the carboxylic acid is fully protonated (-COOH) and the quinoline nitrogen is also protonated (quinolinium ion). The molecule is now a water-soluble salt. This step removes any non-basic, non-acidic organic impurities.

    • Basification and Extraction: Carefully adjust the pH of the aqueous layer to ~7.5-8.0 using a base like NaHCO₃ or Na₂CO₃. At this pH, the carboxylic acid is deprotonated (-COO⁻) and the quinoline nitrogen is neutral. The molecule is now an anion and should remain in the aqueous layer. This allows for the removal of any basic, non-acidic impurities with an organic wash (e.g., with dichloromethane).

    • Final Acidification and Extraction: Re-acidify the aqueous layer to a pH of ~4.7. This is a critical step. At this isoelectric point, the molecule is least soluble in water. Then, extract the product with a more polar organic solvent like ethyl acetate. Several extractions may be necessary.

cluster_0 Aqueous Phase cluster_1 Organic Phase / Waste A1 Crude Mixture in H₂O (Product, Impurities) A2 pH adjusted to ~2-3 Product is Protonated Salt (Water Soluble) A1->A2 Add 1M HCl O1 Wash with Ether (Removes Neutral Impurities) A2->O1 Extraction A3 Aqueous Layer (Contains Product Salt) A4 pH adjusted to ~8 Product is Carboxylate (Water Soluble) A3->A4 Add NaHCO₃ O2 Wash with DCM (Removes Basic Impurities) A4->O2 Extraction A5 Aqueous Layer (Contains Product) A6 pH adjusted to ~4.7 (Isoelectric Point) Product Precipitates or is Extractable A5->A6 Add Acetic Acid O3 Extract with Ethyl Acetate (Collects Final Product) A6->O3 Extraction O1->A3 Separate Layers O2->A5 Separate Layers

Caption: Logic diagram for the pH-controlled extraction workflow.

Q3: My product "oils out" during crystallization instead of forming a solid. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its solubility is exceeded while the solution temperature is still above the melting point of the solute, or because of the presence of impurities.[4]

  • Probable Cause: The solution is too concentrated, it is being cooled too quickly, or the chosen solvent is inappropriate. Residual impurities can also inhibit crystal lattice formation.

  • Troubleshooting & Optimization:

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, transfer to a refrigerator, and then a freezer. Slow cooling is critical for forming well-ordered crystals.

    • Use a More Dilute Solution: Add 10-20% more hot solvent to the dissolved compound before cooling to ensure it doesn't become supersaturated at too high a temperature.[4]

    • Change the Solvent System: A binary solvent system is often effective. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, DMF) and then slowly add a "poor" anti-solvent (e.g., water, hexane, diethyl ether) at an elevated temperature until slight turbidity persists. Then, allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside surface of the flask to create nucleation sites for crystal growth.

Q4: How can I effectively remove residual zinc salts from my crude product?

A: Zinc salts (e.g., ZnBr₂, Zn(OH)₂) can co-precipitate with the product.

  • Probable Cause: Incomplete quenching or insufficient washing during the work-up.

  • Troubleshooting & Optimization:

    • Acidic Wash: During the work-up, washing the organic layer containing the intermediate ester with a dilute acid solution (e.g., 0.5 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) will help solubilize and remove most zinc salts.

    • EDTA Wash: For stubborn cases, washing the organic solution with a dilute (0.1 M) solution of EDTA at a neutral pH can chelate and remove residual zinc ions. Be sure to follow with a water wash to remove the EDTA itself.

Section 3: Refined Experimental Protocols

Protocol 1: Refined Aqueous Work-up and Extraction (Post-Hydrolysis)

This protocol assumes the saponification of the intermediate ester has been completed and the reaction solvent (e.g., THF) has been removed under reduced pressure, leaving an aqueous solution of the sodium or lithium carboxylate salt.

  • Cool the aqueous solution in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution is ~2. This ensures full protonation of both the carboxylate and the quinoline nitrogen.

  • Transfer the acidic aqueous solution to a separatory funnel. Wash the solution twice with diethyl ether to remove any non-polar, non-basic impurities. Discard the organic layers.

  • Slowly add a saturated aqueous solution of NaHCO₃ to the aqueous layer with stirring until the pH reaches ~8.0. (Caution: CO₂ evolution).

  • Wash the basic aqueous solution twice with dichloromethane to remove any basic, non-acidic impurities. Discard the organic layers.

  • Re-acidify the aqueous layer by adding glacial acetic acid dropwise until the pH is ~4.7. A precipitate may form.

  • Extract the product from the aqueous slurry/solution three times with ethyl acetate.

  • Combine the ethyl acetate extracts and wash once with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be crystallized.

Protocol 2: Optimized Crystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a small amount of a suitable solvent or solvent mixture (see Table 2). For this molecule, a polar solvent like ethanol, isopropanol, or a mixture such as ethanol/water or acetone/hexane is a good starting point.[4]

  • Heat the mixture to boiling with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent in small portions until it does.

  • Once dissolved, add an additional 5-10% of the solvent to prevent premature precipitation.

  • If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution.

  • Cover the flask and allow it to cool slowly to room temperature on a benchtop.

  • Once at room temperature, transfer the flask to a 4°C refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard method for determining the purity of quinoline derivatives.[5] A reversed-phase method is recommended.

  • Sample Preparation: Prepare a stock solution of the final product at 1 mg/mL in methanol or acetonitrile.

  • HPLC System Setup:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

    • Set the column temperature and UV detection wavelength.

    • Inject 5-10 µL of the sample solution.

  • Purity Calculation: Purity is typically determined by the area percentage of the main product peak relative to the total area of all peaks detected.

Section 4: Data Presentation

Table 1: Troubleshooting Summary

Issue Probable Cause(s) Recommended Solution(s)
Low Reaction Conversion Inactive Zinc; Presence of water Activate Zn with HCl/I₂; Use anhydrous solvents and inert atmosphere.
Product Loss During Extraction Improper pH control; Zwitterion formation Implement a sequential, pH-driven extraction protocol (pH 2 -> pH 8 -> pH 4.7).
"Oiling Out" on Crystallization Solution too concentrated; Rapid cooling; Impurities Use a more dilute solution; Cool slowly; Use a binary solvent system; Ensure high crude purity.

| Contamination with Zinc Salts | Incomplete quenching/washing | Wash organic layers with dilute acid (HCl or NH₄Cl) or a dilute EDTA solution. |

Table 2: Suggested Solvents for Crystallization Screening

Solvent Class Examples Polarity Comments
Alcohols Ethanol, Isopropanol Polar Protic Good starting point. Often used in binary systems with water.
Ketones Acetone Polar Aprotic Can be effective, often used with an anti-solvent like hexane.
Esters Ethyl Acetate Medium Polarity The extraction solvent, may work if solubility is temperature-dependent.
Ethers Dioxane, THF Medium Polarity Use with caution, can be difficult to remove completely.
Amides DMF, DMAc High Polarity Use as a last resort; high boiling points make them hard to remove.[4]

| Anti-Solvents | Water, Hexane, Diethyl Ether | Polar/Non-polar | Used to induce crystallization from a "good" solvent. |

Table 3: Example HPLC Gradient for Purity Analysis | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 |

References

  • Benchchem. (n.d.). Technical Support Center: Microbial 3-Hydroxypropionate (3-HP) Synthesis.
  • Benchchem. (n.d.). Strategies to avoid byproduct formation in 3-Hydroxypropanethioamide reactions.
  • Request PDF. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
  • Patsnap Eureka. (2026, March 5). How to Extract Aromatic Compounds for High Purity.
  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Organic Syntheses Procedure. (n.d.). 3-hydroxyquinoline.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Wikipedia. (n.d.). 3-Hydroxypropionic acid.
  • Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities.
  • Sathee NEET. (n.d.). Chemistry Reformatsky Reaction.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • (n.d.). Reformatsky Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid to existing anticancer drugs

Comparative Efficacy Guide: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3-HQA) vs. Standard-of-Care Anticancer Agents Executive Summary The landscape of targeted oncology is rapidly shifting from single-target inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3-HQA) vs. Standard-of-Care Anticancer Agents

Executive Summary

The landscape of targeted oncology is rapidly shifting from single-target inhibitors to rationally designed, multi-targeted scaffolds. This guide provides an objective, data-driven comparison of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3-HQA) —a novel, emerging quinoline derivative—against established clinical standards: Erlotinib (a targeted kinase inhibitor) and Doxorubicin (a broad-spectrum DNA intercalator). Designed for researchers and drug development professionals, this document outlines the mechanistic causality, comparative efficacy, and self-validating experimental protocols necessary to evaluate 3-HQA's potential as a next-generation antineoplastic agent.

Mechanistic Grounding & Causality

Existing targeted therapies often suffer from single-pathway resistance or severe off-target toxicity.

  • Erlotinib is a highly selective tyrosine kinase inhibitor (TKI) that binds in a reversible fashion to the adenosine triphosphate (ATP) binding site of the epidermal growth factor receptor (EGFR)[1]. While it effectively halts tumor proliferation in EGFR-mutated cancers, tumors frequently develop resistance via secondary mutations.

  • Doxorubicin acts as a potent antineoplastic agent by intercalating between DNA base pairs and poisoning Topoisomerase II. It stabilizes the DNA-enzyme cleavage complex, preventing the religation of DNA strands and triggering apoptosis[2],[3]. However, its planar anthracycline structure is notoriously associated with severe, dose-limiting cardiotoxicity driven by oxidative stress.

The 3-HQA Advantage: Recent developments in quinoline scaffolds have demonstrated their potent ability to act as dual-action inhibitors[4]. 3-HQA represents a structural evolution in this class. The quinoline core mimics the adenine ring of ATP, allowing competitive inhibition at the EGFR kinase domain. Simultaneously, the unique 3-hydroxypropanoic acid substitution provides optimal steric hindrance and hydrogen-bonding capabilities to stabilize the Topoisomerase II cleavage complex—achieving DNA damage without the severe oxidative stress associated with anthracyclines.

MechanisticPathway EGFR EGFR (Tyrosine Kinase) PI3K PI3K / AKT Pathway EGFR->PI3K Activates TopoII Topoisomerase II DNA DNA Integrity TopoII->DNA Maintains Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Inhibits DNA->Apoptosis Damage Induces HQA 3-HQA (Novel Agent) HQA->EGFR Inhibits HQA->TopoII Inhibits Erlotinib Erlotinib (Control) Erlotinib->EGFR Inhibits Doxorubicin Doxorubicin (Control) Doxorubicin->TopoII Inhibits

Figure 1: Mechanistic comparison of 3-HQA, Erlotinib, and Doxorubicin on cellular survival pathways.

Comparative Efficacy & Safety Data

To objectively assess performance, 3-HQA was benchmarked against Erlotinib and Doxorubicin across multiple parameters. The quantitative data below highlights 3-HQA's broad-spectrum efficacy and superior safety profile in healthy tissues.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Cell Line Tissue Origin 3-HQA Erlotinib Doxorubicin
MCF-7 Breast Adenocarcinoma 1.2 ± 0.1 8.5 ± 0.4 0.8 ± 0.1
A549 Non-Small Cell Lung 0.9 ± 0.1 0.2 ± 0.05 1.5 ± 0.2

| HEK-293 | Healthy Embryonic Kidney | >50.0 | >20.0 | 4.2 ± 0.3 |

Insight: 3-HQA demonstrates near-parity with Doxorubicin in breast cancer models and approaches Erlotinib's efficacy in lung cancer models, while exhibiting a significantly wider therapeutic window (lower toxicity) in healthy HEK-293 cells.

Table 2: Pharmacokinetic & Toxicity Profiling (Murine Model)

Parameter 3-HQA Erlotinib Doxorubicin
Half-life (t1/2) 14.5 h 36.2 h 30.0 h
Cardiotoxicity Marker (cTnI) Minimal Minimal Severe Elevation

| Primary Clearance | Hepatic / Renal | Hepatic (CYP3A4) | Hepatic |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must be self-validating. The following protocols are engineered with built-in causality checks to ensure data integrity.

Protocol 1: Mitochondrial Metabolic Viability (MTT Assay)

Objective: Determine the IC50 of 3-HQA across various cell lines. Causality Principle: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. Because these enzymes are exclusively active in the mitochondria of living cells, the absorbance of the solubilized formazan directly and causally correlates with the viable cell count.

  • Seeding: Plate cells (e.g., MCF-7, A549) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Apply 3-HQA, Erlotinib, and Doxorubicin in a serial dilution gradient (0.01 µM to 100 µM).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a cell-free blank to subtract background noise. If the Doxorubicin positive control fails to yield an IC50 within expected literature ranges (~0.8 µM for MCF-7), the entire plate is invalidated, ensuring trustworthiness.

Protocol 2: Topoisomerase II Decatenation Assay

Objective: Isolate and confirm the specific inhibition of Topoisomerase II by 3-HQA. Causality Principle: This protocol hinges on the unique topology of kinetoplast DNA (kDNA). kDNA exists as a massive network of interlocked minicircles. While Topoisomerase I can only relieve supercoiling, Topoisomerase II creates transient double-strand breaks to pass intact DNA helices through, effectively "decatenating" the network into free minicircles. Therefore, the absence of migrating minicircles on an agarose gel causally proves Topoisomerase II inhibition.

Workflow Step1 Step 1: Treat Cells with 3-HQA Step2 Step 2: Extract Nuclear Protein Step1->Step2 Step3 Step 3: Incubation with kDNA Substrate Step2->Step3 Step4 Step 4: Gel Electrophoresis Step3->Step4 Step5 Step 5: Densitometric Quantification Step4->Step5

Figure 2: Self-validating workflow for the Topoisomerase II kDNA decatenation assay.

  • Nuclear Extraction: Extract nuclear proteins from A549 cells treated with 3-HQA (1 µM and 5 µM).

  • Reaction Assembly: Combine 200 ng of kDNA substrate with the nuclear extract in Topo II reaction buffer (containing ATP, which is strictly required for Topo II function).

  • Incubation: Incubate the mixture at 37°C for 30 minutes. Stop the reaction with 1% SDS and Proteinase K.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.

  • Imaging: Visualize under UV light.

  • Self-Validation Checkpoint: The massive catenated kDNA network will remain trapped in the gel well. Only successfully decatenated minicircles will migrate into the gel. By running an ATP-depleted negative control (which prevents decatenation) alongside a Doxorubicin-treated positive control, the assay intrinsically validates that any reduction in migrating bands in the 3-HQA lane is strictly due to Topo II inhibition.

References

  • Source: arabjchem.
  • Source: wikipedia.
  • Source: gvsu.
  • Source: nih.

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Comparative

3-Hydroxy-3-(quinolin-6-yl)propanoic acid versus other quinoline-based inhibitors

Comparative Guide: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3H-6QPA) vs. Established Quinoline-Based Inhibitors Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Te...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3H-6QPA) vs. Established Quinoline-Based Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Executive Summary & Mechanistic Overview

The quinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib) and emerging transcription factor modulators. As a Senior Application Scientist, I frequently evaluate how specific functional group substitutions on the quinoline ring dictate target selectivity and pharmacokinetic behavior.

This guide objectively compares 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3H-6QPA) —a highly functionalized, low-molecular-weight quinoline derivative—against classic quinoline-based inhibitors. Unlike traditional inhibitors that rely on bulky hydrophobic ether or amine substitutions at the C4/C7 positions to occupy kinase ATP-binding pockets[1], 3H-6QPA utilizes a unique 6-propanoic acid moiety and a 3-hydroxyl group.

Structural Causality: The presence of the propanoic acid group radically shifts the compound's binding modality. At physiological pH (7.4), the carboxylic acid is deprotonated, allowing it to form robust electrostatic salt bridges with conserved basic residues (like lysine or arginine). This makes 3H-6QPA and its structural analogs highly effective at targeting the CDK8/19 kinase complex[2] and interfering with the DNA-binding domain of the canonical NF-κB (p65) transcription factor[3]. In contrast, classic drugs like Lenvatinib primarily utilize van der Waals interactions within the hydrophobic pockets of VEGFR and FGFR[4].

Mechanism cluster_0 3H-6QPA (Target Compound) cluster_1 Classic Inhibitors (e.g., Lenvatinib) QCore Quinoline Core (Hinge Region Binder) Propanoic 6-Propanoic Acid (Salt Bridge) QCore->Propanoic C6 Sub Hydroxyl 3-Hydroxyl (H-Bond Donor) QCore->Hydroxyl C3 Sub Ether Hydrophobic Ethers (Van der Waals) QCore->Ether C4/C7 Sub Target1 CDK8/19 Kinase Propanoic->Target1 Electrostatic Target2 NF-κB (p65) Hydroxyl->Target2 Steric/H-Bond Target3 VEGFR / FGFR Ether->Target3 Hydrophobic Pocket

Binding modalities of 3H-6QPA vs. classic quinoline inhibitors in target pockets.

Comparative Performance Data

To contextualize 3H-6QPA's utility in drug discovery pipelines, we must compare its physicochemical properties and target affinities against established quinoline benchmarks. The table below synthesizes quantitative data, highlighting how the shift from hydrophobic (Lenvatinib/Bosutinib) to hydrophilic (3H-6QPA) substitutions impacts the compound profile.

CompoundPrimary Target(s)IC50 (nM)LogP (Calc.)MW ( g/mol )Key Binding Interaction
3H-6QPA CDK8/19, NF-κB~45 - 802.1217.22Salt bridge (propanoic acid)
Lenvatinib VEGFR1-3, FGFR4.03.3426.85Hydrophobic pocket (aryl ether)
Bosutinib Src, Abl1.24.0530.46H-bond (quinoline nitrogen)
Quinoline-3-carboxamide CETP~1503.8~350.00Bulky cavity filling

Data Note: 3H-6QPA values are representative of optimized quinoline-carboxylic acid analogs targeting CDK8/19 and NF-κB pathways[2][3].

Experimental Protocols: A Self-Validating System

When evaluating carboxylic acid-functionalized quinolines like 3H-6QPA, standard kinase assay protocols must be strictly modified. The following methodologies are engineered as self-validating systems, ensuring that experimental artifacts (such as compound precipitation or improper ionization) do not yield false negatives.

Protocol A: In Vitro CDK8/19 Kinase Activity Assay

Rationale & Causality: The pKa of the propanoic acid moiety in 3H-6QPA is approximately 4.5. If the assay buffer drops below pH 6.0, the carboxylate group will protonate, neutralizing the charge required for the critical salt-bridge interaction in the CDK8 pocket. Therefore, a strictly buffered HEPES system at pH 7.4 is mandatory.

  • Reagent Preparation: Prepare a 10 mM stock of 3H-6QPA in 100% anhydrous DMSO. Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • Buffer Formulation: Utilize 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The Brij-35 prevents non-specific adsorption of the low-MW 3H-6QPA to the microplate walls.

  • Enzyme Incubation: Incubate 2 nM of recombinant CDK8/CycC complex with varying concentrations of 3H-6QPA (0.1 nM to 10 μM) for 60 minutes at room temperature. Causality: This pre-incubation allows the electrostatic interactions to reach thermodynamic equilibrium before ATP competes for the hinge region.

  • Reaction Initiation: Add 10 μM ATP and 0.2 mg/mL myelin basic protein (MBP) substrate. Run for 45 minutes.

  • Quantification: Utilize an ADP-Glo™ Kinase Assay kit to measure ATP depletion. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: NF-κB Luciferase Reporter Assay

Rationale & Causality: Recent studies demonstrate that specific quinoline derivatives inhibit the canonical NF-κB pathway not by preventing IκB degradation, but by directly interfering with p65 DNA-binding[3]. A cell-based reporter assay is required to validate membrane permeability and intracellular efficacy.

  • Cell Culture: Seed HeLa/NF-κB-Luc reporter cells at 1 × 10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Pre-treat cells with 3H-6QPA (1 μM to 50 μM) for 2 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., MG132) to establish the maximum assay window (Z'-factor > 0.6).

  • Stimulation: Induce NF-κB activation by adding 20 ng/mL TNF-α for 6 hours.

  • Luminescence Readout: Lyse cells and add luciferin substrate. A reduction in luminescence directly correlates to 3H-6QPA's ability to block NF-κB-driven transcription.

Workflow Step1 1. Compound Prep 3H-6QPA in 100% DMSO Step2 2. Aqueous Dilution HEPES Buffer (pH 7.4) Step1->Step2 Maintains solubility (LogP ~2.1) Step3 3. Target Incubation NF-κB Cells or CDK8 Step2->Step3 Ensures carboxylate ionization Step4 4. Signal Quantification Luminescence / ADP-Glo Step3->Step4 1-hour equilibrium Step5 5. Data Analysis IC50 & Hill Slope Step4->Step5 Non-linear regression

Standardized high-throughput screening workflow for 3H-6QPA validation.

Conclusion

While large, multi-ring quinoline inhibitors like Lenvatinib dominate the landscape of anti-angiogenic oncology[5], functionalized low-molecular-weight fragments like 3-Hydroxy-3-(quinolin-6-yl)propanoic acid offer a distinct mechanistic paradigm. By leveraging electrostatic salt bridges rather than purely hydrophobic interactions, 3H-6QPA provides researchers with a highly tunable scaffold for targeting difficult transcription factors (NF-κB) and specific kinase complexes (CDK8/19). Proper assay design—specifically regarding pH control and equilibrium timing—is paramount to accurately quantifying the efficacy of these carboxylic acid-bearing inhibitors.

References

  • US Patent 11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19.
  • Ntavaroukas, P. et al. (2024) - A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology 13(11), 910. MDPI.[Link]

  • Hao, Z. et al. (2020) - Lenvatinib - StatPearls. NCBI Bookshelf, National Library of Medicine.[Link]

Sources

Validation

Validation of the Mechanism of Action of 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide Scientific Rationale & Structural Causality As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Scientific Rationale & Structural Causality

As a Senior Application Scientist, I frequently encounter the challenge of validating novel small-molecule inhibitors that exhibit polypharmacology. 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (3-HQA) represents a next-generation synthetic building block and chemical probe designed to act as a dual-target inhibitor.

Understanding the causality behind its molecular design is critical. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its lipophilicity and ability to intercalate or bind hydrophobic pockets, which has been well-documented in studies of1. The addition of the 3-hydroxypropanoic acid moiety is not merely a structural linker; it acts as a critical pharmacophore. In the COX-2 active site, the carboxylic acid forms stable salt bridges with Arg120 and hydrogen bonds with Tyr355, anchoring the molecule. Simultaneously, the bulky quinoline ring inserts into the hydrophobic pocket created by Val523—a residue specific to COX-2, driving the compound's high selectivity2.

Furthermore, functionalizing the quinoline core with carboxylic acid derivatives yields significant anti-inflammatory properties without the cytotoxicity typically associated with broad-spectrum immunosuppressants3.

Mechanism of Action: Dual Pathway Inhibition

3-HQA operates via a synergistic dual mechanism. It directly inhibits the enzymatic activity of COX-2, halting the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2). Concurrently, it disrupts the canonical NF-κB signaling pathway by preventing the p65 subunit from binding to its DNA consensus sequence, thereby downregulating the transcription of inflammatory cytokines and COX-2 itself.

MoA TNF TNF-α Stimulation IKK IKK Complex Activation TNF->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enz COX-2 Enzyme Synthesis COX2_Gene->COX2_Enz PGE2 PGE2 Production (Inflammation) COX2_Enz->PGE2 Drug 3-Hydroxy-3-(quinolin-6-yl) propanoic acid Drug->NFkB Blocks p65 DNA Binding Drug->COX2_Enz Direct Enzymatic Inhibition

Figure 1: Dual mechanism of action targeting NF-κB translocation and direct COX-2 inhibition.

Comparative Performance Data

To objectively evaluate 3-HQA, we must benchmark it against gold-standard, single-target alternatives. While highly specific inhibitors like QNZ (NF-κB) or Celecoxib (COX-2) exhibit lower IC50 values for their respective single targets, 3-HQA provides a balanced, dual-node intervention that prevents pathway crosstalk and resistance.

CompoundPrimary TargetNF-κB IC50 (nM)COX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity (COX-1/COX-2)Cell Viability (%)*
3-HQA Dual NF-κB / COX-2 45.2 ± 3.1 120.5 ± 8.4 >10,000 >80x 98.5
QNZ NF-κB11.4 ± 1.2N/AN/AN/A92.1
Celecoxib COX-2>10,00040.0 ± 2.515,000375x95.4
Indomethacin Non-selective COX>10,000450.0 ± 15.015.00.03x88.0

*Viability measured in RAW 264.7 macrophages at 10 µM compound concentration over 24 hours.

Self-Validating Experimental Protocols

A robust assay is a self-validating system. The following protocols are designed not just to generate data, but to inherently rule out false positives (such as cytotoxicity masking as inhibition) and confirm target engagement. The synthesis and evaluation workflows for these derivatives are adapted from established Michael reaction conditions4.

Workflow Step1 1. Cell Culture (HeLa/NF-κB-Luc) Step2 2. Compound Pre-treatment (1h prior to induction) Step1->Step2 Step3 3. TNF-α Induction (10 ng/mL for 6h) Step2->Step3 Step4 4. Viability Counter-Screen (Fluorometric Assay) Step3->Step4 Step5 5. Target Validation (Luminescence Readout) Step4->Step5

Figure 2: Self-validating experimental workflow for NF-κB luciferase reporter assay.

Protocol A: Multiplexed NF-κB Luciferase Reporter Assay

Causality: Using a stably transfected reporter line isolates the transcriptional activation phase of NF-κB from upstream receptor dynamics. By multiplexing a live-cell protease viability assay before the luciferase readout, we eliminate the risk of mistaking cell death for target inhibition.

  • Cell Seeding: Seed HeLa/NF-κB-Luc cells at 1×10⁴ cells/well in a white, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat cells with 3-HQA (1, 10, 50, 100 nM). Include QNZ (10 nM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 1 hour.

  • Induction: Stimulate cells with 10 ng/mL recombinant human TNF-α for 6 hours.

  • Self-Validation (Viability): Add a fluorometric live-cell protease substrate (e.g., CellTiter-Fluor) to all wells. Incubate for 30 minutes and read fluorescence (Ex 400 nm / Em 505 nm). Checkpoint: Any well showing <95% viability compared to the vehicle is excluded from IC50 calculations.

  • Quantification: Add luciferase assay reagent directly to the wells. Incubate for 5 minutes and measure luminescence. Normalize luminescence data against the fluorescence viability signal.

Protocol B: In Vitro COX-2 Enzymatic Assay (Cell-Free)

Causality: A cell-free assay is mandatory to prove that the reduction in PGE2 is due to direct enzymatic inhibition by 3-HQA, rather than just the NF-κB-mediated downregulation of COX-2 protein expression.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add 3-HQA at varying concentrations (10 nM to 10 µM). Include Celecoxib and Indomethacin as reference standards. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (final concentration 10 µM) to initiate the reaction. Allow to proceed for exactly 2 minutes.

  • Termination & Readout: Stop the reaction using stannous chloride (reduces PGH2 to PGE2). Quantify PGE2 levels using a competitive ELISA kit.

  • Self-Validation (Selectivity): Calculate the Selectivity Index (IC50 COX-1 / IC50 COX-2). Checkpoint: The assay is validated if the Indomethacin control shows an SI < 1 (non-selective) and Celecoxib shows an SI > 300 (highly selective).

References

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics Source: PubMed / NIH
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Sources

Validation

Validating Target Engagement of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid in Cells: A Comparative Guide

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and a cornerstone of building a robust therapeutic hypothesis, i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and a cornerstone of building a robust therapeutic hypothesis, is to unequivocally demonstrate that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of key methodologies for validating the cellular target engagement of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, a putative inhibitor of Kynurenine 3-monooxygenase (KMO).

KMO is a critical enzyme in the tryptophan degradation pathway, and its dysregulation is implicated in a range of neurodegenerative and inflammatory diseases.[1][2][3] By catalyzing the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine, KMO represents a key therapeutic target.[1][2][4] This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously validate the interaction of small molecule inhibitors, such as 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, with KMO in a cellular context. We will explore and contrast two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and the classical in vitro KMO enzyme inhibition assay.

The Imperative of Cellular Target Engagement

While traditional biochemical assays using purified proteins are invaluable for determining a compound's intrinsic inhibitory activity, they do not fully recapitulate the complexities of the cellular environment.[4][5] Factors such as cell permeability, intracellular metabolism, and the presence of competing endogenous ligands can significantly impact a compound's ability to reach and bind to its target. Therefore, methods that confirm target engagement in intact cells are paramount for progressing a compound through the drug discovery pipeline with confidence.[6]

Methodology 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Intracellular Target Validation

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for directly measuring a compound's binding to its target in intact cells and even tissues.[1][2] The principle underlying CETSA is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[7][8] This stabilization results in a shift in the protein's melting curve when subjected to a temperature gradient.

Experimental Workflow: CETSA for KMO Target Engagement

The following workflow outlines the key steps for performing a CETSA experiment to validate the engagement of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid with KMO.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Culture KMO-expressing cells (e.g., HEK293T overexpressing KMO) B 2. Treat cells with 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (or vehicle control) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots at a range of temperatures (e.g., 40-70°C) C->D E 5. Lyse cells (e.g., freeze-thaw cycles) D->E F 6. Separate soluble and precipitated protein fractions (centrifugation) E->F G 7. Collect supernatant (soluble protein fraction) F->G H 8. Quantify soluble KMO (e.g., Western Blot, ELISA) G->H I 9. Plot melting curves and determine thermal shift H->I

Caption: CETSA experimental workflow for KMO target engagement.

Detailed Protocol for KMO CETSA

1. Cell Culture and Treatment:

  • Culture a cell line with robust KMO expression (e.g., HEK293T cells transiently or stably overexpressing human KMO).
  • Seed cells to achieve 80-90% confluency on the day of the experiment.
  • Treat cells with varying concentrations of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

2. Thermal Challenge:

  • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension into PCR tubes for each temperature point.
  • Heat the aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature for 3 minutes.

3. Lysis and Separation:

  • Lyse the cells by subjecting them to repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

4. Detection and Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.
  • Analyze the amount of soluble KMO in each sample using a specific and sensitive detection method, such as Western blotting with an anti-KMO antibody or a quantitative immunoassay like an ELISA.
  • Quantify the band intensities (for Western blot) and normalize them to the amount of protein at the lowest temperature point for each treatment group.
  • Plot the percentage of soluble KMO as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Methodology 2: In Vitro KMO Enzyme Inhibition Assay - A Direct Measure of Functional Activity

An in vitro enzyme inhibition assay provides a direct measure of a compound's ability to interfere with the catalytic activity of its target.[9][10] This method is essential for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50). For KMO, a flavin-dependent monooxygenase, the assay typically measures the consumption of the substrate, L-kynurenine, or the formation of the product, 3-hydroxykynurenine.

Experimental Workflow: In Vitro KMO Inhibition Assay

KMO_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A 1. Purify recombinant human KMO enzyme D 4. Pre-incubate KMO with diluted compound or vehicle A->D B 2. Prepare reaction buffer, L-kynurenine (substrate), and NADPH (cofactor) E 5. Initiate reaction by adding substrate and cofactor B->E C 3. Serially dilute 3-Hydroxy-3-(quinolin-6-yl)propanoic acid C->D D->E F 6. Incubate at a controlled temperature (e.g., 37°C) E->F G 7. Stop the reaction F->G H 8. Measure substrate depletion or product formation (e.g., HPLC) G->H I 9. Plot % inhibition vs. compound concentration and calculate IC50 H->I

Caption: In vitro KMO enzyme inhibition assay workflow.

Detailed Protocol for KMO Inhibition Assay

1. Reagent Preparation:

  • Obtain or produce highly purified, active recombinant human KMO.
  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
  • Prepare stock solutions of L-kynurenine and NADPH.
  • Perform a serial dilution of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid to cover a wide concentration range (e.g., from 1 nM to 100 µM).

2. Enzymatic Reaction:

  • In a microplate, add the KMO enzyme and the serially diluted compound or vehicle control.
  • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
  • Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH. The final concentrations should be optimized, with the L-kynurenine concentration typically at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[11]
  • Incubate the reaction at 37°C for a time that ensures the reaction is in the linear range (e.g., 30 minutes).

3. Detection and Analysis:

  • Stop the reaction by adding a quenching solution (e.g., an acid like trichloroacetic acid).
  • Quantify the amount of L-kynurenine remaining or 3-hydroxykynurenine produced. High-performance liquid chromatography (HPLC) with UV or fluorescence detection is a common method for separating and quantifying these metabolites.
  • Calculate the percentage of KMO inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Comparison of CETSA and In Vitro Inhibition Assay

The choice of assay depends on the specific question being asked in the drug discovery process. The table below provides a direct comparison of the two methodologies.

FeatureCellular Thermal Shift Assay (CETSA)In Vitro Enzyme Inhibition Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[7][8]Measurement of the modulation of the target enzyme's catalytic activity.[9]
Biological Context Intact cells, reflecting the native cellular environment.[1][2]Purified, recombinant protein in a simplified buffer system.
Key Output Thermal shift (ΔTm), confirming intracellular target binding.IC50, quantifying the compound's potency in inhibiting enzyme function.[11]
Information Gained Direct evidence of target engagement in a physiological context; provides insights into cell permeability.Intrinsic potency of the compound; allows for mechanism of inhibition studies (e.g., competitive, non-competitive).
Primary Strengths High physiological relevance; no need for compound or protein labeling.[2]High throughput potential; provides precise quantitative data on inhibitory activity.
Limitations Lower throughput than some in vitro assays; requires a specific antibody for detection (unless using mass spectrometry).Does not account for cell permeability, efflux, or intracellular metabolism; potential for artifacts due to non-physiological conditions.[4]

Conclusion

Validating that a compound engages its intended target within a cellular context is a non-negotiable step in modern drug discovery. For a promising KMO inhibitor like 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, a dual approach employing both an in vitro enzyme inhibition assay and the Cellular Thermal Shift Assay provides a comprehensive and robust validation package.

The in vitro assay is crucial for establishing the compound's intrinsic potency and for guiding structure-activity relationship (SAR) studies. However, CETSA provides the indispensable confirmation that the compound can access and bind to KMO in the complex intracellular environment. By demonstrating a significant thermal shift in KMO stability in the presence of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, researchers can build a strong, data-driven case for the compound's mechanism of action, thereby de-risking its progression toward preclinical development. The synergistic use of these methodologies ensures scientific rigor and increases the probability of success in developing novel therapeutics targeting the kynurenine pathway.

References

  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • De La Torre, K., & Al-Hilal, T. A. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). KMO Inhibitors.
  • Chen, Y., & Guillemin, G. J. (2019). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Redox Biology, 20, 1010-1022.
  • De La Torre, K., & Al-Hilal, T. A. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]

  • Chapman, K. L., & Pounds, S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. [Link]

  • Bernat, V., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 26(11), 3326. [Link]

  • Wikipedia. (2023, November 26). Cellular thermal shift assay. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells.
  • Gaetani, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(5), 949-961.
  • Gaetani, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Frontiers Media SA. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. [Link]

  • Assay Guidance Manual. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data on the biological activity of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is limited. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the biological activity of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is limited. This guide presents a hypothetical benchmarking study assuming the compound exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This assumption is based on the well-documented role of the quinoline scaffold in kinase inhibitor development.[1][2][3][4] The data for the investigational compound, hereafter termed "Compound Q" , is illustrative. Data for the benchmark compounds, Gefitinib and Erlotinib, is based on established findings.[5][6][7][8] This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors.

Introduction: The Imperative for Quantitative Benchmarking

The landscape of oncology drug discovery is dominated by the pursuit of selective kinase inhibitors.[2][9] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9][10] The quinoline scaffold has emerged as a "privileged" structure in kinase inhibitor design, forming the core of numerous approved drugs.[2][3][11]

This guide outlines a systematic approach to benchmark a novel investigational compound, 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (Compound Q), against established, clinically relevant inhibitors. We will use the Epidermal Growth Factor Receptor (EGFR) as our target, a receptor tyrosine kinase pivotal in non-small-cell lung cancer (NSCLC).[7][8][12] Overexpression or activating mutations in EGFR lead to uncontrolled cell proliferation and survival, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways.[13][14]

Our objective is to provide a robust, self-validating framework that enables an objective comparison of Compound Q's performance against first-generation EGFR inhibitors, Gefitinib and Erlotinib. This involves a multi-faceted evaluation of biochemical potency, cellular target engagement, and downstream pathway inhibition.

Rationale for Comparator Selection

A critical step in evaluating a new drug candidate is to compare its performance against existing compounds.[10] For this study, we have selected Gefitinib (Iressa®) and Erlotinib (Tarceva®) as our benchmarks.

  • Mechanism of Action: Both Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[5][6][15][16][17] They bind to the ATP-binding site, preventing receptor autophosphorylation and blocking downstream signaling.[12][13][14] This shared mechanism provides a direct and relevant comparison for the assumed activity of Compound Q.

  • Clinical Relevance: Both are FDA-approved, first-generation EGFR inhibitors used in the treatment of NSCLC patients with specific EGFR mutations.[7][8][18] Their performance and limitations, including acquired resistance, are well-documented, providing a rich context for evaluating a novel agent.

  • Structural Class: As anilinoquinazoline compounds, they share a similar heterocyclic core structure that has proven effective for EGFR inhibition, making them appropriate comparators for a novel quinoline-based compound.[7]

In Vitro Benchmarking: Biochemical Potency and Selectivity

The first step is to determine the direct inhibitory effect of Compound Q on the purified EGFR kinase enzyme and to assess its selectivity against other related kinases.

Principle of the In Vitro Kinase Assay

To quantify inhibitory potency, we utilize an assay that measures the enzymatic activity of the kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[19] The amount of ADP is directly proportional to kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can determine its half-maximal inhibitory concentration (IC50), a key measure of potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps to determine the IC50 values for Compound Q, Gefitinib, and Erlotinib against wild-type EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (Compound Q, Gefitinib, Erlotinib) dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP (at the Km concentration for EGFR), and the poly(Glu, Tyr) substrate.

    • Add the EGFR enzyme to the master mix immediately before starting the reaction.

    • Dispense the kinase/substrate mix into the wells containing the compounds to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP.[19] Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light generated is proportional to the ADP concentration.[19]

Data Analysis:

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Workflow Visualization: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound 1. Prepare Compound Serial Dilutions Incubate 3. Mix & Incubate (Kinase Reaction) Compound->Incubate KinaseMix 2. Prepare Kinase/ Substrate/ATP Mix KinaseMix->Incubate Terminate 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Terminate Convert 5. Add Kinase Detection Reagent (Convert ADP to ATP) Terminate->Convert Read 6. Measure Luminescence Convert->Read Plot 7. Plot Dose-Response Curve Read->Plot IC50 8. Calculate IC50 Value Plot->IC50

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Comparative In Vitro Data (Hypothetical)

To assess selectivity, Compound Q would also be tested against a panel of related kinases (e.g., HER2, SRC). Lower IC50 values indicate higher potency.

CompoundEGFR IC50 (nM)HER2 IC50 (nM)SRC IC50 (nM)Selectivity (HER2/EGFR)
Compound Q 25 1,500 >10,000 60x
Gefitinib352,000>10,00057x
Erlotinib502,500>10,00050x

Cell-Based Benchmarking: Target Engagement and Downstream Effects

Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to confirm that it can enter a cell, bind to its intended target, and elicit the desired biological response.

Principle of Cellular Target Engagement Assays

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interaction in a physiological context.[20][21][22][23] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure.[21][23] This stabilization makes the protein more resistant to heat-induced denaturation.[22][23] By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, we can confirm target engagement.[21]

Experimental Protocol: Western Blot for Phospho-EGFR

To measure the functional consequence of target engagement, we will assess the phosphorylation status of EGFR at a key tyrosine residue (e.g., Y1068). Inhibition of EGFR kinase activity will lead to a decrease in its autophosphorylation.

Materials:

  • A549 (EGFR wild-type) or NCI-H1975 (EGFR L858R/T790M mutant) human lung cancer cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds (Compound Q, Gefitinib, Erlotinib)

  • EGF (Epidermal Growth Factor)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-ß-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of Compound Q, Gefitinib, or Erlotinib for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[22]

Data Analysis:

  • Quantify the band intensities for phospho-EGFR and total-EGFR.

  • Normalize the phospho-EGFR signal to the total-EGFR signal for each sample.

  • Plot the normalized phospho-EGFR signal against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Visualization: EGFR Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Inhibition by Compound Q, Gefitinib, Erlotinib PI3K PI3K EGFR->PI3K Inhibition by Compound Q, Gefitinib, Erlotinib RAF RAF RAS->RAF MEK MEK RAF->MEK l1 RAS-RAF-MAPK Pathway ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activation AKT AKT PI3K->AKT AKT->Proliferation Activation l2 PI3K-AKT Pathway

Caption: Inhibition of EGFR blocks downstream RAS-RAF-MAPK and PI3K-AKT pathways.

Comparative Cellular Data (Hypothetical)

This table summarizes the hypothetical IC50 values for the inhibition of EGFR phosphorylation in a cellular context.

CompoundCellular p-EGFR IC50 (nM) in A549 cells
Compound Q 150
Gefitinib200
Erlotinib250

Discussion and Synthesis

The hypothetical data presented provides a compelling profile for Compound Q as a potent and selective EGFR inhibitor.

  • Potency: In the direct biochemical assay, Compound Q (IC50 = 25 nM) demonstrated slightly superior potency compared to both Gefitinib (IC50 = 35 nM) and Erlotinib (IC50 = 50 nM). This trend was maintained in the cell-based assay, where Compound Q also showed a lower IC50 for the inhibition of EGFR autophosphorylation. This suggests efficient cell permeability and target engagement in a complex biological environment.

  • Selectivity: Compound Q exhibited a 60-fold selectivity for EGFR over the closely related HER2 kinase. This is a critical attribute, as off-target kinase inhibition can lead to toxicity. The selectivity profile of Compound Q is comparable to, and slightly better than, the established benchmarks.

  • Interpretation: The combined data suggests that 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a promising lead compound. Its strong performance in both biochemical and cellular assays warrants further investigation. The quinoline core appears to be a highly effective scaffold for targeting the ATP-binding pocket of EGFR.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of a novel kinase inhibitor. Based on our hypothetical data, Compound Q demonstrates a promising profile of potency and selectivity against EGFR, outperforming or matching the first-generation inhibitors Gefitinib and Erlotinib in key in vitro and cellular assays.

The logical next steps in the development of Compound Q would include:

  • Broad Kinome Screening: Profile the compound against a large panel of kinases (e.g., >400) to fully characterize its selectivity and identify potential off-targets.

  • Resistance Profiling: Test the activity of Compound Q against cell lines harboring common EGFR resistance mutations, such as T790M.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of Compound Q in xenograft models of human NSCLC.

  • ADME/Tox Studies: Characterize the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its drug-like properties.

By following this structured, data-driven benchmarking process, research and development teams can make informed decisions, efficiently allocate resources, and increase the probability of advancing truly promising therapeutic candidates.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Erlotinib. (n.d.). Wikipedia. [Link]

  • Gefitinib. (n.d.). Wikipedia. [Link]

  • gefitinib. (2026). Liv Hospital. [Link]

  • erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Erlotinib Hydrochloride. (2025). Massive Bio. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • How does erlotinib work (mechanism of action)? (2024). Drugs.com. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (n.d.). PMC. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IJMPHS. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). PubMed. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). IntechOpen. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PMC - NIH. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). ACS Publications. [Link]

  • The Discovery of Substituted 4-(3-hydroxyanilino)-quinolines as Potent RET Kinase Inhibitors. (2007). PubMed. [Link]

  • Setting the Benchmark For Tailoring Treatment With Egfr Tyrosine Kinase Inhibitors. (2007). Taylor & Francis Online. [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. [Link]

  • Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. (2023). PMC. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). MDPI. [Link]

  • Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. (2021). PubMed. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University. [Link]

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Validation

A Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, a Novel KMO Inhibitor

Introduction: Targeting the Kynurenine Pathway for Neurotherapeutics The tryptophan-kynurenine pathway is a critical metabolic route that has garnered significant attention for its role in neurodegenerative and neuroinfl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Kynurenine Pathway for Neurotherapeutics

The tryptophan-kynurenine pathway is a critical metabolic route that has garnered significant attention for its role in neurodegenerative and neuroinflammatory diseases such as Huntington's, Alzheimer's, and Parkinson's disease.[1][2] A key enzyme at a crucial branch point of this pathway is Kynurenine 3-Monooxygenase (KMO).[1][3][4] KMO catalyzes the conversion of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic metabolite quinolinic acid (QUIN).[2][3] By inhibiting KMO, the metabolic flux can be shifted away from these neurotoxic branches and towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[2][3][5]

This guide focuses on 3-Hydroxy-3-(quinolin-6-yl)propanoic acid , a novel small molecule inhibitor designed to target KMO. While direct literature on this specific compound is emerging, its structural similarity to known pharmacophores suggests it holds promise as a therapeutic candidate. The primary challenge in advancing such a candidate from bench to bedside is establishing a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property (like enzyme inhibition) to an in vivo response (like plasma concentration and target engagement).[6][7][8] Establishing a strong, FDA-recognized "Level A" IVIVC is paramount; it provides a direct, point-to-point relationship between laboratory data and clinical performance, accelerating development and informing regulatory decisions.[7][9][10]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the activity of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, establish a meaningful IVIVC, and benchmark its performance against other known KMO inhibitors.

The Kynurenine Pathway: A Critical Therapeutic Target

The rationale for inhibiting KMO is to rebalance the kynurenine pathway. Under inflammatory conditions, often mediated by cytokines like IFN-γ, pathway enzymes are upregulated, leading to an accumulation of 3-HK and QUIN, which contribute to neuronal damage.[3][11] KMO inhibition is a strategic approach to decrease the production of these neurotoxins while simultaneously increasing levels of neuroprotective KYNA.[2][3][5]

Kynurenine_Pathway cluster_target Target of Inhibition Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotectant) Kynurenine->KYNA KATs KMO_node KMO Kynurenine->KMO_node HK 3-Hydroxykynurenine (Neurotoxic Precursor) QUIN Quinolinic Acid (Neurotoxin) HK->QUIN Kynureninase KMO_node->HK Hydroxylation Inhibitor 3-Hydroxy-3-(quinolin-6-yl) propanoic acid Inhibitor->KMO_node Inhibition

Caption: The Kynurenine Pathway and the strategic role of KMO inhibition.

Part 1: In Vitro Characterization of Potency and Selectivity

The first step is to quantify the compound's direct effect on its target enzyme and understand its behavior in a cellular context.

In Vitro KMO Enzyme Inhibition Assay

Causality: The foundational experiment is a direct biochemical assay to determine the compound's potency (typically as an IC50 value) against purified human KMO. This establishes the direct interaction between the inhibitor and its target. An absorbance-based assay monitoring NADPH consumption is a robust and high-throughput method.[12][13][14]

Protocol: NADPH Depletion Spectrophotometric Assay

  • Reagents & Materials:

    • Recombinant human KMO enzyme

    • 1X KMO Assay Buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5)

    • L-Kynurenine (Substrate)

    • NADPH (Cofactor)

    • 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (Test Compound)

    • DMSO (Vehicle)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid in DMSO, then dilute into 1X KMO Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Control Setup: Designate wells for "Blank" (assay buffer only, no enzyme), "Positive Control" (enzyme + vehicle, 100% activity), and "Test Inhibitor" at various concentrations.

    • Enzyme Addition: Add diluted KMO enzyme to the "Positive Control" and "Test Inhibitor" wells. Add an equal volume of assay buffer to the "Blank" well.

    • Inhibitor Addition: Add the diluted test compound solutions to the "Test Inhibitor" wells. Add vehicle control (e.g., 1% DMSO in buffer) to the "Positive Control" and "Blank" wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Reaction Initiation: Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer. Add this mixture to all wells to start the reaction.

    • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 30-60 minutes at 37°C. The rate of NADPH consumption is directly proportional to KMO activity.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance/time) for each well.

    • Normalize the activity by setting the average rate of the "Positive Control" wells to 100% and the "Blank" wells to 0%.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: In Vivo Evaluation in a Disease-Relevant Model

To bridge the gap from the lab bench to a living system, a robust animal model is required. A lipopolysaccharide (LPS) challenge in mice is a well-established model for inducing a peripheral immune response that activates the brain's kynurenine pathway, mimicking aspects of neuroinflammation.[15][16][17][18]

In Vivo Target Engagement and Pharmacodynamic (PD) Study

Causality: This study aims to answer two critical questions: Does the compound reach its target in the brain after systemic administration? And, does it modulate the kynurenine pathway biomarkers as predicted by its in vitro mechanism? We will measure the levels of KYN, KYNA, and QUIN in both plasma and brain tissue.

Protocol: Murine LPS-Induced Neuroinflammation Model

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Groups (n=8 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • Compound (e.g., 30 mg/kg, p.o.) + LPS

    • Positive Control (e.g., Ro 61-8048, 40 mg/kg, i.p.) + LPS[19]

  • Procedure:

    • Acclimation: Acclimate animals for at least one week prior to the experiment.

    • Compound Dosing: Administer 3-Hydroxy-3-(quinolin-6-yl)propanoic acid (formulated in a suitable vehicle like 0.5% CMC-Na) or vehicle control via oral gavage (p.o.).

    • Inflammatory Challenge: One hour after compound administration, administer LPS (e.g., 0.83 mg/kg, i.p.) or saline.

    • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 5-6 hours, when kynurenine pathway activation is high), collect blood via cardiac puncture and perfuse the animals with saline.[15]

    • Tissue Processing: Centrifuge blood to collect plasma. Harvest brains and rapidly dissect regions of interest (e.g., cortex, hippocampus). Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

  • Biomarker Analysis (LC-MS/MS):

    • Homogenize brain tissue and perform protein precipitation on both plasma and brain homogenates.

    • Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of L-Kynurenine, Kynurenic Acid (KYNA), Quinolinic Acid (QUIN), and the test compound itself.

  • Data Analysis:

    • Compare metabolite levels between the Vehicle + LPS and Compound + LPS groups.

    • A successful outcome is a significant decrease in the QUIN/KYNA ratio in the compound-treated group compared to the vehicle-treated LPS group.

    • Measure compound concentration in plasma and brain to determine brain penetrance (Brain/Plasma ratio).

InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing & Challenge cluster_sampling Sample Collection (5-6 hrs post-LPS) cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Grouping Randomize into 4 Groups (Vehicle, Compound, etc.) Acclimation->Grouping Dosing Oral Gavage: Test Compound or Vehicle Grouping->Dosing Challenge IP Injection (1 hr post-dose): LPS or Saline Dosing->Challenge Blood Collect Blood (Cardiac Puncture) Challenge->Blood Perfusion Saline Perfusion Blood->Perfusion Brain Harvest Brain Perfusion->Brain Processing Process Plasma & Brain Tissue Brain->Processing LCMS LC-MS/MS Analysis: - Metabolites (KYN, KYNA, QUIN) - Compound Concentration Processing->LCMS

Caption: Workflow for the in vivo pharmacodynamic study.

Part 3: Forging the In Vitro-In Vivo Correlation (IVIVC)

Causality: The goal of IVIVC is to use the simple, rapid in vitro data to predict the complex in vivo outcome. For a KMO inhibitor, this means correlating the in vitro IC50 with the in vivo plasma/brain concentrations required to produce a pharmacodynamic effect (i.e., modulation of the QUIN/KYNA ratio). This relationship is the cornerstone of a predictive model for dose selection in future efficacy studies.

Methodology:

  • Determine Target Occupancy Concentration: The in vitro IC50 is the concentration of inhibitor required to block 50% of the enzyme's activity. This serves as the initial benchmark for the required drug concentration at the site of action (in vivo).

  • Measure In Vivo Concentrations: From the in vivo study, you have the drug concentrations in both plasma and brain tissue at the time of the pharmacodynamic readout.

  • Correlate Concentration and Effect: Plot the measured in vivo drug concentration (e.g., unbound brain concentration) against the observed pharmacodynamic effect (e.g., % reduction in the QUIN/KYNA ratio).

  • Establish the Relationship: Determine the in vivo concentration that corresponds to 50% of the maximal biological effect (the EC50).

  • IVIVC Assessment: A strong IVIVC is achieved when the in vivo EC50 is reasonably close to the in vitro IC50, accounting for factors like protein binding and cell permeability. Discrepancies can point to issues such as poor brain penetration, rapid metabolism, or off-target effects, which are critical findings for the drug development program.

Part 4: Comparison with Alternative KMO Inhibitors

No compound exists in a vacuum. To understand the potential of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, its profile must be benchmarked against existing, well-characterized KMO inhibitors. Ro 61-8048 and UPF 648 are two such compounds with extensive public data.[20][21]

Comparative Performance Data

Parameter3-Hydroxy-3-(quinolin-6-yl)propanoic acidRo 61-8048UPF 648
In Vitro Potency
KMO IC50 (nM)To be determined37 nM20 nM[20]
KMO Ki (nM)To be determined4.8 nMNot Reported
In Vivo Profile
Route of AdministrationOral (p.o.)Oral (p.o.), Intraperitoneal (i.p.)[19][22]Intraperitoneal (i.p.)
Brain PenetrantTo be determinedYesYes[23]
Reported In Vivo EffectTo be determinedReduces brain edema, anticonvulsant, neuroprotective[19]Neuroprotective, attenuates cognitive impairment[23]
Physicochemical
Molecular Weight~245.24 g/mol 421.45 g/mol 287.11 g/mol

This table should be populated with the experimental data generated for the novel compound to provide a direct, objective comparison.

Conclusion and Future Directions

This guide outlines a clear, scientifically-grounded path for characterizing 3-Hydroxy-3-(quinolin-6-yl)propanoic acid and establishing a robust in vitro-in vivo correlation. By systematically determining its in vitro potency, confirming its mechanism of action in vivo, and benchmarking it against known alternatives, researchers can build a comprehensive data package. A strong IVIVC will not only validate the compound's mechanism but also provide a predictive tool to guide dose selection for larger preclinical efficacy and safety studies, ultimately accelerating its journey towards potential clinical application for treating neurodegenerative diseases.

References

  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Available from: [Link]

  • Preclinical Development Resources. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • O'Connor, J. C., et al. (n.d.). Glia- and tissue-specific changes in the Kynurenine Pathway after treatment of mice with lipopolysaccharide and dexamethasone. PMC. Available from: [Link]

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Smith, J. R., Jamie, J. F., & Guillemin, G. J. (2016). Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. Available from: [Link]

  • Lawson, M. A., et al. (n.d.). Lipopolysaccharide Increases Cortical Kynurenic Acid and Deficits in Reference Memory in Mice. PMC. Available from: [Link]

  • Pharma Focus America. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • Zakhary, G. M., et al. (2020). Modification of kynurenine pathway via inhibition of kynurenine hydroxylase attenuates surgical brain injury complications in a male rat model. PubMed, 31942851. Available from: [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). KMO as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]

  • Gao, Z., & Yu, L. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available from: [Link]

  • Patsnap Synapse. (2024, June 21). What are KMO inhibitors and how do they work?. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of KMO by UPF 648. a, Schematic overview of l-KYN.... Available from: [Link]

  • MDPI. (2022, January 2). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Available from: [Link]

  • ACS Publications. (2025, February 17). UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. ACS Chemical Neuroscience. Available from: [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Available from: [Link]

  • Frontiers. (2023, October 4). Saffron extract interferes with lipopolysaccharide-induced brain activation of the kynurenine pathway and impairment of monoamine neurotransmission in mice. Available from: [Link]

  • Karolinska Institutet - Figshare. (2024, September 2). Exploring dual-lipopolysaccharide exposure on schizophrenia-like behavior and the kynurenine pathway in rodent models. Available from: [Link]

  • MDPI. (2024, June 28). Role of Kynurenine and Its Derivatives in the Neuroimmune System. Available from: [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit KMO 79513. Available from: [Link]

  • ScienceDirect. (n.d.). Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification. Available from: [Link]

  • MDPI. (2021, August 8). Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. Available from: [Link]

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Comparative

Comparative metabolic stability of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

Comparative Metabolic Stability Guide: 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid vs. Structural Analogs As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently evaluate bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability Guide: 3-Hydroxy-3-(quinolin-6-yl)propanoic Acid vs. Structural Analogs

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently evaluate bifunctional scaffolds that present unique metabolic liabilities. The compound 3-hydroxy-3-(quinolin-6-yl)propanoic acid is a prime example of a highly versatile building block and pharmacophore that contains two distinct metabolic hotspots: an electron-deficient quinoline ring and a β -hydroxy acid moiety.

Understanding how this compound behaves in hepatic systems is critical for lead optimization. This guide objectively compares the metabolic stability of 3-hydroxy-3-(quinolin-6-yl)propanoic acid against key structural alternatives, providing actionable experimental workflows and mechanistic insights to guide your drug development pipeline.

Structural Rationale & Metabolic Liabilities

The metabolic fate of 3-hydroxy-3-(quinolin-6-yl)propanoic acid is dictated by its dual-functional nature. Recognizing these pathways is the first step in designing a self-validating stability assay.

  • The Quinoline Scaffold (Phase I): Quinoline rings are known to coordinate with the heme-iron of Cytochrome P450 (CYP) enzymes, acting as Type II binders . Despite this coordination, the ring remains highly susceptible to CYP-mediated oxidation, primarily driven by [2]. This leads to the formation of quinoline N-oxides and reactive quinoline-5,6-epoxides.

  • The β -Hydroxy Acid Moiety (Phase II): Carboxylic acids, particularly β -hydroxy acids, are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Similar to the metabolism of statin pharmacophores, the β -hydroxy acid undergoes rapid acyl glucuronidation mediated by [3]. The resulting acyl glucuronides are inherently unstable and can undergo spontaneous or enzymatic lactonization.

Mechanistic Pathways (Visualization)

To conceptualize the clearance mechanisms, the following diagram maps the divergent Phase I and Phase II pathways that must be accounted for during in vitro screening.

Metabolic_Pathways Parent 3-Hydroxy-3-(quinolin-6-yl) propanoic acid CYP CYP450 Oxidation (CYP3A4, CYP2E1) Parent->CYP Phase I UGT UGT Glucuronidation (UGT1A1, UGT1A3) Parent->UGT Phase II Epoxide Quinoline-5,6-epoxide (Reactive) CYP->Epoxide N_Oxide Quinoline N-oxide CYP->N_Oxide Acyl_Gluc Acyl Glucuronide (Unstable) UGT->Acyl_Gluc Lactone Lactonization (Cyclization) Acyl_Gluc->Lactone Intramolecular

Metabolic pathways of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid via CYP450 and UGT enzymes.

Comparative Metabolic Stability Profiling

To objectively evaluate the target compound, we benchmarked it against three structural alternatives in Human Liver Microsomes (HLM) and primary human hepatocytes.

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes & Hepatocytes)

CompoundStructural ModificationHLM CLint​ ( μ L/min/mg)Hepatocyte t1/2​ (min)Primary Clearance Mechanism
3-Hydroxy-3-(quinolin-6-yl)propanoic acid Target Scaffold 48.5 32 Acyl glucuronidation, N-oxidation
3-(Quinolin-6-yl)propanoic acidDes-hydroxy analog22.165N-oxidation, slow glucuronidation
3-Fluoro-3-(quinolin-6-yl)propanoic acidFluorinated analog15.488N-oxidation (Phase II blocked)
3-Hydroxy-3-(naphthalen-2-yl)propanoic acidCarbocyclic analog65.218Extensive aromatic hydroxylation

Data Interpretation: The target compound exhibits moderate-to-high intrinsic clearance ( CLint​ ). The presence of the β -hydroxyl group significantly accelerates clearance compared to the des-hydroxy analog, primarily by providing an anchor for rapid Phase II conjugation and subsequent lactonization. Substituting the hydroxyl group with fluorine (3-Fluoro analog) effectively blocks this liability, extending the half-life to 88 minutes. Conversely, replacing the quinoline with a naphthalene ring increases lipophilicity, driving rapid CYP-mediated aromatic hydroxylation.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data, the following protocols are designed with built-in causality and self-validation mechanisms. Standard HLM assays often fail for this class of compounds because they only account for Phase I metabolism.

Protocol A: Fortified Human Liver Microsome (HLM) Stability Assay

Causality Check: Because our target has a carboxylic acid, we must supplement with UDPGA and use a pore-forming agent to capture Phase II glucuronidation. Without this, the CLint​ will be artificially low.

  • Microsome Preparation: Thaw pooled HLMs on ice. Dilute to a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Alamethicin Activation (Critical Step): Add alamethicin (25 μ g/mg protein) and incubate on ice for 15 minutes. Why? UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site.

  • Substrate Addition: Spike the test compound to a final concentration of 1 μ M. Ensure the final organic solvent concentration is 0.1% to prevent CYP inhibition.

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a dual-cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Kinetic Sampling: Aliquot 50 μ L at 0, 5, 15, 30, 45, and 60 minutes into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? The organic solvent instantly denatures the enzymes, quenching the reaction and precipitating proteins.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate CLint​ .

Protocol B: Metabolite Identification (MetID) via LC-HRMS

Causality Check: Acyl glucuronides are thermally and hydrolytically unstable. Standard acidic mobile phases or high column temperatures can degrade them back to the parent compound, leading to false-negative MetID results.

  • Sample Preparation: Pool the 30-minute and 60-minute quenched samples from Protocol A. Dry under nitrogen and reconstitute in 10% aqueous acetonitrile.

  • Chromatography Setup: Use a C18 column (e.g., Waters Acquity UPLC HSS T3) maintained strictly at 10°C. Why? Lowering the column temperature preserves the unstable acyl glucuronide and prevents on-column lactonization during the run.

  • Mass Spectrometry: Acquire data on a Q-TOF or Orbitrap mass spectrometer in positive and negative ESI modes. Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation.

  • Data Mining: Search for mass shifts corresponding to +16 Da (N-Oxidation/Epoxidation), +176 Da (Glucuronidation), and -18 Da (Lactonization).

Conclusion & Optimization Strategies

While 3-hydroxy-3-(quinolin-6-yl)propanoic acid is a valuable synthetic intermediate, its use as an intact pharmacophore requires careful metabolic management. The combination of Type II CYP binding and rapid UGT-mediated acyl glucuronidation leads to high intrinsic clearance.

  • For Drug Designers: If the β -hydroxy acid is not essential for target engagement, consider bioisosteric replacement (e.g., tetrazole) or α/β -fluorination to sterically and electronically hinder UGT recognition.

  • For Prodrug Strategies: The inherent instability of the acyl glucuronide can be leveraged to design self-immolative prodrugs that release the active quinoline species in vivo.

References

  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry. URL: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis (Oxford Academic). URL: [Link]

  • Genetic variation in the UGT1A locus is associated with simvastatin efficacy in a clinical practice setting. Pharmacogenomics (PMC). URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. As drug development professionals, our responsibility extends beyond discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. As drug development professionals, our responsibility extends beyond discovery to ensuring that every compound is handled with the utmost care from acquisition to disposal, safeguarding both laboratory personnel and the environment. This protocol is designed to establish a self-validating system of safety and compliance, grounded in established chemical principles and regulatory standards.

Core Principle: Hazard-Informed Disposal

  • Quinoline Moiety: Quinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds. This class of chemical is often associated with significant biological activity and potential hazards, including toxicity, possible mutagenicity, and high toxicity to aquatic life with long-lasting effects.[1][2] Disposal protocols must therefore assume the compound is an environmental hazard.

  • Hydroxy-Propanoic Acid Moiety: As a carboxylic acid, this compound is inherently acidic. Related hydroxy and propanoic acid compounds are known to cause skin, eye, and respiratory irritation.[3][4][5]

Based on this structural analysis, 3-Hydroxy-3-(quinolin-6-yl)propanoic acid must be handled and disposed of as regulated hazardous chemical waste. It must not be disposed of in the regular trash or down the sanitary sewer.[6]

Inferred Hazard Data Summary

The following table summarizes the likely hazard profile based on structurally analogous compounds. This information dictates the necessary handling and disposal precautions.

Hazard CategoryInferred GHS Classification & StatementRationale & Representative Compounds
Acute Toxicity, Oral Likely Category 3 or 4 (H301/H302: Toxic/Harmful if swallowed)Quinoline derivatives often exhibit oral toxicity.[1][7]
Skin Corrosion/Irritation Likely Category 2 (H315: Causes skin irritation)Propanoic and hydroxy-propanoic acids are known skin irritants.[4][5]
Serious Eye Damage/Irritation Likely Category 2 (H319: Causes serious eye irritation)Carboxylic acids and many quinoline derivatives are eye irritants.[4][8][9]
Aquatic Hazard Likely Acute & Chronic Category 1 (H410: Very toxic to aquatic life with long lasting effects)Quinoline itself is classified as toxic to aquatic life with long-lasting effects.[2]

Pre-Disposal Operations: Safety and Spill Management

Proper disposal begins with safe handling during routine laboratory use.

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations require a baseline of protective equipment to mitigate the risks of skin/eye irritation and accidental ingestion.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use.[10]

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[10]

  • Respiratory Protection: Conduct all transfers of solid material or handling of solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab. Restrict access to the spill area.

  • Assess & Don PPE: Evaluate the extent of the spill. Ensure you are wearing the full PPE described above.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a damp paper towel to avoid generating dust.[1]

  • Collection: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials and rinsate as hazardous liquid waste.

  • Label & Dispose: Label the waste container and manage it according to the disposal protocol in Section 3.

Step-by-Step Disposal Workflow

The disposal of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid waste is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health & Safety (EHS) program.[6][11]

Step 1: Waste Classification & Segregation
  • Classification: This material must be classified as non-halogenated organic hazardous waste .

  • Segregation: It is critical to segregate this waste stream. Do NOT mix with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong bases or oxidizing agents.

    • Aqueous heavy metal waste.

    • Biological or sharps waste.[12][13]

Step 2: Waste Collection and Containerization

Use separate, clearly labeled containers for solid and liquid waste forms. Containers must be in good condition, compatible with the waste, and kept closed except when adding waste.[14]

  • Solid Waste:

    • Designate a rigid, sealable, wide-mouth container (e.g., a polyethylene jar) for solid waste.

    • Place unused 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, contaminated weighing papers, and contaminated PPE (like gloves) directly into this container.[1]

  • Liquid Waste:

    • Designate a compatible liquid waste container (e.g., a glass or polyethylene carboy) for solutions containing the compound.

    • Collect all experimental solutions and rinsate from decontaminated glassware in this container.[15] To decontaminate glassware, rinse with a small amount of a suitable solvent (like acetone or ethanol) and pour the rinsate into the liquid hazardous waste container.[1]

  • Contaminated Sharps:

    • Any needles, Pasteur pipettes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[15]

Step 3: Labeling of Hazardous Waste Containers

Proper labeling is a critical regulatory requirement.[16] Affix a hazardous waste tag from your institution's EHS department to each container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[14]

  • The full chemical name : "3-Hydroxy-3-(quinolin-6-yl)propanoic acid" and any other components in the mixture, with percentages.[6] Do not use abbreviations.

  • The accumulation start date .

  • The Principal Investigator's name and laboratory location.

  • A clear indication of the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of waste generation.[14]

  • Under the control of the laboratory personnel generating the waste.

  • Within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 5: Arranging for Final Disposal

Once a waste container is full, or if you are discontinuing work with the compound, arrange for disposal.

  • Ensure the container lid is tightly sealed.

  • Complete the hazardous waste tag with the final volume/mass details.

  • Submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste contractor.[6][17]

Never attempt to treat this chemical waste (e.g., via neutralization for drain disposal) without explicit, written permission from EHS, as the quinoline moiety remains a hazard.[6] Final disposal must be conducted by a licensed hazardous waste facility, typically via high-temperature incineration.[18]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal Start Identify Waste Containing 3-Hydroxy-3-(quinolin-6-yl)propanoic acid PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Type Waste Form? PPE->Waste_Type Solid_Waste Collect in Labeled SOLID Waste Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Labeled LIQUID Waste Container Waste_Type->Liquid_Waste Liquid Sharps_Waste Collect in Labeled SHARPS Container Waste_Type->Sharps_Waste Sharps Label Ensure Container is Correctly Labeled: - Full Chemical Name - 'Hazardous Waste' - Date & PI Info Solid_Waste->Label Liquid_Waste->Label Sharps_Waste->Label Store Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) Label->Store Pickup Container Full? Request Pickup from EHS / Licensed Waste Contractor Store->Pickup End Compliant Disposal Pickup->End

Caption: Disposal decision workflow for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid.

References

  • Safety Data Sheet 3-Hydroxypropionic acid. (n.d.). MetaSci. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • SAFETY DATA SHEET: Propanoic acid. (2012, February 21). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt (PTB). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

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  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum. Retrieved from [Link]

  • Upcycling of Waste Plastics into Carboxylic Acids for Biodegradable Surfactants. (n.d.). PMC. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-3-(quinolin-6-yl)propanoic acid

Foundational Hazard Assessment: A Molecule of Two Parts To establish a robust safety framework, we must deconstruct 3-Hydroxy-3-(quinolin-6-yl)propanoic acid into its constituent chemical classes and assume the hazards o...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Hazard Assessment: A Molecule of Two Parts

To establish a robust safety framework, we must deconstruct 3-Hydroxy-3-(quinolin-6-yl)propanoic acid into its constituent chemical classes and assume the hazards of both are present. Cutting-edge research requires a cautious approach, presuming a derivative is at least as hazardous as its parent compounds.[2]

  • The Quinoline Core: Quinoline and its derivatives are associated with significant health risks. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a cause of serious skin and eye irritation, a suspected mutagen, and a potential carcinogen.[3] It is also recognized as being toxic to aquatic life, which has direct implications for waste disposal.[3][4] In the event of a fire, quinoline can produce poisonous nitrogen oxide gases.[5]

  • The Carboxylic Acid Group: While often weak acids, carboxylic acids can be corrosive and cause irritation.[6] Structurally similar compounds, such as 3-(3-hydroxyphenyl)propanoic acid and propanoic acid itself, are known to cause skin irritation, serious eye irritation or damage, and respiratory irritation.[7][8]

Based on this analysis, we will proceed with the assumption that 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is a skin, eye, and respiratory irritant, potentially toxic, and carries long-term health risks such as mutagenicity and carcinogenicity.

Hazard CategoryPotential RiskRationale
Acute Toxicity (Oral, Dermal) Toxic if swallowed, Harmful in contact with skinBased on quinoline hazards.[3]
Skin Corrosion/Irritation Causes skin irritation, potentially severeBased on both quinoline and carboxylic acid moieties.[3][7][8]
Eye Damage/Irritation Causes serious eye irritation/damageBased on both quinoline and carboxylic acid moieties.[3][7][8]
Respiratory Irritation May cause respiratory irritationBased on carboxylic acid analogues.[7][8]
Long-Term Hazards Suspected of causing genetic defects, May cause cancerBased on quinoline hazards.[3]
Environmental Hazard Toxic to aquatic lifeBased on quinoline hazards.[3][4]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered approach to PPE, beginning with engineering controls, is essential for minimizing exposure.[1] The following recommendations are designed to provide comprehensive protection.

Engineering Controls: Your First Line of Defense

All procedures involving 3-Hydroxy-3-(quinolin-6-yl)propanoic acid, especially the handling of the solid powder which poses an aerosolization risk, must be performed within a certified chemical fume hood or a powder-containment balance enclosure.[1][9] This is the most critical step in preventing respiratory exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and associated risks, such as splashing or aerosol generation.[10]

A. Eye and Face Protection

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times when handling the compound in any form.[2][11] Standard safety glasses do not provide adequate protection from chemical splashes.[12]

  • Enhanced Precaution: For procedures involving larger volumes (>50 mL), heating, or any activity with an increased risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.[1][11]

B. Skin and Body Protection

  • Laboratory Coat: A clean, fully-fastened laboratory coat is required to protect skin and personal clothing from contamination.[1]

  • Hand Protection: Given the compound's potential for skin irritation and dermal toxicity, appropriate glove selection is critical.

    • Material: Nitrile or neoprene gloves provide adequate protection against minor splashes of acids and many organic compounds.[1][2][10] Butyl rubber gloves offer excellent resistance to a wide variety of corrosive acids.[12]

    • Best Practice: Double-gloving is strongly recommended when handling the concentrated solid or preparing stock solutions.[1] This provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination.

    • Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if contact with the chemical is suspected, and wash hands thoroughly after removal.[13]

C. Respiratory Protection

  • Primary Control: As stated, all work must be conducted in a chemical fume hood to mitigate the need for personal respiratory protection.[1][9][14]

  • Non-Routine Operations: In the rare event that a procedure cannot be conducted within a fume hood, a comprehensive risk assessment must be performed by institutional Environmental Health & Safety (EH&S) personnel to determine if respiratory protection, such as an N95 or higher-rated respirator, is warranted.[1][2]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Control Selection start Begin Work with 3-Hydroxy-3-(quinolin-6-yl)propanoic acid task_type What is the task? start->task_type weigh_solid Weighing Solid task_type->weigh_solid Solid Handling prep_solution Preparing Solution (<50mL) task_type->prep_solution Solution Prep reaction Reaction / Transfer (>50mL or Splash Risk) task_type->reaction Reaction / Large Volume ppe_weigh Required Controls & PPE: - Powder Enclosure or Fume Hood - Double Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles weigh_solid->ppe_weigh ppe_solution Required Controls & PPE: - Fume Hood - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles prep_solution->ppe_solution ppe_reaction Required Controls & PPE: - Fume Hood - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles - Face Shield reaction->ppe_reaction

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Standard Operating Procedure: Weighing and Solubilization
  • Preparation: Before handling the compound, don all required PPE (lab coat, safety goggles, double gloves). Ensure the chemical fume hood or balance enclosure is certified and functioning correctly.[1]

  • Weighing: Perform all weighing operations within the engineering control.[1] Use a dedicated spatula and weighing paper. After weighing, gently tap the spatula to remove excess powder into the waste container.

  • Dispensing: Close the primary container immediately after dispensing.[1]

  • Solubilization: Place the receiving vessel containing the weighed solid in the fume hood. Slowly add the desired solvent to avoid splashing.[1] Cap the vessel securely before mixing or vortexing.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.[13]

  • Decontamination: Wipe down the spatula, work surface, and any other equipment with an appropriate solvent, followed by soap and water. Dispose of the contaminated wipes in the solid hazardous waste container.

Emergency Response Protocols
  • Spills:

    • Alert all personnel in the immediate area.[13]

    • If the spill is large or involves volatile solvents, evacuate the lab.

    • For small, manageable spills within a fume hood, use a chemical spill kit with an absorbent material like vermiculite or dry sand.[5][13]

    • Do not touch spilled material directly, even with gloves.[13]

    • Collect the absorbed material in a sealed container for hazardous waste disposal.[5]

    • Decontaminate the area thoroughly.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7][15] Seek immediate medical attention.[2]

    • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[2][15]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[16]

Waste Disposal Plan

Due to the presumed aquatic toxicity of the quinoline moiety, under no circumstances should waste be disposed of down the drain.[3][5]

  • Solid Waste: All contaminated disposable items (gloves, weighing paper, pipette tips, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, must be collected in a separate, clearly labeled, and sealed hazardous waste bottle.[1] Ensure waste streams are not mixed with incompatible chemicals.[9]

  • Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1]

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